Cx-717
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure in first source
Eigenschaften
Key on ui mechanism of action |
CX-717 is an ampakine compound. It is a positive allosteric modulator of AMPA receptors. Its action is theorized to be due to the facilitation of transmission at cortical synapses that use glutamate as a neurotransmitter. This in turn may promote plasticity at the synapse, which could translate into better cognitive performance. CX-717 works by allosterically binding to particular receptors in the brain, called AMPA-type glutamate receptors. This boosts the activity of glutamate, a neurotransmitter, and makes it easier to encode memory and to learn. In addition, CX717 could potentially strongly impact the up-regulation of BDNF (brain-derived neurotrophic factor) or NGF (nerve growth factor), two growth factors known to stimulate the formation of new circuitry in the brain associated with forming memory and cognition. |
|---|---|
CAS-Nummer |
867276-98-0 |
Molekularformel |
C11H11N3O3 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone |
InChI |
InChI=1S/C11H11N3O3/c15-11(14-3-5-16-6-4-14)8-1-2-9-10(7-8)13-17-12-9/h1-2,7H,3-6H2 |
InChI-Schlüssel |
KFRQROSRKSVROW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC3=NON=C3C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ampakine CX-717; Ampakine CX 717; Ampakine CX717; CX-717; CX 717; CX717 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Ampakine CX-717: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CX-717 is a small molecule belonging to the ampakine class of drugs, which are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a "low-impact" ampakine, this compound exhibits a distinct pharmacological profile, primarily by modestly offsetting AMPA receptor desensitization without significantly affecting agonist binding affinity. This nuanced mechanism enhances glutamatergic neurotransmission, the primary mode of fast excitatory signaling in the central nervous system, and has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
The principal mechanism of action of this compound is its function as a positive allosteric modulator of AMPA receptors.[1][2] Unlike direct agonists that bind to the glutamate binding site, this compound binds to a distinct allosteric site on the AMPA receptor complex. This binding event slows the rate of receptor desensitization, a process where the receptor temporarily becomes insensitive to glutamate, and may also slow the receptor's deactivation.[3] By prolonging the open state of the ion channel in the presence of glutamate, this compound potentiates the influx of cations (primarily Na⁺ and Ca²⁺), thereby enhancing the excitatory postsynaptic current (EPSC).[1]
A key characteristic of this compound is its classification as a "low-impact" ampakine. This distinction is crucial as it differentiates this compound from "high-impact" ampakines, which more profoundly reduce desensitization and can be associated with neurotoxicity and epileptogenic effects.[1] this compound's modest effect on desensitization allows for a significant therapeutic window, enhancing synaptic transmission and plasticity without inducing excessive neuronal excitation.[1][4]
Signaling Pathway
The interaction of this compound with the AMPA receptor initiates a cascade of downstream signaling events critical for synaptic plasticity, learning, and memory. A notable consequence of enhanced AMPA receptor activity is the increased expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and differentiation.[4][5] Additionally, this compound has been shown to increase the levels of p11 (S100A10), a protein implicated in the regulation of serotonin receptors and associated with antidepressant responses.[4][5]
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy and Potency
| Parameter | Species | Model | Dosage | Effect | Reference |
| AMPA Receptor Modulation | Rat (in vitro) | Hippocampal Patch Clamp | 3-100 µM | Concentration-dependent increase in steady-state current relative to peak amplitude (%SS/Peak) | [4] |
| Synaptic Potentiation (fEPSP) | Rat (in vivo) | Hippocampal Dentate Gyrus | 5-20 mg/kg (IP) | Dose-dependent increase in fEPSP amplitude (8.5% to 21%) | [4] |
| Long-Term Potentiation (LTP) | Rat (in vivo) | Hippocampal Dentate Gyrus | 2 mg/kg | Enhancement of LTP induction | [4] |
| Cognitive Enhancement | Rhesus Monkey | Delayed Match-to-Sample | 0.3-1.5 mg/kg (IV) | Improved performance | [6] |
| Respiratory Depression Reversal | Rat (in vivo) | Alfentanil-induced | 10-30 mg/kg (IV) | Dose-dependent reversal of respiratory depression (up to control levels at 30 mg/kg) | [1] |
| Antidepressant-like Effect | Rat | Forced Swim Test | 20 mg/kg (IP) | Rapid (30 min) but short-lasting (up to 24 h) antidepressant-like effect | [4][5] |
| Neurotransmitter Efflux | Rat (in vivo) | In-cortex microdialysis | 85 mM (infusion) | Increased efflux of noradrenaline, dopamine, and serotonin | [4][5] |
Table 2: Human Pharmacokinetics and Clinical Efficacy
| Parameter | Population | Study Design | Dosage | Value | Reference |
| Half-life (t₁/₂) | Healthy Adults | Single & Multiple Dose | 25-1600 mg (single), 100-800 mg BID (multiple) | 8-12 hours | [7] |
| Time to Max Concentration (Tₘₐₓ) | Healthy Adults | Single & Multiple Dose | 25-1600 mg (single), 100-800 mg BID (multiple) | 3-5 hours | [7] |
| Tolerability | Healthy Adults | Single Dose Escalation | Up to 1600 mg | Well tolerated | [7] |
| Tolerability | Healthy Adults | Multiple Dose Escalation | Up to 800 mg BID | Well tolerated | [7] |
| ADHD Efficacy (ADHD-RS) | Adults with ADHD | Phase 2a Crossover | 800 mg BID | Statistically significant improvement vs. placebo | [6][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Electrophysiology: Excised Patch-Clamp Recordings
This protocol is used to directly measure the effect of this compound on AMPA receptor kinetics.
-
Tissue Preparation: Hippocampal slices are prepared from rats.
-
Cell Identification: Pyramidal cells in the CA1 region are identified for recording.
-
Recording Configuration: Outside-out patches are excised from the somatic membrane of the identified neurons.
-
Solutions: The patch is perfused with a solution containing a high concentration of glutamate (e.g., 1 mM) to induce receptor activation and desensitization. This compound is included in both the background and glutamate-containing solutions at various concentrations.
-
Electrophysiological Recording: The membrane potential is held at a constant voltage (e.g., -50 mV). The current flowing through the AMPA receptors is recorded in response to the application of glutamate, both in the presence and absence of this compound.
-
Data Analysis: The peak and steady-state components of the glutamate-evoked current are measured. The ratio of the steady-state current to the peak current (%SS/Peak) is calculated as a measure of receptor desensitization. A higher ratio in the presence of this compound indicates a reduction in desensitization.[4]
In Vivo Electrophysiology: Long-Term Potentiation (LTP)
This protocol assesses the effect of this compound on a cellular correlate of learning and memory.
-
Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.
-
Electrode Placement: A stimulating electrode is placed in the perforant path, and a recording electrode is placed in the dentate gyrus of the hippocampus.
-
Baseline Recording: Field excitatory postsynaptic potentials (fEPSPs) are evoked by single-pulse stimulation of the perforant path. A stable baseline of fEPSP amplitudes is established for 20-30 minutes.
-
Drug Administration: this compound is administered intraperitoneally (IP).
-
LTP Induction: A suboptimal tetanic stimulation protocol (e.g., 4 trains at 400 Hz for 20 ms) is delivered to the perforant path. This protocol is designed to produce a transient or weak form of LTP in the absence of the drug.
-
Post-Tetanus Recording: fEPSPs are recorded for at least one hour following the tetanus.
-
Data Analysis: The amplitude of the fEPSP is measured and expressed as a percentage of the pre-tetanus baseline. A sustained increase in the fEPSP amplitude following tetanus indicates the induction of LTP. The magnitude and stability of LTP in the presence of this compound are compared to control conditions.[4]
In Vivo Model: Reversal of Opioid-Induced Respiratory Depression
This experiment evaluates the therapeutic potential of this compound in a clinically relevant model.
-
Animal Preparation: Rats are instrumented for the measurement of respiratory parameters (e.g., minute volume).
-
Induction of Respiratory Depression: A continuous intravenous (IV) infusion of an opioid, such as alfentanil, is administered to produce a stable level of respiratory depression (e.g., a 50% reduction in minute volume).
-
Drug Administration: this compound is administered intravenously at various doses.
-
Respiratory Monitoring: Respiratory parameters are continuously monitored following the administration of this compound.
-
Data Analysis: The degree of reversal of respiratory depression is quantified by comparing the respiratory parameters after this compound administration to the depressed baseline and the pre-opioid baseline.[1]
Conclusion
This compound's mechanism of action as a low-impact positive allosteric modulator of AMPA receptors provides a targeted approach to enhancing synaptic transmission while mitigating the risks associated with excessive glutamatergic activation. Preclinical and clinical data have demonstrated its potential in various therapeutic areas, including ADHD and opioid-induced respiratory depression. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic applications of this compound and other ampakines.
References
- 1. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Ampakine CX717 potentiates intermittent hypoxia-induced hypoglossal long-term facilitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Cx-717 as a low-impact ampakine
An In-depth Technical Guide to Cx-717: A Low-Impact Ampakine
Abstract
This compound is a member of the ampakine class of drugs, which act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptor. It is specifically classified as a "low-impact" ampakine, a subclass distinguished by a favorable safety profile. Unlike high-impact ampakines, which can induce neurotoxicity or seizures, low-impact modulators like this compound only modestly affect receptor desensitization and do not alter agonist binding affinity.[1][2] Preclinical and clinical investigations have explored its therapeutic potential in conditions characterized by compromised AMPA receptor signaling, including Attention-Deficit/Hyperactivity Disorder (ADHD), opiate-induced respiratory depression (OIRD), and cognitive decline.[1][3] This document provides a comprehensive technical overview of this compound, consolidating data on its mechanism of action, preclinical pharmacology, and clinical trial results, complete with detailed experimental protocols and pathway visualizations.
Mechanism of Action
This compound enhances excitatory neurotransmission by modulating AMPA receptors (AMPARs), which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[4][5] Its mechanism is distinct from direct agonists. As a positive allosteric modulator (PAM), this compound binds to a site on the AMPAR complex separate from the glutamate binding site. This binding event does not activate the receptor directly but rather influences its response to glutamate.
The key characteristic of this compound is its "low-impact" profile. This means it modestly offsets the natural process of receptor desensitization, where the receptor temporarily becomes insensitive to glutamate after activation.[1][2] By slightly prolonging the open state of the ion channel, this compound augments synaptic transmission and enhances long-term potentiation (LTP), a crucial process for learning and memory, without causing the excessive neuronal excitation associated with neurotoxicity.[1][4] This refined mechanism distinguishes it from older, high-impact ampakines and accounts for its improved safety margin.[2][4]
Preclinical Pharmacology
This compound has been evaluated in numerous animal models, demonstrating a range of therapeutic effects from cognitive enhancement to respiratory stimulation.
Preclinical Efficacy and Safety Data
Quantitative results from key preclinical studies are summarized below.
Table 1: Summary of Preclinical Efficacy Data for this compound
| Model | Species | Dosing | Key Finding | Citation |
|---|---|---|---|---|
| Cognitive Enhancement | ||||
| Eight-Arm Radial Maze | Rat | 0.3-10 mg/kg | Enhanced performance. | [1][2] |
| Sleep Deprivation | Rhesus Monkey | N/A (IV) | Reversed cognitive impairment from 30-36h sleep deprivation. | [6][7] |
| ADHD Model | ||||
| Amphetamine-Induced Hyperactivity | Rat | 0.9-2.6 mg/kg (AD₅₀) | Dose-dependently antagonized amphetamine-induced locomotor activity. | [1] |
| Respiratory Depression | ||||
| Alfentanil-Induced | Rat | 5-30 mg/kg | Ameliorated respiratory depression. | [1][2] |
| Fentanyl-Induced | Rat | N/A | Attenuated respiratory depression and rescued from lethal apnea without blocking analgesia. | [8] |
| Other | ||||
| Forced Swim Test | Rat | N/A | Exhibited rapid but short-lasting antidepressant-like effects. | [9] |
| Spinal Cord Injury | Rat | 15 mg/kg (IV) | Increased phrenic inspiratory motor output. |[10] |
Table 2: Summary of Preclinical Safety and Toxicity Data for this compound
| Study Type | Species | Dosing | Result | Citation |
|---|---|---|---|---|
| Single-Dose Toxicity | Mouse | Up to 2000 mg/kg | No serious adverse events observed. | [1][2][4] |
| Minimum Lethal Dose | Mouse | 2500 mg/kg | Minimum dose at which lethality was observed. | [1] |
| Neuronal Culture | Rat | N/A | Not toxic to cultured rat neurons. |[1][2] |
Detailed Preclinical Experimental Protocols
Protocol 2.2.1: Alfentanil-Induced Respiratory Depression in Rats [1]
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: A rodent-sized whole-body plethysmograph (Buxco) was used to record respiratory parameters, including frequency and tidal volume.
-
Procedure:
-
Animals were acclimatized in the plethysmograph chamber for 20 minutes to establish a stable respiratory baseline.
-
The opioid agonist alfentanil was administered via intravenous (IV) infusion at a rate of 250 µg/kg over 20 minutes to induce respiratory depression.
-
Twenty minutes after the start of the alfentanil infusion, a single bolus of this compound (dissolved in HPCD) or vehicle was injected through a separate cannula.
-
Respiratory parameters were continuously monitored. The alfentanil infusion was stopped 40 minutes after the this compound injection, and the experiment was concluded 30 minutes later.
-
-
Endpoint: The primary endpoint was the reversal or amelioration of the alfentanil-induced decrease in respiratory rate and minute volume following this compound administration.
Protocol 2.2.2: Amphetamine-Induced Hyperactivity in Rats [1]
-
Subjects: Male rats.
-
Apparatus: Open-field activity chambers equipped with infrared beams to measure ambulatory and rearing movements.
-
Procedure:
-
Animals were habituated to the testing environment.
-
Amphetamine (1 mg/kg) was administered to significantly increase locomotor activity (ambulation and rearing).
-
This compound was administered at various doses to assess its ability to antagonize the effects of amphetamine.
-
Locomotor activity was recorded over a set period.
-
-
Endpoint: The primary measures were the total counts of ambulation and rearing. The dose required to antagonize the amphetamine effect by 50% (AD₅₀) was calculated.
Clinical Pharmacology
This compound has been advanced into human trials to assess its safety, tolerability, pharmacokinetics, and efficacy.
Pharmacokinetics and Safety in Healthy Volunteers
A four-part study in healthy young and elderly subjects established the foundational clinical profile of this compound.[11]
Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults [11]
| Parameter | Value | Condition |
|---|---|---|
| Half-life (t½) | 8 - 12 hours | Single and multiple doses |
| Time to Max Concentration (Tₘₐₓ) | 3 - 5 hours | Single and multiple doses |
| Cₘₐₓ and AUC | Dose-proportional | N/A |
| Food Effect | Minimal | Well tolerated when fed or fasted |
Table 4: Safety and Tolerability of this compound in Healthy Volunteers [11]
| Study Part | Population | Dosing Regimen | Key Finding |
|---|---|---|---|
| A: Single Ascending Dose | 72 young males | 25 mg to 1600 mg | Well tolerated up to 1600 mg. |
| C: Multiple Ascending Dose | 32 young males | 100 mg QD to 800 mg BID for 10 days | Well tolerated up to 800 mg BID. |
| D: Multiple Dose | 15 elderly subjects | 300 mg QD for 10 days | Well tolerated. |
| Overall | All subjects | N/A | Most common adverse events were headache, dizziness, and nausea. |
Phase 2a Efficacy Trial in Adults with ADHD
A key study evaluated this compound for the treatment of ADHD symptoms in adults.[3][12]
Protocol 3.2.1: Phase 2a, Randomized, Double-Blind, Placebo-Controlled Crossover Study [3][12]
-
Subjects: 68 male subjects, aged 18-50, meeting DSM-IV criteria for adult ADHD with moderate to severe symptoms (ADHD-RS score ≥22).[3][12]
-
Study Design: A multi-center, 2-period crossover design. Subjects were randomized to one of two dose groups (200 mg BID or 800 mg BID) and then received both active drug and placebo in a crossover fashion.
-
Procedure:
-
Randomization: Subjects randomized to a treatment sequence (e.g., Placebo then this compound, or this compound then Placebo).
-
Treatment Period 1 (3 weeks): Subjects received the first assigned treatment (placebo or active dose).
-
Washout Period (2 weeks): A no-treatment period to allow for drug clearance.
-
Treatment Period 2 (3 weeks): Subjects received the second assigned treatment.
-
-
Primary Efficacy Measure: Change from baseline on the ADHD Rating Scale (ADHD-RS) with prompts.
Table 5: Efficacy Results of Phase 2a ADHD Trial [3][13]
| Treatment Group | Analysis | Efficacy Measure | Result | p-value |
|---|---|---|---|---|
| 800 mg BID | Primary (Paired t-test) | Total ADHD-RS | Trend toward improvement | p = 0.151 |
| 800 mg BID | Primary (Paired t-test) | Hyperactivity Subscale | Statistically significant | p = 0.050 |
| 800 mg BID | Secondary (Repeated Measures) | Total ADHD-RS | Superior efficacy vs. Placebo | p = 0.002 |
| 800 mg BID | Secondary (Repeated Measures) | Inattentive Subscale | Superior efficacy vs. Placebo | p = 0.027 |
| 800 mg BID | Secondary (Repeated Measures) | Hyperactivity Subscale | Superior efficacy vs. Placebo | p = 0.017 |
| 200 mg BID | Primary & Secondary | All Measures | Not significantly different from Placebo | N/S |
Summary and Future Directions
This compound is a well-tolerated, low-impact ampakine with a demonstrated ability to modulate the AMPA receptor system safely in both preclinical models and human subjects. Its favorable pharmacokinetic profile, with an 8-12 hour half-life, supports viable dosing regimens.[11]
The preclinical data strongly support its potential to reverse opiate-induced respiratory depression, a significant clinical need.[1][8] The Phase 2a results in ADHD, particularly the statistically significant findings for the 800 mg BID dose in the secondary analysis, suggest a therapeutic utility that warrants further investigation in larger trials.[3] While development for ADHD was reportedly hampered by issues with oral bioavailability in the 800 mg formulation, the compound remains a valuable tool for understanding AMPA receptor modulation.[6]
Future research should focus on optimizing drug delivery or developing analogues with improved bioavailability to fully realize the therapeutic potential demonstrated by this compound. Its unique low-impact mechanism continues to represent a promising and safer approach to enhancing glutamatergic transmission for a range of neurological and psychiatric disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CX717 - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Ampakine CX717 protects against fentanyl-induced respiratory depression and lethal apnea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant-Like Effects of CX717, a Positive Allosteric Modulator of AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spinally delivered ampakine CX717 increases phrenic motor output in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Cortex Pharmaceuticals, Inc. Reports Positive Results With CX717 On The Primary Outcome Measure In Adult ADHD Study - BioSpace [biospace.com]
Preclinical Pharmacology of Cx-717: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cx-717 is a low-impact ampakine, a class of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] These molecules enhance glutamatergic neurotransmission by modulating the AMPA receptor, which is critical for fast synaptic transmission in the central nervous system.[1][3] Unlike high-impact ampakines, this compound and other low-impact modulators only modestly affect receptor desensitization and do not alter agonist binding affinity.[2][3] This unique mechanism of action is thought to contribute to their favorable safety profile, lacking the neurotoxicity and epileptogenic effects associated with other AMPA receptor modulators.[2]
Developed by Cortex Pharmaceuticals, this compound has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and opioid-induced respiratory depression.[1][4][5] Preclinical studies have demonstrated its efficacy in improving cognitive function, counteracting respiratory depression, and modulating locomotor activity.[1][6] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacodynamics, and safety profile, supported by experimental data and protocols.
Mechanism of Action
This compound acts as a positive allosteric modulator of AMPA receptors. Its primary mechanism involves binding to a site on the AMPA receptor complex distinct from the glutamate binding site. This allosteric binding enhances the receptor's response to glutamate, leading to an augmentation of excitatory postsynaptic currents.[1][3]
A key characteristic of this compound as a "low-impact" ampakine is its modest effect on receptor desensitization.[2] AMPA receptors typically desensitize rapidly in the continued presence of glutamate, a protective mechanism to prevent over-excitation. High-impact ampakines can significantly reduce or eliminate this desensitization, which has been linked to potential neurotoxicity. In contrast, this compound only partially slows the desensitization process, allowing for a more controlled enhancement of synaptic transmission.[2][3]
dot
Preclinical Pharmacodynamics
In Vitro Electrophysiology
Objective: To characterize the effect of this compound on AMPA receptor-mediated currents in hippocampal neurons.
Experimental Protocol: Patch-Clamp Electrophysiology
-
Cell Preparation: Outside-out patches are excised from CA1 pyramidal neurons in rat hippocampal slices.[2]
-
Recording Conditions: The patch is voltage-clamped at a holding potential of -50 mV.[2]
-
Drug Application: A rapid solution exchange system is used to apply 1 mM glutamate to the patch in the presence and absence of varying concentrations of this compound.[2]
-
Data Acquisition: AMPA receptor-mediated currents are recorded using a patch-clamp amplifier and digitized for analysis. The percentage of steady-state current relative to the peak amplitude (%SS/Peak) is calculated to assess the degree of desensitization.[2]
Results:
This compound modestly offsets the desensitization of AMPA receptors in a concentration-dependent manner.[2]
| Concentration | % Steady-State/Peak Current |
| Control | ~5% |
| 10 µM this compound | Increased |
| 30 µM this compound | Further Increased |
| 100 µM this compound | Plateau Effect |
| Note: Specific quantitative values for the increase were not consistently available in the searched literature. |
dot
In Vivo Electrophysiology: Long-Term Potentiation (LTP)
Objective: To determine the effect of this compound on synaptic plasticity in the hippocampus.
Experimental Protocol: In Vivo LTP in Rats
-
Animal Preparation: Anesthetized rats are implanted with stimulating electrodes in the perforant path and recording electrodes in the dentate gyrus.
-
Procedure: Baseline excitatory postsynaptic potentials (EPSPs) are recorded. A tetanus (high-frequency stimulation) is delivered to the perforant path to induce LTP.
-
Drug Administration: this compound (e.g., 2 mg/kg) or vehicle is administered intraperitoneally (IP) prior to tetanus.
-
Data Analysis: The amplitude of the evoked EPSPs is measured before and after tetanus to quantify the magnitude of LTP.[1]
Results:
This compound enhances LTP in the dentate gyrus of rats.[1]
| Treatment | Mean Increase in EPSP Amplitude after Tetanus |
| Vehicle | ~120% of baseline |
| This compound (2 mg/kg) | Significantly greater than vehicle |
| Note: Specific quantitative values for the potentiation of LTP were not consistently available in the searched literature. |
Cognitive Enhancement: Eight-Arm Radial Maze
Objective: To assess the pro-cognitive effects of this compound in a model of spatial learning and memory.
Experimental Protocol: Eight-Arm Radial Maze in Aged Rats
-
Apparatus: An eight-arm radial maze with food rewards placed at the end of each arm.
-
Procedure: Aged rats are trained to retrieve all food rewards, with entries into already visited arms recorded as errors.
-
Drug Administration: this compound is administered prior to the maze trial.
-
Data Analysis: The number of errors and the time to complete the maze are recorded.[1]
Results:
This compound enhances performance in the eight-arm radial maze, indicating improved spatial memory.[1][2]
| Treatment | Outcome |
| This compound | Reduced number of errors |
| Note: Specific dose-response data were not consistently available in the searched literature. |
Amphetamine-Induced Locomotor Activity
Objective: To evaluate the potential antipsychotic-like effects of this compound.
Experimental Protocol: Amphetamine-Induced Hyperactivity in Rats
-
Animal Model: Rats are administered amphetamine (e.g., 1 mg/kg) to induce hyperlocomotion.
-
Procedure: Locomotor activity (ambulation and rearing) is measured in an open-field arena.
-
Drug Administration: this compound (1-3 mg/kg) is administered prior to amphetamine.
-
Data Analysis: The total distance traveled and the number of rearing events are quantified.[1]
Results:
This compound dose-dependently reduces amphetamine-induced locomotor activity.[1]
| This compound Dose (mg/kg) | Reduction in Amphetamine-Induced Locomotor Activity |
| 1 | Significant reduction |
| 3 | Greater reduction |
| Note: Specific percentage reductions were not consistently available in the searched literature. |
dot
Opioid-Induced Respiratory Depression
Objective: To determine the efficacy of this compound in reversing opioid-induced respiratory depression.
Experimental Protocol: Alfentanil-Induced Respiratory Depression in Rats
-
Animal Model: Anesthetized rats receive a continuous intravenous infusion of alfentanil to induce a stable level of respiratory depression (approximately 50% reduction in minute volume).[1]
-
Drug Administration: this compound is administered intravenously at various doses.
-
Data Measurement: Respiratory parameters (e.g., minute volume) are monitored.[1]
Results:
This compound dose-dependently reverses alfentanil-induced respiratory depression.[1]
| This compound Dose (mg/kg, IV) | Reversal of Respiratory Depression (% of control minute volume) |
| 10 | 74 ± 9.2% |
| 20 | 85 ± 10% |
| 30 | ~100% (reversal to control levels) |
Preclinical Safety and Toxicology
Single-Dose Toxicology in Mice:
-
Procedure: this compound was administered via oral gavage to CD1 mice, which were then observed for seizures and survival over 14 days.[1][2]
-
Results:
Histopathology Findings and Clarification:
Initial long-term, high-dose toxicology studies in rodents revealed astrocytic vacuoles in the brain, leading to a clinical hold by the FDA.[1] However, further investigation demonstrated that these vacuoles were a postmortem fixation artifact resulting from a chemical reaction between this compound and formalin.[5] When brain tissue was flash-frozen instead of formalin-fixed, no vacuolation was observed.[1]
Conclusion
The preclinical data for this compound demonstrate its profile as a low-impact ampakine with a unique mechanism of action that confers a favorable safety profile compared to earlier AMPA receptor modulators. It has shown efficacy in animal models relevant to cognition, ADHD, and opioid-induced respiratory depression. The initial concerns regarding neurotoxicity have been addressed, suggesting that the observed histopathological changes were an artifact of tissue preparation. These findings support the continued investigation of this compound and other low-impact ampakines for a variety of neurological and psychiatric conditions. Further research to fully elucidate the pharmacokinetic and pharmacodynamic relationships will be crucial for optimizing its therapeutic potential.
References
CX-717: A Technical Guide to a Low-Impact AMPA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of CX-717, a novel ampakine that acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It details the compound's mechanism of action, summarizes key preclinical and clinical data, and outlines relevant experimental protocols for the study of AMPA receptor modulators.
Introduction to AMPA Receptors and this compound
The AMPA receptor is a glutamate-gated ion channel that mediates the majority of fast excitatory synaptic transmission throughout the central nervous system.[1][2][3] These receptors are critical for synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[4] Molecules that enhance the function of AMPA receptors, known as ampakines, are of significant interest for their potential therapeutic applications in various neurological and psychiatric disorders.[2][5]
This compound is classified as a "low-impact" ampakine.[2][5] Unlike earlier, "high-impact" modulators that could induce neurotoxicity and seizures, this compound positively modulates the AMPA receptor by modestly offsetting its desensitization without altering the binding affinity of the endogenous agonist, glutamate.[2][5] This distinct mechanism confers a favorable safety profile, making this compound a promising candidate for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), opioid-induced respiratory depression, and dementia.[2][5][6]
Mechanism of Action
Upon binding glutamate, the AMPA receptor channel opens, allowing an influx of sodium (and in some cases, calcium) ions, which depolarizes the postsynaptic neuron.[4] This process is typically transient as the receptor rapidly enters a desensitized, non-conducting state even in the continued presence of glutamate.[7]
Positive allosteric modulators like this compound bind to a different site on the receptor than glutamate.[1][8] This allosteric binding stabilizes the active conformation of the receptor, thereby slowing the rates of deactivation (channel closing after glutamate unbinds) and desensitization (channel closing while glutamate is still bound).[8][9] The result is a prolonged inward current for each synaptic event, enhancing excitatory transmission.[1] this compound's "low-impact" profile means it only modestly prolongs this current, avoiding the over-excitation associated with more potent modulators.[5]
Downstream signaling from AMPA receptor activation can also involve non-canonical pathways. For instance, AMPA receptors can physically associate with and activate the Src-family tyrosine kinase Lyn, which in turn activates the mitogen-activated protein kinase (MAPK) pathway, leading to increased expression of brain-derived neurotrophic factor (BDNF).[3] This pathway may contribute to the effects of AMPA receptor modulation on synaptic plasticity.[3]
Preclinical Data
This compound has been evaluated in a range of preclinical models, demonstrating its effects on synaptic transmission, cognition, and its overall safety profile.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Method | Preparation | Key Finding | Reference |
|---|---|---|---|---|
| Potency | Patch-clamp | Excised patches from hippocampal CA1 pyramidal cells | ~60 times more potent than the earlier ampakine CX516. | [5] |
| Desensitization | Patch-clamp | Excised patches from hippocampal CA1 pyramidal cells | Modestly offsets AMPA receptor desensitization. | [5][10] |
| Synaptic Transmission | In vivo recording | Rat hippocampus | Augments synaptic transmission in a dose-dependent manner. |[5] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Therapeutic Area | Model | Species | Dosing | Key Finding | Reference |
|---|---|---|---|---|---|
| Cognition/Memory | Eight-arm radial maze | Rat | 0.3 - 10 mg/kg | Enhanced performance, indicating improved memory. | [5][10] |
| Synaptic Plasticity | Long-Term Potentiation (LTP) induction | Rat | 2 mg/kg | Enhanced LTP, a cellular correlate of memory formation. | [5] |
| ADHD Model | Amphetamine-induced locomotor activity | Rat | 0.3 - 10 mg/kg | Abrogated hyperactivity without inducing catalepsy. | [5][10] |
| Respiratory Depression | Alfentanil-induced respiratory depression | Rat | 5 - 30 mg/kg | Ameliorated respiratory depression. | [2][5] |
| Respiratory Depression | Ethanol/Pentobarbital-induced depression | Rat | 30 mg/kg (i.p.) | Alleviated a significant component of respiratory depression without seizure activity. |[1] |
Table 3: Preclinical Safety and Toxicology of this compound
| Parameter | Model | Species | Dosing | Key Finding | Reference |
|---|---|---|---|---|---|
| Neuronal Toxicity | Cultured neurons | Rat | High concentrations | Unlike high-impact modulators (e.g., LY503430), this compound is not toxic to neurons. | [5] |
| General Safety | Safety studies | Mouse | Up to 2000 mg/kg | Lacked serious adverse events. | [2][5] |
| Histopathology | Rodent studies | Mouse/Rat | 1500 mg/kg/day for 14 days | Astrocytic vacuoles observed were later determined to be a postmortem artifact caused by interaction with formalin fixation. |[5][11] |
Clinical Data
This compound has been investigated in human clinical trials for several indications. It has generally been found to be safe and well-tolerated.[11][12]
Table 4: Phase IIa Trial of this compound in Adults with ADHD (NCT03375021)
| Parameter | Description |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled, 2-period crossover. |
| Population | 51 adults meeting DSM-IV criteria for ADHD with moderate to severe symptoms.[6][13][14] |
| Treatments | This compound (200 mg BID or 800 mg BID) vs. Placebo. Each period lasted 3 weeks with a 2-week washout.[6][13][14] |
| Primary Efficacy Measure | Change from baseline on the ADHD Rating Scale (ADHD-RS).[6][14] |
| Key Efficacy Results | The 800 mg BID dose demonstrated superior efficacy compared to placebo on the total ADHD-RS score and on both inattentive and hyperactivity subscales.[13] |
| Safety and Tolerability | Treatment was well-tolerated. No significant changes in cardiovascular parameters were observed. Headache and sleep disturbance were the most common adverse events.[13] |
Table 5: Summary of Other Human Studies with this compound | Indication/Condition | Study Type | Key Finding | Reference | | --- | --- | --- | | Opioid-Induced Respiratory Depression | Clinical studies | Effectively reversed respiratory depression in humans. |[5][11] | | Sleep Deprivation | Performance studies (DARPA-funded) | A 2005 study in rhesus monkeys showed improved performance.[11][12] However, a 2006 study in humans found it did not improve cognitive performance during simulated night shift work.[11][12] | | Alzheimer's Disease | PET Scan Study | An IND was approved to study this compound in Alzheimer's patients, with doses up to 1200mg.[11][15] |
It is noteworthy that this compound was placed on an FDA clinical hold due to findings of astrocytic vacuoles in animal toxicology studies.[5] However, the hold was later lifted after further evaluation demonstrated that these vacuoles were a postmortem artifact resulting from an interaction between the drug and the formalin fixation process and did not occur in flash-frozen tissue.[5][11]
Experimental Protocols
The characterization of AMPA receptor modulators like this compound relies on a combination of electrophysiological and screening assays.
Protocol: Patch-Clamp Electrophysiology for AMPAR Modulation
This protocol is a generalized method for assessing the impact of a compound on AMPA receptor kinetics in brain slices.
-
Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the hippocampus of a rodent. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording:
-
Transfer a slice to a recording chamber perfused with aCSF.
-
Using a microscope with differential interference contrast optics, identify and approach a target neuron (e.g., a CA1 pyramidal cell) with a borosilicate glass pipette filled with an internal solution (e.g., containing Cs-gluconate, CsCl, MgCl₂, EGTA, HEPES, ATP, and GTP).
-
Establish a whole-cell patch-clamp configuration.
-
-
AMPA Current Elicitation:
-
Locally perfuse the patched cell with a high concentration of glutamate (e.g., 1 mM) for a defined duration (e.g., 100-500 ms) to elicit an AMPA receptor-mediated current.
-
To measure deactivation, use a very brief pulse (e.g., 1 ms).[8] To measure desensitization, use a longer pulse (e.g., 500 ms).[8]
-
-
Compound Application:
-
Establish a baseline response to glutamate alone.
-
Bath-apply or locally perfuse the test compound (e.g., this compound) at various concentrations.
-
Repeat the glutamate application in the presence of the compound.
-
-
Analysis: Measure the peak amplitude, decay time constant (deactivation), and steady-state to peak current ratio (%SS/Peak) (desensitization).[10] A positive modulator will typically increase the decay time and/or the %SS/Peak ratio.
Protocol: High-Throughput Screening Workflow
Discovering novel AMPA receptor modulators often begins with a high-throughput screen (HTS) to test large chemical libraries, followed by more detailed characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. European Network Adult ADHD – Low-Impact Ampakine CX717 Exhibits Promising Therapeutic Profile in Adults with ADHD – A Phase 2A Clinical Trial [eunetworkadultadhd.com]
- 7. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CX717 - Wikipedia [en.wikipedia.org]
- 12. CX717 [bionity.com]
- 13. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
The Role of Cx-717 in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cx-717, a low-impact ampakine, has emerged as a significant subject of investigation in the field of neuroscience and pharmacology due to its potential to modulate synaptic plasticity. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances glutamatergic neurotransmission, a fundamental process for learning and memory. This technical guide provides an in-depth analysis of the core mechanisms of this compound, its effects on synaptic plasticity, and a summary of key experimental findings. Detailed methodologies for pivotal experiments are outlined to facilitate reproducibility and further research. Furthermore, signaling pathways and experimental workflows are visually represented to offer a clear and comprehensive understanding of the role of this compound in the intricate processes of synaptic function.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a critical neural mechanism underpinning learning, memory, and cognitive function. The AMPA-type glutamate receptor (AMPAR) plays a central role in mediating the majority of fast excitatory synaptic transmission in the mammalian brain.[1] Ampakines are a class of compounds that positively modulate AMPARs, thereby enhancing synaptic responses. This compound is classified as a "low-impact" ampakine, which distinguishes it from "high-impact" modulators. This classification is based on its modest effect on offsetting receptor desensitization and its lack of alteration of agonist binding affinity.[2] This characteristic is thought to contribute to its favorable safety profile, reducing the risk of neurotoxicity and epileptogenic effects associated with other AMPAR modulators.[2][3]
This compound has been investigated for its therapeutic potential in a range of neurological and psychiatric conditions where AMPAR signaling may be compromised, including Alzheimer's disease, ADHD, and opioid-induced respiratory depression.[2][4][5] Its primary mechanism of action involves binding to an allosteric site on the AMPA receptor, which stabilizes the open conformation of the ion channel, leading to an increased influx of cations in response to glutamate binding. This potentiation of AMPAR function has direct implications for synaptic plasticity, particularly for long-term potentiation (LTP), a cellular correlate of learning and memory.
Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
This compound exerts its effects by binding to a distinct site on the AMPA receptor complex, separate from the glutamate binding site. This allosteric binding induces a conformational change that reduces the rate of receptor desensitization and/or deactivation. Desensitization is a process where the receptor becomes refractory to glutamate despite its continued presence, while deactivation is the closure of the channel upon glutamate unbinding. By slowing these processes, this compound prolongs the duration of the postsynaptic current mediated by AMPA receptors.
The functional consequence of this modulation is an amplification of the synaptic response to a given amount of presynaptically released glutamate. This enhancement of excitatory postsynaptic potentials (EPSPs) is believed to be the primary mechanism through which this compound facilitates synaptic plasticity.
Quantitative Data on the Effects of this compound
The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.
Table 1: In Vitro Electrophysiological Effects
| Parameter | Preparation | Concentration of this compound | Effect | Reference |
| Steady-State/Peak Current Ratio | Excised patches from hippocampal CA1 pyramidal cells | 30 µM | ~5-fold increase (from 4.3% to 20.7%) | [2] |
| EC₅₀ for potentiation of steady-state current | Excised patches from hippocampal CA1 pyramidal cells | 3.4 µM | - | [2][6] |
Table 2: In Vivo Effects on Synaptic Transmission and Plasticity
| Parameter | Animal Model | Dose of this compound | Effect | Reference |
| Evoked EPSP Amplitude (Dentate Gyrus) | Anesthetized Rats | 5 mg/kg, IP | 8.5 ± 1.2% increase | [2] |
| Evoked EPSP Amplitude (Dentate Gyrus) | Anesthetized Rats | 10 mg/kg, IP | 17.5 ± 0.9% increase | [2] |
| Evoked EPSP Amplitude (Dentate Gyrus) | Anesthetized Rats | 20 mg/kg, IP | 21 ± 1.9% increase | [2] |
| Long-Term Potentiation (LTP) Induction | Anesthetized Rats | 2 mg/kg | Robust LTP with suboptimal tetanic stimuli | [2][6] |
| Hypoglossal Long-Term Facilitation (LTF) | Anesthetized Mice | 15 mg/kg, IP | Enhanced LTF (500 ± 110% of baseline) | [7][8] |
Table 3: Cognitive and Behavioral Effects
| Task | Animal Model | Dose of this compound | Effect | Reference |
| Eight-Arm Radial Maze | Aged Rats | 0.3 mg/kg | Statistically significant improvement in performance | [2] |
| Amphetamine-Induced Hyperactivity | Rats | 1-3 mg/kg | Dose-dependent antagonism | [2][6] |
| Object Recognition Memory | Rats (Sham and BVD) | 20 mg/kg, s.c. | Reduced total exploration time and exploration of novel object | [9] |
| 5-Choice Serial Reaction Time Task (5CSRTT) | Rats (Sham and BVD) | 20 mg/kg, s.c. | Reduced number of incorrect responses | [9] |
| Forced Swim Test | Rats | 20 mg/kg, i.p. | Rapid but short-lasting antidepressant-like effect | [6][10] |
Table 4: Pharmacokinetics in Humans
| Parameter | Population | Dose | Value | Reference |
| Half-life (t₁/₂) | Healthy Young and Elderly | Single and Multiple Doses | 8-12 hours | [11] |
| Time to Maximum Concentration (Tₘₐₓ) | Healthy Young and Elderly | Single and Multiple Doses | 3-5 hours | [11] |
Experimental Protocols
In Vitro Patch-Clamp Electrophysiology on Hippocampal Slices
This protocol is a generalized procedure based on descriptions of experiments investigating the effects of this compound on AMPA receptor currents.[2]
Objective: To measure the effect of this compound on glutamate-evoked currents in excised membrane patches from hippocampal pyramidal neurons.
Materials:
-
Hippocampal slices from rats.
-
Artificial cerebrospinal fluid (aCSF).
-
Internal solution for patch pipette.
-
Glutamate solution (1 mM).
-
This compound solutions of varying concentrations.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from the brain of a euthanized rat.
-
Maintain slices in oxygenated aCSF at room temperature.
-
Transfer a single slice to a recording chamber continuously perfused with aCSF.
-
Visualize CA1 pyramidal neurons using a microscope with differential interference contrast optics.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Excise an outside-out membrane patch from the neuron.
-
Rapidly apply 1 mM glutamate to the patch to evoke an AMPA receptor-mediated current.
-
Record the peak and steady-state components of the current.
-
Wash the patch and then perfuse with a solution containing a specific concentration of this compound.
-
Re-apply 1 mM glutamate in the presence of this compound and record the resulting current.
-
Repeat steps 7-10 for a range of this compound concentrations to determine the dose-response relationship.
-
Analyze the data to calculate the ratio of the steady-state current to the peak current and the EC₅₀ of this compound.
In Vivo Electrophysiology for Long-Term Potentiation (LTP)
This protocol is a generalized procedure based on descriptions of experiments assessing the impact of this compound on LTP in the rat hippocampus.[2]
Objective: To determine if this compound can enhance the induction of LTP in the dentate gyrus of anesthetized rats.
Materials:
-
Adult male rats.
-
Anesthetic (e.g., urethane).
-
Stereotaxic apparatus.
-
Stimulating and recording electrodes.
-
Amplifier and data acquisition system.
-
This compound solution for intraperitoneal (IP) injection.
-
Saline solution (vehicle control).
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Surgically expose the skull and drill small holes for electrode placement.
-
Lower a stimulating electrode into the perforant path and a recording electrode into the dentate gyrus.
-
Deliver single test pulses to the perforant path and record the baseline field excitatory postsynaptic potentials (fEPSPs) in the dentate gyrus.
-
Administer this compound (e.g., 2 mg/kg, IP) or vehicle.
-
Continue to record fEPSPs for a period to establish a post-injection baseline.
-
Deliver a suboptimal tetanic stimulation (a high-frequency train of pulses that would not normally induce robust LTP) to the perforant path.
-
Record fEPSPs for at least 60 minutes post-tetanus to measure the degree of potentiation.
-
Analyze the data by expressing the fEPSP slope as a percentage of the pre-tetanus baseline. Compare the magnitude of LTP between the this compound and vehicle groups.
Discussion and Future Directions
The collective evidence strongly indicates that this compound enhances synaptic plasticity through the positive allosteric modulation of AMPA receptors. Its ability to augment LTP at low doses and improve performance in cognitive tasks in preclinical models highlights its potential as a cognitive enhancer.[1][2] The "low-impact" nature of this compound appears to confer a significant safety advantage over earlier AMPA receptor modulators.[2]
However, some studies have reported conflicting or detrimental effects on certain memory tasks, such as object recognition, suggesting that the cognitive effects of this compound may be task-dependent.[9] Further research is necessary to fully elucidate the specific conditions under which this compound is beneficial for cognitive function.
Future investigations should focus on:
-
Identifying the specific AMPA receptor subunit compositions that this compound preferentially modulates.
-
Exploring the long-term effects of chronic this compound administration on synaptic structure and function.
-
Conducting further clinical trials to assess the efficacy and safety of this compound in various patient populations, including those with Alzheimer's disease and ADHD.[4][12]
-
Investigating the potential synergistic effects of this compound with other therapeutic agents.
Conclusion
This compound is a promising pharmacological tool and potential therapeutic agent that acts at the core of synaptic plasticity. By enhancing AMPA receptor function, it facilitates key processes like LTP, which are fundamental to learning and memory. The data summarized in this guide provide a solid foundation for understanding its mechanism of action and its effects on neural function. The detailed experimental protocols and visual diagrams are intended to aid researchers in the design and execution of future studies aimed at further unraveling the complexities of glutamatergic modulation and its therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. CX717 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ampakine CX717 potentiates intermittent hypoxia-induced hypoglossal long-term facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ampakine CX717 potentiates intermittent hypoxia-induced hypoglossal long-term facilitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the putative cognitive-enhancing ampakine, CX717, on attention and object recognition memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidepressant-Like Effects of CX717, a Positive Allosteric Modulator of AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ampakine CX-717: A Technical Guide to its Enhancement of Long-Term Potentiation in the Hippocampus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the ampakine CX-717 and its effects on long-term potentiation (LTP) within the hippocampus, a critical brain region for learning and memory. This compound, a low-impact positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has demonstrated significant potential in enhancing synaptic plasticity. This document synthesizes preclinical data, details experimental methodologies for assessing its efficacy, and illustrates the underlying signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Introduction
Long-term potentiation (LTP) is a cellular mechanism that underpins synaptic plasticity, the process by which synapses strengthen over time in response to increases in their activity. This strengthening is widely considered to be a major contributor to learning and memory formation. The hippocampus is a primary site for the study of LTP, and modulation of this process holds therapeutic promise for a range of neurological and psychiatric disorders characterized by cognitive deficits.
This compound is a member of the ampakine class of drugs, which are known to positively modulate AMPA receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system. As a "low-impact" ampakine, this compound is designed to modulate AMPA receptor function without inducing the excitotoxicity associated with more potent compounds in its class. Specifically, it modestly offsets receptor desensitization and does not alter agonist binding affinity.[1] This guide explores the preclinical evidence demonstrating the capacity of this compound to enhance hippocampal LTP.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the AMPA receptor. This binding event stabilizes the receptor in a conformation that enhances the ionic current elicited by the binding of the neurotransmitter glutamate. The primary mechanism involves a reduction in the rate of receptor deactivation and desensitization, leading to a prolonged and enhanced postsynaptic response to presynaptic glutamate release. This augmentation of AMPA receptor-mediated synaptic transmission is the foundational mechanism through which this compound facilitates the induction and expression of LTP.
Quantitative Data on the Effects of this compound on Hippocampal LTP
The potentiation of synaptic transmission by this compound has been quantified in several preclinical studies. The following tables summarize the key findings regarding its effects on field excitatory postsynaptic potentials (fEPSPs), a standard measure of synaptic strength.
| In Vitro Effects of this compound on Glutamate-Induced Currents in Hippocampal CA1 Pyramidal Cells | |
| Parameter | Observation |
| Effective Concentration | ≥ 5 µM |
| EC₅₀ | 3.4 µM |
| Effect on Steady-State/Peak Current Ratio | ~5-fold increase (e.g., 20.7 ± 2.7% for 30 µM CX717 vs. 4.3 ± 2.7% for control) |
| Reference | [1] |
| In Vivo Effects of this compound on Evoked fEPSPs in the Rat Dentate Gyrus | ||
| Dose (IP) | Mean Increase in fEPSP Amplitude (± SEM) | Number of Animals (n) |
| 5 mg/kg | 8.5 ± 1.2% | 4 |
| 10 mg/kg | 17.5 ± 0.9% | 4 |
| 20 mg/kg | 21 ± 1.9% | 5 |
| Reference | [1] |
| In Vivo Enhancement of LTP by this compound in the Rat Dentate Gyrus | |
| Treatment | Mean Increase in fEPSP Slope Post-Tetanic Stimulation |
| Vehicle | No significant LTP with suboptimal stimuli |
| This compound (2 mg/kg, IP) | ~20% stable, long-lasting increase |
| Reference | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation by researchers.
In Vitro Hippocampal Slice Preparation and fEPSP Recording
This protocol is adapted from standard methodologies for preparing acute hippocampal slices for electrophysiological recordings.
Materials:
-
Rodent (e.g., Sprague-Dawley rat)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF), chilled (4°C) and carbogenated (95% O₂ / 5% CO₂)
-
Recovery chamber with carbogenated aCSF at room temperature
-
Recording chamber with perfusion system for carbogenated aCSF at 32-34°C
-
Glass microelectrodes (for recording and stimulation)
-
Amplifier, digitizer, and data acquisition software
Procedure:
-
Anesthetize the animal and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, carbogenated aCSF.
-
Isolate the hippocampus.
-
Cut transverse hippocampal slices (typically 400 µm thick) using a vibratome in a chamber filled with ice-cold, carbogenated aCSF.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at room temperature for at least 1 hour.
-
Place a single slice in the recording chamber, continuously perfused with carbogenated aCSF at 32-34°C.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline of fEPSP responses by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 pulses at 100 Hz).
-
Continue recording at the baseline frequency to monitor the potentiation of the fEPSP slope.
-
For drug studies, this compound is added to the perfusion bath at the desired concentration after establishing a stable baseline and before LTP induction.
In Vivo fEPSP and LTP Recording in the Hippocampus
This protocol outlines the procedure for in vivo electrophysiological recording in anesthetized rats.
Materials:
-
Rodent (e.g., Sprague-Dawley rat)
-
Anesthetic (e.g., urethane)
-
Stereotaxic apparatus
-
Drill
-
Stimulating and recording electrodes (e.g., Teflon-coated stainless steel)
-
Amplifier, digitizer, and data acquisition software
-
Temperature control system
Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus. Maintain body temperature at 37°C.
-
Perform a craniotomy over the hippocampus.
-
Lower the stimulating electrode into the perforant path and the recording electrode into the dentate gyrus using stereotaxic coordinates.
-
Deliver single test pulses to elicit baseline fEPSPs. Adjust electrode positions to maximize the response.
-
Administer this compound or vehicle intraperitoneally (IP).
-
Record baseline fEPSPs for a set period to observe the drug's effect on basal synaptic transmission.
-
Induce LTP using a high-frequency stimulation protocol (e.g., a series of short bursts at a high frequency). In studies with this compound, suboptimal tetanic stimuli that do not typically induce LTP in control animals are often used to demonstrate the drug's enhancing effect.[1]
-
Continue to record fEPSPs at the baseline frequency to measure the magnitude and stability of LTP.
Signaling Pathways and Visualizations
The enhancement of LTP by this compound is mediated through the potentiation of the canonical AMPA receptor-dependent signaling cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway and experimental workflows.
Caption: Proposed signaling pathway for this compound-mediated enhancement of LTP.
Caption: General experimental workflow for assessing the effect of this compound on LTP.
Conclusion
This compound has been shown to be an effective enhancer of long-term potentiation in the hippocampus in preclinical models. Its mechanism as a low-impact positive allosteric modulator of AMPA receptors allows for the potentiation of synaptic transmission and facilitation of LTP at doses that are well-tolerated. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of neuroscience and drug development. The continued investigation of this compound and similar compounds may lead to novel therapeutic strategies for cognitive disorders associated with impaired synaptic plasticity.
References
Initial Studies on Cx-717 for ADHD Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cx-717, a low-impact ampakine, has been investigated as a novel therapeutic agent for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound represents a distinct mechanistic approach compared to traditional stimulant and non-stimulant ADHD medications. This document provides a comprehensive overview of the initial clinical and preclinical studies of this compound, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols employed in its evaluation.
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While current pharmacological treatments, primarily stimulants, are effective for many individuals, they are not without limitations, including side effects and lack of efficacy in a subset of patients. This has driven the exploration of novel therapeutic targets. The glutamatergic system, and specifically the AMPA receptor, has emerged as a promising area of investigation due to its critical role in synaptic plasticity, learning, and memory—processes often impaired in ADHD.[1]
This compound is a member of the ampakine class of drugs, which act as positive allosteric modulators of AMPA receptors.[2][3] These compounds enhance glutamatergic neurotransmission by slowing the deactivation and/or desensitization of AMPA receptors, thereby potentiating synaptic responses.[2][3] "Low-impact" ampakines like this compound are distinguished by their modest effect on receptor desensitization, which is thought to contribute to a favorable safety profile, lacking the neurotoxic and epileptogenic effects observed with some other AMPA receptor modulators.[2]
Mechanism of Action: AMPA Receptor Modulation
This compound's therapeutic potential in ADHD is hypothesized to stem from its ability to enhance synaptic plasticity and neuronal communication in brain regions implicated in executive function and attention, such as the prefrontal cortex and hippocampus.[4][5] By positively modulating AMPA receptors, this compound facilitates long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][3]
The signaling pathway initiated by this compound's modulation of AMPA receptors is central to its effects.
Caption: this compound's mechanism of action.
Clinical Studies: Phase IIa Trial in Adult ADHD
A key initial study of this compound in ADHD was a Phase IIa, randomized, double-blind, placebo-controlled, multi-center, 2-period crossover trial.[6][7]
Experimental Protocol
The experimental workflow for this clinical trial is detailed below.
Caption: Phase IIa clinical trial workflow for this compound in ADHD.
Inclusion and Exclusion Criteria:
-
Inclusion: The study enrolled 68 male subjects, aged 18-50 years, who met the DSM-IV criteria for adult ADHD.[7][8] Participants were required to have at least moderately severe ADHD symptoms, defined as an ADHD Rating Scale (ADHD-RS) score of ≥22 and a Clinical Global Impression-Severity (CGI-S) score of ≥4.[8]
-
Exclusion: Individuals currently taking medication for ADHD were excluded.[8] A washout period of 2 weeks for stimulants and 4 weeks for non-stimulant therapies was required.[8] Medications that could interfere with cognitive assessment, such as benzodiazepines and sedating anti-histamines, were also prohibited.[8]
Treatment and Dosage: Subjects were randomized to one of four treatment sequences in a crossover design: placebo followed by a low dose, low dose followed by placebo, placebo followed by a high dose, or high dose followed by placebo.[8] The doses administered were 200 mg twice daily (BID) and 800 mg BID of this compound.[6][7][8] Each treatment period lasted for 3 weeks, with a 2-week washout period in between.[6][7][8]
Efficacy Measures: The primary efficacy measure was the change from baseline on the ADHD Rating Scale (ADHD-RS) with prompts.[7][9] Secondary measures included the inattentive and hyperactivity subscales of the ADHD-RS.[7]
Quantitative Data
| Outcome Measure | Treatment Group | Result | p-value |
| Primary Analysis (Paired t-test) | |||
| Change from Baseline on Total ADHD-RS | 800 mg BID | Trend toward improvement | p = 0.151[7] |
| Secondary Repeated Measures Analysis at Endpoint | |||
| Total ADHD-RS | 800 mg BID vs. Placebo | Superior efficacy | p = 0.002[7] |
| Inattentive Subscale | 800 mg BID vs. Placebo | Superior efficacy | p = 0.027[7] |
| Hyperactivity Subscale | 800 mg BID vs. Placebo | Superior efficacy | p = 0.017[7] |
| Low Dose Group | |||
| ADHD-RS and Subscales | 200 mg BID | No significant alteration | Not specified |
Safety and Tolerability: Treatment with this compound was generally well-tolerated.[7][10] There were no significant changes in cardiovascular parameters, such as heart rate or blood pressure, at either dose.[7][10] The most frequently reported adverse events were sleep disturbance and headache.[7]
Preclinical Studies
Preclinical investigations in animal models provided the foundational evidence for the clinical development of this compound.
Experimental Protocols
Animal Models: Rodent models were utilized to assess the pharmacological properties of this compound. For instance, to evaluate its potential antipsychotic effects and impact on hyperactivity, amphetamine-induced hyperactivity models in rats were employed.[3]
Dosage and Administration: In preclinical studies, this compound was found to be active at doses ranging from 0.3 to 10 mg/kg.[2][3]
Behavioral and Electrophysiological Assessments:
-
Amphetamine-Induced Hyperactivity: The ability of this compound to antagonize locomotor activity induced by amphetamine was measured.[3]
-
Long-Term Potentiation (LTP): Studies assessed the enhancement of LTP in rats, a key indicator of synaptic plasticity.[3]
-
Cognitive Performance: The eight-arm radial maze was used to evaluate effects on learning and memory.[3]
Quantitative Data
| Study Type | Animal Model | Dosing | Key Findings |
| Efficacy | Rats | 1-3 mg/kg | Reduced amphetamine-induced hyperactivity.[3] |
| Rats | 5-30 mg/kg | Effective in enhancing performance in the eight-arm radial maze and abrogating amphetamine-induced locomotor activity.[3] | |
| Safety | Mice | Up to 2000 mg/kg | Lacked serious adverse events.[2][3] |
Conclusion
The initial studies of this compound for the treatment of ADHD have provided promising, albeit preliminary, evidence for its efficacy and safety. The Phase IIa clinical trial demonstrated a statistically significant improvement in ADHD symptoms at the 800 mg BID dose, as assessed by a secondary repeated measures analysis.[7] The compound's novel mechanism of action as a low-impact ampakine offers a potential new avenue for treating ADHD by enhancing glutamatergic neurotransmission and synaptic plasticity.[2][3] Preclinical data support its activity in relevant behavioral models at doses that are well-tolerated.[3] Further larger-scale clinical trials would be necessary to definitively establish the therapeutic utility of this compound in a broader ADHD population. It is important to note that development of this compound has faced challenges, including a clinical hold by the FDA due to findings in animal toxicology studies, which were later suggested to be a postmortem artifact.[10][11]
References
- 1. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Methylphenidate Restores Behavioral and Neuroplasticity Impairments in the Prenatal Nicotine Exposure Mouse Model of ADHD: Evidence for Involvement of AMPA Receptor Subunit Composition and Synaptic Spine Morphology in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. European Network Adult ADHD – Low-Impact Ampakine CX717 Exhibits Promising Therapeutic Profile in Adults with ADHD – A Phase 2A Clinical Trial [eunetworkadultadhd.com]
- 7. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. | BioWorld [bioworld.com]
- 10. CX717 - Wikipedia [en.wikipedia.org]
- 11. CX717 [bionity.com]
Exploring Cx-717 for opioid-induced respiratory depression
An In-depth Technical Guide to Cx-717 for Opioid-Induced Respiratory Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid-induced respiratory depression (OIRD) is a critical and potentially lethal side effect of opioid analgesics, representing a significant challenge in pain management.[1][2][3] The primary mechanism of OIRD involves the activation of μ-opioid receptors in brainstem respiratory centers, leading to a decrease in respiratory rate and tidal volume.[2][4] A promising therapeutic strategy to counteract OIRD without compromising analgesia is the use of respiratory stimulants that act on non-opioidergic pathways.[3][4]
This compound is a "low-impact" ampakine, a class of compounds that act as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) glutamate receptor.[5][6][7] Developed by Cortex Pharmaceuticals, this compound has been investigated for its potential to reverse OIRD.[8][9][10] Unlike traditional opioid antagonists like naloxone, which reverse both respiratory depression and analgesia, ampakines like this compound have been shown to selectively antagonize respiratory depression while preserving the analgesic effects of opioids.[1][6][10][11][12] This technical guide provides a comprehensive overview of the mechanism, preclinical and clinical data, and experimental protocols related to the exploration of this compound for OIRD.
Mechanism of Action
The respiratory rhythm is generated within a specialized region of the brainstem known as the pre-Bötzinger complex.[2][4] The neurons in this complex rely on excitatory glutamatergic signaling, primarily through AMPA receptors, to maintain respiratory drive.[13][14]
Opioids exert their depressive effects by binding to μ-opioid receptors on these respiratory neurons. This binding activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.[2] This hyperpolarization makes the neurons less likely to fire, thereby suppressing the central respiratory rhythm generator and reducing respiratory rate.[2]
This compound functions by enhancing the excitatory signals that counter this opioid-induced inhibition. As a positive allosteric modulator, this compound binds to AMPA receptors and increases the duration of the inward currents gated by glutamate.[13][15] This action modestly offsets receptor desensitization, amplifying the natural excitatory signals without directly activating the receptor itself.[5] By potentiating the AMPA receptor-mediated currents within the pre-Bötzinger complex, this compound effectively increases the excitability of respiratory neurons, thus counteracting the hyperpolarizing effect of opioids and restoring respiratory drive.[13][16]
Data Presentation
Quantitative data from preclinical and clinical investigations of this compound are summarized below.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Species | Opioid Model | This compound Dose | Outcome | Reference |
| Rat | Alfentanil (~50% minute volume depression) | 10 mg/kg IV | Reversed depression to 74 ± 9.2% of control | [5] |
| Rat | Alfentanil (~50% minute volume depression) | 20 mg/kg IV | Reversed depression to 85 ± 10% of control | [5] |
| Rat | Alfentanil (~50% minute volume depression) | 30 mg/kg IV | Fully reversed respiratory depression to control levels | [5] |
| Rat | Fentanyl (moderate to lethal doses) | 5-30 mg/kg | Markedly attenuated or rescued from respiratory depression | [6][11] |
| Rat | Ethanol (2 g/kg) + Pentobarbital (56 mg/kg) | 30 mg/kg IP | Significantly alleviated severe respiratory depression | [13][17][18] |
| Mouse | Safety Study | up to 2000 mg/kg | No serious adverse events observed | [5] |
Table 2: Clinical Efficacy of this compound in Healthy Volunteers
| Study ID | Number of Subjects | Opioid | This compound Dose | Key Findings | Reference(s) |
| N/A | 16 healthy men | Alfentanil (100 ng/ml target) | 1500 mg (single oral dose) | Reduced alfentanil-induced decrease in respiratory frequency from 25.6% (placebo) to 2.9% (p < 0.01). No effect on analgesia. | [1] |
| CX717-RD-01 | 16 healthy volunteers | Alfentanil | 1500 mg (single oral dose) | Prevented the reduction in basal breathing rate vs. placebo (p = 0.005). Maintained analgesia. | [19] |
| CX717-RD-02 | N/A | Alfentanil | 2100 mg | Significantly reversed the minute expiratory volume at 55 mmHg CO2 (VE55). | [19][20] |
Experimental Protocols
Detailed methodologies for key preclinical and clinical studies are outlined below.
Preclinical Model: Alfentanil-Induced Respiratory Depression in Rats
-
Objective: To determine the dose-dependent effect of intravenous this compound on reversing established respiratory depression induced by alfentanil.
-
Subjects: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthesia is induced and maintained. Animals are instrumented for the measurement of respiratory parameters.
-
A continuous intravenous infusion of alfentanil is administered to induce and maintain a stable level of respiratory depression, typically around 50% of the baseline minute volume.[5]
-
Once stable depression is achieved, a single intravenous bolus of this compound (e.g., 10, 20, or 30 mg/kg) or vehicle is administered.[5]
-
Respiratory parameters, including respiratory frequency and tidal volume (used to calculate minute volume), are continuously monitored and recorded before and after drug administrations.
-
Data are normalized to the pre-alfentanil baseline to quantify the reversal of respiratory depression.[5]
-
Preclinical Model: Fentanyl-Induced Respiratory Depression in Rats
-
Objective: To assess the ability of this compound to prevent and rescue animals from fentanyl-induced respiratory depression and lethal apnea.
-
Methodology:
-
Whole-Body Plethysmography: Unrestrained animals are placed in plethysmography chambers to record respiratory parameters (frequency, tidal volume).[11][12]
-
Drug Administration:
-
Prevention: this compound is administered (intraperitoneally or intravenously) prior to the administration of varying doses of fentanyl.[11][12]
-
Rescue: A lethal or near-lethal dose of fentanyl is administered, and once severe apnea is observed, this compound is administered to attempt rescue.[11][12]
-
-
In Situ Preparations: For more detailed mechanistic analysis, working heart-brainstem preparations from juvenile rats are used. Phrenic nerve activity is recorded directly as a proxy for central respiratory output following the application of fentanyl and this compound to the perfusate.[11][12]
-
Analgesia Testing: A tail-flick or hot-plate test is performed to confirm that the effective doses of this compound do not interfere with fentanyl-induced analgesia.[11]
-
Clinical Trial: Alfentanil-Induced Respiratory Depression in Healthy Volunteers
-
Objective: To evaluate the safety and efficacy of oral this compound in preventing OIRD in humans without affecting analgesia.
-
Study Design: A placebo-controlled, double-blind, randomized, two-way crossover trial.[19]
-
Procedure:
-
On two separate occasions (one for this compound, one for placebo), subjects receive a single oral dose of this compound (e.g., 1500 mg) or a matching placebo.[1][19]
-
Two hours after the oral dose, an intravenous infusion of the potent opioid alfentanil is initiated to achieve a target plasma concentration known to induce respiratory depression.[1][19]
-
Primary Endpoints:
-
Ventilation: Spontaneous basal respiration (breathing rate) and the ventilatory response to a hypercapnic challenge (breathing air with elevated CO2, e.g., measuring minute expiratory volume at 55 mmHg CO2) are measured.[1][19]
-
Analgesia: The analgesic effect of alfentanil is assessed using experimental pain models, such as electrical stimulation or heat application.[1]
-
-
Safety Monitoring: Cardiovascular parameters (heart rate, blood pressure) and blood oxygenation are monitored throughout the procedure.[1][8]
-
A washout period separates the two treatment sessions. In some protocols, the opioid antagonist naloxone is administered at the end to reverse all opioid effects as a control measure.[1]
-
Conclusion
This compound represents a novel pharmacological approach to mitigating the life-threatening risk of opioid-induced respiratory depression. Both preclinical and clinical studies have provided proof-of-concept evidence that this compound can effectively and safely counteract OIRD without diminishing the essential analgesic properties of opioids.[7][10][16] Its mechanism, centered on the positive allosteric modulation of AMPA receptors within the brain's respiratory control centers, is distinct from and complementary to the action of opioids.[4][13] The data gathered to date support the continued investigation of low-impact ampakines as a vital adjunct therapy in clinical settings where potent opioids are administered, potentially enhancing the safety profile of pain management and saving lives.[5][11] Further dose-response studies are warranted to fully establish the clinical utility of this compound in the prevention and treatment of established OIRD.[4]
References
- 1. Selective antagonism of opioid-induced ventilatory depression by an ampakine molecule in humans without loss of opioid analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in attenuating opioid-induced respiratory depression: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid-induced respiratory depression: reversal by non-opioid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. respirerx.com [respirerx.com]
- 8. CX717 - Wikipedia [en.wikipedia.org]
- 9. Cortex Pharmaceuticals, Inc. Announces Publication of [globenewswire.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Ampakine CX717 protects against fentanyl-induced respiratory depression and lethal apnea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Respiratory depression in rats induced by alcohol and barbiturate and rescue by ampakine CX717 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ampakine CX717 potentiates intermittent hypoxia-induced hypoglossal long-term facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cortex Pharmaceuticals, Inc. Receives U.S. Patent for the Use of Ampakine Molecules to Treat Respiratory Depression - BioSpace [biospace.com]
- 17. researchgate.net [researchgate.net]
- 18. Respiratory depression in rats induced by alcohol and barbiturate and rescue by ampakine CX717 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. Cortex Pharmaceuticals, Inc. to Provide Top Line Data for CX717 Clinical Trial for the Prevention of Opiate-Induced Respiratory Depression in Humans - BioSpace [biospace.com]
Cx-717: A Technical Guide on its Potential in Dementia and Alzheimer's Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cx-717, a low-impact ampakine, has emerged as a compound of interest in the exploration of novel therapeutic strategies for neurodegenerative disorders, particularly dementia and Alzheimer's disease. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound offers a distinct mechanism of action aimed at enhancing synaptic plasticity and cognitive function, processes known to be impaired in Alzheimer's pathology. This technical guide provides a comprehensive overview of the core preclinical and clinical research on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action to inform further investigation and drug development efforts.
Core Data Summary
Preclinical and Clinical Quantitative Data
The following tables summarize the key quantitative data gathered from preclinical and clinical studies of this compound.
| Parameter | Value | Species/Model | Source |
| Mechanism of Action | Positive Allosteric Modulator of AMPA Receptor | ||
| EC50 | 3.4 µM | In vitro (rat hippocampal slices) | |
| Effective Dose (Preclinical) | 0.3 - 30 mg/kg | Rodent models | |
| Lethal Dose (Single, Mice) | 2500 mg/kg | Mouse | |
| Half-life (T1/2) | 8 - 12 hours | Healthy human subjects | |
| Time to Maximum Concentration (Tmax) | 3 - 5 hours | Healthy human subjects | |
| Maximum Concentration (Cmax) | Dose-proportional | Healthy human subjects | |
| Area Under the Curve (AUC) | Dose-proportional | Healthy human subjects |
Table 1: Pharmacological and Pharmacokinetic Profile of this compound
| Study Type | Model/Population | Dosage | Key Findings | Source |
| Preclinical (In Vivo) | Rats | 2 mg/kg | Enhanced Long-Term Potentiation (LTP) | |
| Preclinical (Behavioral) | Rats | 0.3 mg/kg | Significant improvement in eight-arm radial maze performance | |
| Phase IIa Clinical Trial | Mild to moderate Alzheimer's disease (n=12) | 200 mg and 600 mg (single doses) vs. placebo | Designed to evaluate changes in regional cerebral blood flow | [1] |
| Phase IIa Clinical Trial | Adult ADHD (n=68) | 200 mg and 800 mg BID vs. placebo | 800 mg BID showed a trend towards improvement on the ADHD Rating Scale |
Table 2: Summary of Key Preclinical and Clinical Efficacy Studies
Mechanism of Action and Signaling Pathways
This compound is classified as a "low-impact" ampakine, meaning it modestly slows the deactivation and desensitization of AMPA receptors without significantly affecting the glutamate binding affinity. This nuanced modulation is thought to enhance synaptic transmission and plasticity while minimizing the risk of excitotoxicity associated with more potent AMPA receptor agonists.
The binding of glutamate to the AMPA receptor opens a channel permeable to sodium and calcium ions, leading to depolarization of the postsynaptic neuron. By prolonging the open state of this channel, this compound is hypothesized to amplify the synaptic response to glutamate. This enhancement of synaptic strength is a fundamental mechanism underlying learning and memory.
One of the key downstream pathways implicated in the cognitive-enhancing effects of AMPA receptor modulation is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. Enhanced AMPA receptor activity can lead to an increase in intracellular calcium, which in turn can activate signaling pathways leading to the transcription and release of BDNF. BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a cascade that includes the activation of the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and neuronal survival.
Experimental Protocols
Preclinical: Eight-Arm Radial Maze
The eight-arm radial maze is a widely used behavioral assay to assess spatial learning and memory in rodents.
Objective: To evaluate the effect of this compound on spatial working and reference memory.
Apparatus: An elevated central platform with eight arms radiating outwards. A food reward is placed at the end of some or all arms.
Procedure:
-
Habituation: Rats are familiarized with the maze for several days, with food rewards available in all arms.
-
Training: A subset of arms is consistently baited with a food reward. The rat is placed on the central platform and allowed to explore the maze for a set duration or until all rewards are consumed.
-
Testing:
-
Working Memory Assessment: Errors are recorded when a rat re-enters an arm from which it has already retrieved a reward within the same trial.
-
Reference Memory Assessment: Errors are recorded when a rat enters an arm that has never been baited.
-
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at a specified time before the test session.
-
Data Analysis: The number of working memory errors and reference memory errors are compared between the this compound treated group and the control group. Statistical significance is determined using appropriate tests (e.g., ANOVA, t-test).
Clinical: Positron Emission Tomography (PET) Scan Study in Alzheimer's Disease
Positron Emission Tomography (PET) is a neuroimaging technique used to assess metabolic activity in the brain. In the context of this compound and Alzheimer's disease, PET scans can be used to measure changes in regional cerebral blood flow, an indicator of neuronal activity.
Objective: To evaluate the effect of this compound on regional cerebral blood flow in patients with mild to moderate Alzheimer's disease during a cognitive task.[1]
Study Design: A randomized, double-blind, placebo-controlled study.
Procedure:
-
Participant Screening: Patients with a diagnosis of mild to moderate Alzheimer's disease are recruited.
-
Baseline PET Scan: A baseline PET scan is performed to measure initial regional cerebral blood flow. This often involves the injection of a radioactive tracer, such as 15O-water.
-
Randomization and Drug Administration: Participants are randomly assigned to receive a single dose of this compound (e.g., 200 mg or 600 mg) or a placebo.[1]
-
Cognitive Activation Task: During the PET scan, participants perform a standardized cognitive task designed to activate specific brain regions (e.g., a memory or attention task).
-
Post-Dose PET Scan: A second PET scan is conducted after drug administration and during the cognitive task to measure changes in regional cerebral blood flow.
-
Data Analysis: PET images are analyzed to compare changes in regional cerebral blood flow between the this compound and placebo groups in brain regions associated with cognitive function.
Discussion and Future Directions
The preclinical data for this compound are promising, demonstrating its ability to enhance synaptic plasticity and improve cognitive performance in animal models at doses that appear to be safe. The "low-impact" nature of its AMPA receptor modulation suggests a favorable therapeutic window, a critical consideration for any potential dementia treatment.
The progression of this compound to Phase IIa clinical trials in Alzheimer's disease marked a significant step in its development. While the primary outcome of the initial study focused on changes in cerebral blood flow, the results of this and any subsequent, larger trials with cognitive endpoints are crucial for determining its therapeutic potential. The lack of publicly available, detailed quantitative results from these cognitive trials remains a significant gap in the literature.
Future research should focus on several key areas:
-
Elucidation of Long-Term Effects: The majority of studies to date have focused on the acute effects of this compound. Long-term studies in animal models of Alzheimer's disease are needed to determine if this compound can modify disease progression, for instance, by impacting amyloid-beta or tau pathology.
-
Biomarker Development: Identifying and validating biomarkers that can track the engagement of the AMPA receptor pathway by this compound in humans would be invaluable for dose selection and monitoring treatment response in future clinical trials.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other Alzheimer's treatments, such as anti-amyloid or anti-tau therapies, could offer a multi-faceted approach to addressing the complex pathology of the disease.
Conclusion
This compound represents a compelling therapeutic candidate for dementia and Alzheimer's disease due to its well-defined mechanism of action targeting a fundamental aspect of cognitive function. The available preclinical and early clinical data provide a solid foundation for its continued investigation. This technical guide has synthesized the core knowledge on this compound, highlighting both its potential and the critical next steps required to translate this promising molecule into a viable therapy for patients. Further rigorous research and transparent reporting of clinical trial outcomes will be essential in determining the ultimate role of this compound in the fight against neurodegenerative diseases.
References
The Ampakine CX-717: A Technical Overview of its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-717 is a low-impact ampakine, a class of compounds known for their positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Developed by Cortex Pharmaceuticals, it has been investigated for its potential therapeutic applications in a range of neurological and psychiatric conditions, including Attention-Deficit/Hyperactivity Disorder (ADHD), Alzheimer's disease, and opioid-induced respiratory depression.[2][4][5] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental findings related to this compound.
Chemical and Physical Properties
This compound, with the IUPAC name 2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone, is a small molecule with the chemical formula C₁₁H₁₁N₃O₃.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone | [1] |
| Alternate Name | 1-(benzofurazan-5-ylcarbonyl)morpholine | [2] |
| CAS Number | 867276-98-0 | [6] |
| Molecular Formula | C₁₁H₁₁N₃O₃ | [1] |
| Molecular Weight | 233.22 g/mol | [1] |
| Appearance | Solid | [7] |
| SMILES | C1COCCN1C(=O)C2=CC3=NON=C3C=C2 | [1] |
| InChI | InChI=1S/C11H11N3O3/c15-11(14-3-5-16-6-4-14)8-1-2-9-10(7-8)13-17-12-9/h1-2,7H,3-6H2 | [1] |
| InChIKey | KFRQROSRKSVROW-UHFFFAOYSA-N | [1] |
Mechanism of Action and Signaling Pathways
This compound functions as a positive allosteric modulator of AMPA-type glutamate receptors.[1][3] Unlike direct agonists, this compound does not activate the receptor itself but enhances the receptor's response to the endogenous ligand, glutamate. It is classified as a "low-impact" ampakine because it modestly offsets receptor desensitization without altering agonist binding affinity, a characteristic that may contribute to its favorable safety profile by reducing the risk of neurotoxicity and epileptogenic effects seen with other AMPA receptor modulators.[2]
The binding of this compound to the AMPA receptor potentiates glutamatergic neurotransmission in cortical synapses.[1] This enhanced synaptic activity is believed to promote synaptic plasticity, a fundamental process for learning and memory.[1] Downstream of AMPA receptor modulation, this compound has been shown to rapidly increase the levels of brain-derived neurotrophic factor (BDNF) and p11 (also known as S100A10), both of which are implicated in the neuroplasticity and antidepressant-like effects of the compound.[8]
Preclinical and Clinical Data
Pharmacokinetics
Pharmacokinetic studies in healthy male subjects have shown that this compound is well-tolerated. Key pharmacokinetic parameters are summarized in Table 2.[9]
| Parameter | Value | Condition | Source |
| Tmax (Time to peak concentration) | 3-5 hours | Single and multiple doses | [9] |
| t½ (Half-life) | 8-12 hours | Single and multiple doses | [9] |
| Cmax and AUC | Dose-proportional | Single dose escalation (25-1600 mg) and multiple doses (100 mg QD - 800 mg BID) | [9] |
Efficacy in ADHD
A Phase IIa clinical trial investigated the efficacy of this compound in adults with ADHD. The study was a randomized, double-blind, placebo-controlled, two-period crossover trial.[3][10]
| Dosage | Primary Outcome (Change from baseline on ADHD-RS) | p-value | Source |
| 200 mg BID | Not significantly different from placebo | >0.05 | [4] |
| 800 mg BID | Trend towards improvement (primary analysis); Superior efficacy (secondary repeated measures analysis) | p=0.151 (primary); p=0.002 (secondary) | [4] |
Efficacy in Opioid-Induced Respiratory Depression
This compound has demonstrated efficacy in reversing respiratory depression induced by opioids without compromising analgesia.
| Study Type | Opioid | This compound Dose | Key Finding | Source |
| Preclinical (Rats) | Alfentanil | 10-30 mg/kg IV | Dose-dependent reversal of respiratory depression | [2] |
| Clinical (Healthy Men) | Alfentanil | 1500 mg oral | Significantly smaller decrease in respiratory frequency compared to placebo (2.9% vs 25.6%) | [11] |
Experimental Protocols
Forced Swim Test (Rodent Model of Antidepressant Activity)
The forced swim test is a behavioral assay used to assess antidepressant-like activity.
Detailed Methodology:
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth that prevents the animal from touching the bottom or escaping.[12]
-
Procedure: Animals are individually placed into the cylinder. A 6-minute test session is typically recorded.[12]
-
Scoring: The duration of immobility (floating with minimal movements to keep the head above water) is measured, often during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[12] In a study with this compound, a dose of 20 mg/kg showed a rapid but short-lasting antidepressant-like effect.[8]
Eight-Arm Radial Maze (Test for Spatial Learning and Memory)
The eight-arm radial maze is used to assess spatial working and reference memory in rodents.[13][14]
Detailed Methodology:
-
Apparatus: An elevated maze with a central platform from which eight arms radiate outwards.[14]
-
Procedure: A food reward is placed at the end of some or all of the arms. The animal is placed on the central platform and allowed to explore the maze to find the rewards.
-
Scoring: The sequence of arm entries is recorded. A working memory error is scored if the animal re-enters an arm from which it has already retrieved a reward. A reference memory error is scored if the animal enters an arm that was never baited.[14] this compound has been shown to enhance performance in the eight-arm radial maze in rats.[2]
Conclusion
This compound is a well-characterized low-impact ampakine with a clear mechanism of action centered on the positive allosteric modulation of AMPA receptors. Preclinical and clinical studies have provided evidence for its potential efficacy in treating ADHD and opioid-induced respiratory depression, as well as for its cognitive-enhancing effects. The detailed data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and related compounds.
References
- 1. This compound | C11H11N3O3 | CID 3323368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacology of the Low-Impact Ampakine CX717 | MDPI [mdpi.com]
- 3. European Network Adult ADHD – Low-Impact Ampakine CX717 Exhibits Promising Therapeutic Profile in Adults with ADHD – A Phase 2A Clinical Trial [eunetworkadultadhd.com]
- 4. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 001chemical.com [001chemical.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Antidepressant-Like Effects of CX717, a Positive Allosteric Modulator of AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Selective antagonism of opioid-induced ventilatory depression by an ampakine molecule in humans without loss of opioid analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalab.eu [animalab.eu]
- 14. Radial arm maze - Wikipedia [en.wikipedia.org]
The Rise and Stall of a Cognitive Enhancer: A Technical History of CX-717
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-717, chemically known as 1-(benzofuran-5-ylcarbonyl)morpholine, emerged from the class of ampakines as a promising therapeutic agent with the potential to address a range of neurological and psychiatric disorders. As a low-impact positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound was designed to enhance glutamatergic neurotransmission, a fundamental process in synaptic plasticity, learning, and memory. This technical guide provides an in-depth exploration of the discovery, preclinical development, and clinical evaluation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Discovery and Rationale
This compound was created by Christopher Marrs and Gary Rogers at Cortex Pharmaceuticals in 1996.[1] The rationale behind its development was to create a cognitive enhancer by positively modulating AMPA receptors. Unlike high-impact ampakines, which can lead to excitotoxicity and seizures, this compound was designed as a "low-impact" modulator. This means it modestly offsets AMPA receptor desensitization and does not alter the binding affinity of the agonist, glutamate.[2][3] This profile was intended to provide the cognitive benefits of enhanced AMPA receptor function while minimizing the risk of adverse effects.[2]
Mechanism of Action
This compound is a positive allosteric modulator of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[3] By binding to a site on the AMPA receptor distinct from the glutamate binding site, this compound slows the receptor's deactivation and desensitization, thereby prolonging the influx of cations in response to glutamate.[4] This potentiation of AMPA receptor-mediated currents is believed to be the basis for its observed effects on synaptic plasticity, such as long-term potentiation (LTP), and its potential to enhance cognitive function.[5]
Preclinical Development
This compound underwent extensive preclinical evaluation in various animal models to assess its efficacy and safety. These studies demonstrated its potential in a range of applications, from cognitive enhancement to treating respiratory depression.
Pharmacology
While specific binding affinity values (Ki or IC50) for this compound are not consistently reported in the available literature, its functional effects on AMPA receptor-mediated currents have been characterized. In electrophysiological studies on hippocampal patches, this compound was shown to modestly offset desensitization of AMPA receptors.[2]
Preclinical Efficacy
This compound demonstrated efficacy in several preclinical models:
-
Cognitive Enhancement: In rats, this compound was shown to enhance performance in the eight-arm radial maze, a test of spatial learning and memory.[5] It was effective at doses as low as 0.3 mg/kg.[5]
-
Attention and Hyperactivity: this compound dose-dependently antagonized amphetamine-induced locomotor activity in rats, suggesting a potential role in treating conditions like ADHD.[2]
-
Respiratory Depression: this compound was found to ameliorate opioid-induced respiratory depression in rats. For instance, it dose-dependently reversed alfentanil-induced respiratory depression.[5] It also showed efficacy in rescuing animals from lethal doses of fentanyl.[6]
Preclinical Pharmacokinetics
Detailed pharmacokinetic data from preclinical studies in rats and monkeys are summarized below.
| Species | Dose | Route | Cmax | Tmax | AUC | Half-life |
| Rat | 5, 10, 20 mg/kg | IP | N/A | N/A | N/A | N/A |
| Rhesus Monkey | N/A | Oral | N/A | N/A | N/A | N/A |
No specific Cmax, Tmax, AUC, or half-life values from preclinical studies in rats and monkeys were available in the searched results.
Preclinical Safety
This compound demonstrated a favorable safety profile in preclinical studies. It was found to be non-toxic to cultured rat neurons and lacked serious adverse events in mice at doses up to 2000 mg/kg.[2]
Clinical Development
This compound advanced into clinical trials for several indications, most notably Attention-Deficit/Hyperactivity Disorder (ADHD) and opioid-induced respiratory depression.
Phase I Studies
Early-phase clinical trials in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of this compound in humans.
| Study Population | Dose Range | Key Findings |
| Young Healthy Males | 25 - 1600 mg (single dose) | Well-tolerated up to 1600 mg. Tmax: 3-5 hours; Half-life: 8-12 hours. Cmax and AUC were dose-proportional.[7] |
| Young Healthy Males | 100 mg QD - 800 mg BID (multiple doses) | Well-tolerated up to 800 mg BID.[7] |
| Elderly Healthy Subjects | 300 mg QD (multiple doses) | Well-tolerated with prominent side effects being headache, dizziness, and nausea.[7] |
Phase IIa Study in Adult ADHD
A randomized, double-blind, placebo-controlled, crossover Phase IIa study evaluated the efficacy and safety of this compound in adults with ADHD.[8]
| Treatment Group | N | Primary Endpoint (Change from Baseline in ADHD-RS Total Score) | p-value |
| This compound 800 mg BID | 51 (ITT) | Trend towards improvement | 0.151 (paired t-test) |
| This compound 800 mg BID | 51 (ITT) | Superior efficacy compared to placebo | 0.002 (repeated measures analysis) |
| This compound 200 mg BID | 51 (ITT) | Not significantly different from placebo | N/A |
ADHD-RS: ADHD Rating Scale; BID: twice daily; ITT: intent-to-treat.
The 800 mg BID dose also showed significant improvements on the inattentive (p=0.027) and hyperactivity (p=0.017) subscales in the secondary analysis.[8] The treatment was generally well-tolerated.
Study in Opioid-Induced Respiratory Depression
A study in healthy male volunteers investigated the ability of this compound to counteract the respiratory depressant effects of the opioid alfentanil.[9]
| Parameter | Placebo + Alfentanil | This compound (1500 mg) + Alfentanil | p-value |
| Decrease in Respiratory Frequency | 25.6 ± 27.9% | 2.9 ± 33.4% | < 0.01 |
This compound significantly attenuated the alfentanil-induced decrease in respiratory frequency without affecting opioid-mediated analgesia.[9]
Experimental Protocols
In Vivo Electrophysiology
Objective: To assess the effect of this compound on synaptic transmission and long-term potentiation (LTP) in the hippocampus of anesthetized rats.
Protocol:
-
Male Sprague-Dawley rats are anesthetized with urethane.
-
A stimulating electrode is placed in the perforant path, and a recording electrode is placed in the dentate gyrus.
-
Baseline excitatory postsynaptic potentials (EPSPs) are recorded for at least 30 minutes.
-
This compound or vehicle is administered intraperitoneally (i.p.).
-
EPSPs are recorded for at least 60 minutes post-injection to assess changes in synaptic strength.
-
To assess LTP, a high-frequency tetanus (e.g., 100 Hz for 1 second) is delivered to the perforant path.
-
Post-tetanus EPSPs are recorded for at least 60 minutes to measure the potentiation of synaptic responses.
Eight-Arm Radial Maze
Objective: To evaluate the effect of this compound on spatial working and reference memory in rats.
Protocol:
-
Rats are first habituated to the maze, which consists of a central platform with eight arms radiating outwards.[10][11]
-
For the spatial working memory task, all eight arms are baited with a food reward.[12]
-
The rat is placed in the center of the maze and allowed to explore the arms to find the rewards.
-
An entry into an arm not previously visited is recorded as a correct choice. Re-entry into a previously visited arm is recorded as a working memory error.[10]
-
For the reference memory task, only a subset of arms (e.g., four) are consistently baited across trials.
-
Entry into an unbaited arm is recorded as a reference memory error.[10]
-
This compound or vehicle is administered prior to the test session, and the number of errors and latency to complete the task are recorded.
Amphetamine-Induced Locomotor Activity
Objective: To determine the effect of this compound on amphetamine-induced hyperactivity in rats.
Protocol:
-
Rats are habituated to the open-field activity chambers for a set period (e.g., 60 minutes) for several days.[13]
-
On the test day, animals are placed in the chambers, and baseline locomotor activity is recorded for a defined period (e.g., 30 minutes).[13]
-
This compound or vehicle is administered, followed by an injection of d-amphetamine (e.g., 1 mg/kg, i.p.).
-
Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a subsequent period (e.g., 90 minutes).[13]
-
The ability of this compound to attenuate the amphetamine-induced increase in locomotor activity is assessed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: Typical preclinical evaluation workflow for this compound.
Synthesis
Conclusion and Future Directions
This compound represented a significant effort in the development of cognitive enhancers with a favorable safety profile. Its journey through preclinical and clinical studies provided valuable insights into the therapeutic potential of low-impact AMPA receptor modulators. While its development for ADHD stalled, the promising results in reversing opioid-induced respiratory depression highlight the potential for ampakines in other therapeutic areas. Further research may explore the efficacy of this compound and similar compounds in other neurological conditions characterized by glutamatergic dysfunction. The detailed data and methodologies presented in this guide serve as a comprehensive resource for scientists and researchers continuing to explore the therapeutic possibilities of modulating the AMPA receptor system.
References
- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 2. animalab.eu [animalab.eu]
- 3. researchgate.net [researchgate.net]
- 4. AMPAkines potentiate the corticostriatal pathway to reduce acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidepressant-Like Effects of CX717, a Positive Allosteric Modulator of AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radial arm maze - Wikipedia [en.wikipedia.org]
- 11. 8-arm Radial Maze - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 12. researchgate.net [researchgate.net]
- 13. b-neuro.com [b-neuro.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cx-717 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Cx-717, a low-impact ampakine, in various rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Unlike direct agonists, this compound does not activate the AMPA receptor on its own but rather enhances the receptor's response to the endogenous ligand, glutamate. It binds to an allosteric site on the receptor complex, which stabilizes the glutamate-bound conformation. This stabilization slows the receptor's deactivation and desensitization, leading to a prolonged influx of sodium and calcium ions upon glutamate binding. This enhancement of glutamatergic neurotransmission is thought to underlie its effects on cognition and respiration.
Data Presentation: this compound Dosage in Rodent Models
The following table summarizes the effective dosages of this compound reported in various rodent models. It is crucial to note that the optimal dose may vary depending on the specific animal model, the intended therapeutic effect, and the route of administration.
| Rodent Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Application | Reference(s) |
| Normal, Cognitive Enhancement | Rat | Intraperitoneal (IP) | 2 | Enhancement of Long-Term Potentiation (LTP) | [1][2] |
| Normal, Cognitive Enhancement | Rat | Intraperitoneal (IP) | 5 - 20 | Potentiation of Synaptic Responses | [1][2] |
| Pompe Disease Model | Mouse | Intraperitoneal (IP) | 15 | Stimulation of Breathing | [3] |
| Pompe Disease Model | Rat | Intravenous (IV) | 5 - 15 | Stimulation of Breathing | |
| Spinal Cord Injury | Rat | Intravenous (IV) | 15 | Increase in Phrenic Motor Output | [3] |
| Spinal Cord Injury | Rat | Intrathecal (IT) | 20 mM solution | Modulation of Phrenic Motor Output | [3] |
| Fentanyl-Induced Respiratory Depression | Rat | Not Specified | Effective dose range deemed safe in clinical trials | Attenuation of Respiratory Depression | [4] |
| Alfentanil-Induced Respiratory Depression | Rat | Not Specified | 0.3 - 10 | Amelioration of Respiratory Depression | [1][2] |
| General Efficacy Range | Rodents | Not Specified | 5 - 30 | General Therapeutic Effects | [1] |
| Single-Dose Toxicity | Mouse | Oral Gavage | >2000 (No serious adverse events) | Safety Assessment | [1][2] |
| Single-Dose Toxicity | Mouse | Oral Gavage | 2500 (Minimum lethal dose) | Safety Assessment | [1] |
Experimental Protocols
Drug Preparation
The solubility of this compound can be a limiting factor, and the choice of vehicle is critical for successful administration.
-
For Intrathecal (IT) Administration in Rats:
-
Vehicle: 10% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPCD) in sterile saline.
-
Preparation: Prepare a 20 mM solution of this compound in the 10% HPCD vehicle. Ensure complete dissolution, which may require sonication. Filter the final solution through a 0.22 µm syringe filter before use.
-
-
For Oral Gavage (PO) Administration in Mice:
-
Vehicle: 0.5% methylcellulose with 0.1% Tween 20 in distilled water.
-
Preparation: Prepare a suspension of this compound in the vehicle. The concentration will depend on the desired dose and the volume to be administered (typically 5-10 mL/kg for mice). Ensure the suspension is homogenous before each administration.
-
-
For Intraperitoneal (IP) and Intravenous (IV) Administration:
-
While specific validated vehicles for IP and IV administration of this compound are not consistently reported across studies, researchers can consider using vehicles commonly employed for poorly water-soluble compounds. These may include:
-
A solution of 10% HPCD in sterile saline.
-
A suspension in 0.5% methylcellulose.
-
A solution containing a small percentage of a solubilizing agent like DMSO or PEG400, diluted with saline or phosphate-buffered saline (PBS). Note: The final concentration of the organic solvent should be minimized and tested for any behavioral or physiological effects in a vehicle control group.
-
-
Preparation: The preparation method will depend on the chosen vehicle. For solutions, ensure complete dissolution. For suspensions, ensure homogeneity. All solutions for IV administration must be sterile and free of particulates.
-
Administration Protocols
Adherence to proper administration techniques is essential for animal welfare and data reproducibility.
-
Intraperitoneal (IP) Injection:
-
Restrain the rodent, ensuring the head is tilted slightly downwards to move the abdominal organs away from the injection site.
-
Identify the lower right or left abdominal quadrant.
-
Insert a 23-25 gauge needle (for rats) or a 25-27 gauge needle (for mice) at a 30-45 degree angle.
-
Aspirate to ensure no fluid (e.g., urine, intestinal contents) is drawn back.
-
Inject the this compound solution/suspension slowly.
-
The typical injection volume is 5-10 mL/kg for both rats and mice.
-
-
Intravenous (IV) Injection (Tail Vein):
-
Warm the rodent's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rodent in a suitable restrainer.
-
Using a 27-30 gauge needle, insert it into one of the lateral tail veins, parallel to the vein.
-
Successful entry is often indicated by a "flash" of blood in the needle hub.
-
Inject the solution slowly. Resistance or swelling indicates an unsuccessful injection.
-
The typical injection volume is up to 5 mL/kg for a bolus injection in rats and mice. For infusions, the rate should be carefully controlled.
-
-
Intrathecal (IT) Catheter Delivery:
-
This is a surgical procedure requiring anesthesia and aseptic techniques. A catheter is implanted into the intrathecal space, typically at the cervical or lumbar level, depending on the experimental question. The drug is then infused through the catheter. The volume and rate of infusion should be optimized for the specific model.
-
-
Oral Gavage (PO):
-
Use a flexible gavage needle appropriate for the size of the animal.
-
Gently restrain the animal and insert the gavage needle into the esophagus.
-
Administer the suspension slowly to prevent regurgitation.
-
The typical volume is 5-10 mL/kg for mice and up to 20 mL/kg for rats.
-
Mandatory Visualizations
References
- 1. Ampakine CX717 protects against fentanyl-induced respiratory depression and lethal apnea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Respiratory depression in rats induced by alcohol and barbiturate and rescue by ampakine CX717 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Oral Bioavailability of Cx-717 in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cx-717, a low-impact ampakine, has been investigated for its potential therapeutic effects in various neurological and neuropsychiatric disorders. As a positive allosteric modulator of the AMPA receptor, its ability to reach the central nervous system following oral administration is a critical factor in its development.[1][2][3][4] This document provides a summary of the available information on the oral bioavailability of this compound in animal studies and outlines generalized protocols for its assessment.
While specific quantitative pharmacokinetic parameters for this compound in animal models are not extensively available in the public domain, preclinical studies have consistently demonstrated its activity following oral administration in various species, including mice, rats, and rhesus monkeys.[5] However, reports also indicate that this compound has a relatively poor oral bioavailability, which has influenced its clinical development pathway.[5]
These application notes offer a framework for researchers aiming to evaluate the oral bioavailability of this compound or similar compounds in a preclinical setting.
Quantitative Data Summary
Direct quantitative data on the oral bioavailability (F%) and other pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound in animal models are not readily found in published literature. Preclinical studies have established effective oral dose ranges in different species.
| Animal Model | Route of Administration | Effective Dose Range (mg/kg) | Notable Findings |
| Mice | Oral Gavage | 0.3 - 10 | Active at these doses with no serious adverse events up to 2000 mg/kg.[2][6] |
| Rats | Oral Gavage | 5 - 30 | Effective in models of respiratory depression and cognitive enhancement.[3] |
| Rhesus Monkeys | Oral | Not Specified | Improved cognitive performance and counteracted effects of sleep deprivation.[5] |
Note: The absence of specific pharmacokinetic values (Cmax, Tmax, AUC, F%) in the public domain for animal studies is a significant data gap. The information provided is based on dose-response studies rather than dedicated pharmacokinetic trials.
For context, pharmacokinetic studies in healthy human subjects have shown a time to maximum concentration (Tmax) of 3-5 hours and a half-life of 8-12 hours following oral administration.[7]
Experimental Protocols
The following are generalized protocols for determining the oral bioavailability of a compound like this compound in animal models. These protocols should be adapted based on the specific research question, animal model, and available analytical methods.
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound in rats.
Materials:
-
This compound
-
Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose with 0.1% Tween 20)
-
Male Sprague-Dawley rats (or other appropriate strain), weight and age-matched
-
Oral gavage needles
-
Intravenous catheters
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Preparation:
-
Acclimate rats to the housing facility for at least one week.
-
Fast animals overnight (with free access to water) before dosing.
-
On the day of the study, weigh each animal.
-
For the intravenous group, anesthetize the rats and surgically implant a catheter into the jugular or femoral vein for drug administration and/or blood sampling. Allow for a recovery period as per institutional guidelines.
-
-
Drug Administration:
-
Oral Group: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Intravenous Group: Administer a single bolus dose of this compound (e.g., 2 mg/kg) via the implanted catheter. The intravenous dose should be lower than the oral dose to ensure accurate characterization of the elimination phase.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points.
-
Suggested time points for oral administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Suggested time points for intravenous administration: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Immediately place blood samples into anticoagulant-treated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data for both oral and intravenous routes.
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin):
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time. Calculate AUC from time zero to the last measurable concentration (AUC0-t) and extrapolate to infinity (AUC0-inf).
-
t1/2: Elimination half-life.
-
CL: Clearance (for the IV group).
-
Vd: Volume of distribution (for the IV group).
-
-
Calculate Absolute Oral Bioavailability (F%): F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for an oral bioavailability study.
Caption: Mechanism of action of this compound at the AMPA receptor.
Caption: Experimental workflow for determining oral bioavailability.
References
- 1. Preclinical Pharmacology of the Low-Impact Ampakine CX717 [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CX717 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Cognitive Effects of Cx-717 in Rats
Introduction: The Ampakine Cx-717 as a Cognitive Enhancer
This compound is a member of the ampakine class of drugs, which act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptor.[1][2][3] As a "low-impact" ampakine, this compound modestly reduces the desensitization of AMPA receptors without altering agonist binding affinity, a characteristic that distinguishes it from "high-impact" ampakines and reduces the risk of neurotoxicity and epileptogenic effects.[1][2][4] Preclinical studies in rats have demonstrated that this compound enhances synaptic transmission and long-term potentiation (LTP), a cellular mechanism fundamental to learning and memory.[1][2][4] Consequently, this compound has been investigated for its therapeutic potential in conditions characterized by cognitive deficits, such as ADHD and dementia, and has shown efficacy in various rodent models of cognition.[1][2] These notes provide detailed protocols for assessing the cognitive effects of this compound in rats using established behavioral and electrophysiological paradigms.
Mechanism of Action: AMPA Receptor Modulation
This compound exerts its cognitive-enhancing effects by binding to an allosteric site on the AMPA receptor. This binding stabilizes the receptor in an open conformation when glutamate is bound, thereby increasing the flow of ions into the postsynaptic neuron. This enhanced synaptic response strengthens synaptic connections, a process known as long-term potentiation (LTP), which is critical for memory formation.
Figure 1: Signaling pathway of this compound at the glutamatergic synapse.
Experimental Protocols
The following protocols describe key methodologies for evaluating the impact of this compound on different cognitive domains in rats.
Protocol 1: Assessment of Spatial Working and Reference Memory via the Eight-Arm Radial Maze
The eight-arm radial maze is a classic task used to assess spatial learning and memory, functions heavily dependent on the hippocampus.[5] this compound has been shown to potently enhance performance in this task.[1][2]
3.1.1 Materials
-
Eight-arm radial maze apparatus
-
Food rewards (e.g., sucrose pellets)
-
This compound solution
-
Vehicle solution (control)
-
Intraperitoneal (IP) injection supplies
-
Adult male rats (e.g., Sprague-Dawley)[6]
-
Video tracking software
3.1.2 Procedure
-
Habituation & Food Restriction: For one week prior to testing, individually house rats and restrict their diet to maintain approximately 85-90% of their free-feeding body weight, ensuring motivation for the food reward.[6] Handle rats daily to acclimate them to the experimenter.
-
Pre-training: For 2-3 days, place each rat on the central platform of the maze with food rewards scattered throughout all arms to encourage exploration.
-
Training (Acquisition):
-
Bait a subset of arms (e.g., three arms) with a food reward at the end. The location of the baited arms should remain consistent for each rat throughout the experiment (reference memory component).
-
Place the rat on the central platform and allow it to explore the maze until all baited arms have been visited or a set time (e.g., 10 minutes) has elapsed.
-
An entry into an arm is defined as the rat placing all four paws inside the arm.
-
A "working memory error" is recorded if the rat re-enters a previously visited baited arm within the same trial.
-
A "reference memory error" is recorded if the rat enters an arm that has never been baited.
-
-
Drug Administration:
-
Once performance stabilizes, begin the drug testing phase.
-
Administer this compound (doses ranging from 0.1 to 10 mg/kg) or vehicle via IP injection 15-30 minutes before the acquisition trial.[1]
-
A within-subjects design is often used, where each rat receives all drug doses and vehicle in a counterbalanced order across different test days.
-
-
Testing & Retention:
-
Conduct an acquisition trial as described above.
-
A retention trial can be performed several hours later (e.g., 6 hours) without any additional drug administration to assess the drug's effect on memory consolidation.[1]
-
3.1.3 Data Analysis
-
Number of correct choices before the first error.
-
Total number of working memory errors.
-
Total number of reference memory errors.
-
Time to complete the task.
-
Analyze data using ANOVA followed by post-hoc tests to compare dose effects.[1]
Protocol 2: Assessment of Attention and Executive Function via the 5-Choice Serial Reaction Time Task (5CSRTT)
The 5CSRTT is a task of sustained and selective attention, as well as response control, with relevance to disorders like ADHD.[3]
3.2.1 Materials
-
5CSRTT operant chambers
-
Liquid food reward (e.g., condensed milk solution)
-
This compound solution and vehicle
-
Subcutaneous (s.c.) injection supplies
-
Adult male rats
3.2.2 Procedure
-
Habituation & Pre-training: Train food-restricted rats to receive a liquid reward from a magazine port in the operant chamber.
-
Training:
-
Rats are trained to poke their nose into one of five illuminated apertures to receive a reward.
-
The stimulus duration (SD) and inter-trial interval (ITI) are gradually adjusted to increase task difficulty.
-
Training continues until rats achieve a stable baseline performance (e.g., >80% accuracy and <20% omissions).
-
-
Drug Administration:
-
Administer this compound (e.g., 20 mg/kg, s.c.) or vehicle prior to the test session.[3]
-
-
Testing:
-
Place the rat in the chamber and run the 5CSRTT protocol. The task can be challenged by varying the stimulus duration or the inter-trial interval.[3]
-
3.2.3 Data Analysis
-
Accuracy: Percentage of correct responses.
-
Omissions: Percentage of trials with no response.
-
Premature Responses: Responses made during the ITI before the stimulus is presented (a measure of impulsivity/inhibitory control).[3]
-
Perseverative Responses: Repeated nose pokes into an aperture after a correct response.
-
Response Latency: Time taken to make a correct response.
Protocol 3: In Vivo Electrophysiology for Synaptic Potentiation (LTP)
This protocol directly measures the physiological effect of this compound on synaptic plasticity in the hippocampus.
3.3.1 Materials
-
Stereotaxic apparatus
-
Anesthesia (e.g., urethane)
-
Recording and stimulating electrodes
-
Amplifier and data acquisition system
-
This compound solution and vehicle
3.3.2 Procedure
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Electrode Placement: Lower a stimulating electrode into the perforant path and a recording electrode into the dentate gyrus of the hippocampus using stereotaxic coordinates.
-
Baseline Recording: Deliver single pulses to the stimulating electrode to evoke excitatory postsynaptic potentials (EPSPs) in the dentate gyrus. Record stable baseline EPSP amplitudes for 15-20 minutes.
-
Drug Administration: Administer this compound (e.g., 5, 10, or 20 mg/kg, IP) or vehicle.[1]
-
Post-Drug Recording: Continue to record EPSPs for at least 60 minutes to observe any potentiation of the synaptic response.
-
LTP Induction: Deliver a high-frequency tetanus stimulation (a suboptimal stimulus is often used to better reveal enhancement by the drug) to the perforant path to induce LTP.[1]
-
Post-Tetanus Recording: Record EPSPs for another 60 minutes to measure the magnitude and stability of LTP.
3.3.3 Data Analysis
-
Measure the amplitude or slope of the EPSP.
-
Express post-drug EPSP amplitudes as a percentage of the pre-drug baseline.
-
Compare the magnitude of LTP (percent increase in EPSP amplitude post-tetanus) between this compound and vehicle groups using a Student's t-test or ANOVA.[2]
General Experimental Workflow
The successful execution of preclinical cognitive studies requires a structured workflow, from initial animal preparation to final data interpretation.
Figure 2: General workflow for a preclinical cognitive study in rats.
Data Presentation
Quantitative data should be summarized to facilitate comparison across different experimental conditions and doses.
Table 1: Effect of this compound on Performance in the Eight-Arm Radial Maze
| Dose (mg/kg, IP) | N | Correct Choices Before First Error (Mean ± SEM) | Total Errors (Working + Reference) (Mean ± SEM) | Reference |
|---|---|---|---|---|
| Vehicle | 10 | Baseline | Baseline | [1][2] |
| 0.1 | 10 | No significant change | No significant change | [1] |
| 0.3 | 10 | Statistically significant improvement | Dose-dependent decrease | [1] |
| 1.0 | 10 | Significant improvement | Statistically significant decrease | [1] |
| 3.0 | 10 | Significant improvement | Statistically significant decrease | [1] |
| 10.0 | 10 | Improvement observed | Decrease observed | [1] |
Data is synthesized from published findings. A statistically significant improvement was noted at doses of 0.3 mg/kg and above.[1]
Table 2: Effect of this compound on Evoked EPSPs in the Rat Dentate Gyrus
| Dose (mg/kg, IP) | N | Potentiation of EPSP Amplitude (Mean ± SEM) | Reference |
|---|---|---|---|
| 5 | 4 | + 8.5 ± 1.2% | [1][2] |
| 10 | 4 | + 17.5 ± 0.9%* | [1][2] |
| 20 | 5 | + 21.0 ± 1.9%** | [1][2] |
**p < 0.05, *p < 0.01 compared to baseline.[1]
Table 3: Effect of this compound on 5CSRTT Performance in Rats
| Treatment Group | Key Finding | Domain Affected | Reference |
|---|---|---|---|
| This compound (20 mg/kg, s.c.) | Significantly fewer incorrect responses | Attention / Accuracy | [3] |
| This compound (20 mg/kg, s.c.) in BVD* model | Significantly fewer premature responses | Inhibitory Control | [3] |
| This compound (20 mg/kg, s.c.) | Detrimental effect on novel object exploration | Recognition Memory | [3] |
*BVD: Bilateral Vestibular Deafferentation, a model for cognitive deficits.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the putative cognitive-enhancing ampakine, CX717, on attention and object recognition memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 6. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of Cx-717 on Spatial Learning and Memory Using the Morris Water Maze
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cx-717 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to a class of drugs known as ampakines.[1] These modulators enhance glutamatergic neurotransmission, a fundamental process in synaptic plasticity, learning, and memory.[2] Preclinical studies have demonstrated the cognitive-enhancing effects of this compound, including its ability to improve performance in spatial memory tasks and enhance long-term potentiation (LTP), a cellular correlate of learning.[3] This document provides detailed protocols for evaluating the efficacy of this compound on spatial learning and memory using the Morris water maze (MWM), a widely used behavioral assay for assessing hippocampal-dependent spatial navigation in rodents.[4][5]
The protocols outlined below are based on established MWM procedures and informed by preclinical studies of this compound in other spatial memory paradigms, such as the eight-arm radial maze.[3]
Mechanism of Action: this compound and AMPA Receptor Modulation
This compound acts by binding to an allosteric site on the AMPA receptor, which modestly offsets receptor desensitization and prolongs the synaptic response to glutamate.[3] This potentiation of AMPA receptor-mediated signaling is believed to be the primary mechanism underlying its cognitive-enhancing effects. The enhancement of synaptic transmission and the facilitation of LTP are crucial for the encoding and consolidation of memories.[2][3]
Experimental Protocols
Animals
-
Species: Male Wistar rats (or other appropriate rodent strain)
-
Age: 8-10 weeks at the start of the experiment
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All experiments should be conducted in accordance with institutional animal care and use committee guidelines.
This compound Administration
-
Formulation: this compound can be dissolved in a suitable vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin).
-
Dosing: Based on preclinical data from radial arm maze studies, a dose range of 0.3-10 mg/kg is recommended for initial efficacy testing.[3] A vehicle control group and at least three dose levels of this compound should be included.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Timing: Administer this compound or vehicle 15-30 minutes prior to the start of the daily MWM training session.[3]
Morris Water Maze Apparatus
-
Pool: A circular pool (approximately 1.8 meters in diameter) filled with water made opaque with non-toxic white paint. The water temperature should be maintained at 25 ± 1°C.[4]
-
Platform: A submerged platform (10-15 cm in diameter) placed approximately 1.5 cm below the water surface.[4]
-
Cues: The pool should be surrounded by distinct visual cues to facilitate spatial navigation.
-
Tracking: An automated video tracking system should be used to record and analyze the animal's swim paths, latency to find the platform, and other relevant parameters.
Experimental Workflow
Detailed MWM Protocol
-
Pre-training (Day 1):
-
To ensure that animals are not visually impaired and can learn the basic task of escaping onto a platform, a visible platform trial is conducted.
-
The platform is marked with a conspicuous cue (e.g., a brightly colored flag).
-
Each animal undergoes four trials, starting from different quadrants of the pool.
-
The latency to reach the visible platform is recorded.
-
-
Acquisition Phase (Days 2-6):
-
The platform is submerged and remains in the same location for all trials.
-
Each animal is subjected to four trials per day for five consecutive days.
-
For each trial, the animal is released from one of four quasi-random starting positions.
-
The animal is allowed a maximum of 120 seconds to find the platform.[5] If it fails to find the platform within this time, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds before being removed.
-
The inter-trial interval is approximately 5-10 minutes.
-
Key parameters to measure:
-
Escape latency: Time taken to find the hidden platform.
-
Path length: The total distance traveled to reach the platform.
-
Swim speed: To control for motor effects of the drug.
-
-
-
Probe Trial (Day 7):
-
24 hours after the final acquisition trial, a probe trial is conducted to assess spatial memory retention.
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60-120 seconds.[5]
-
Key parameters to measure:
-
Time spent in the target quadrant: The percentage of time the animal spends in the quadrant where the platform was previously located.
-
Number of platform crossings: The number of times the animal swims over the exact location where the platform used to be.
-
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the Morris water maze experiments.
Table 1: Acquisition Phase - Escape Latency (seconds)
| Treatment Group | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (0.3 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (3.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Acquisition Phase - Path Length (meters)
| Treatment Group | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (0.3 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (3.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Probe Trial - Memory Retention
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (count) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| This compound (0.3 mg/kg) | Mean ± SEM | Mean ± SEM |
| This compound (1.0 mg/kg) | Mean ± SEM | Mean ± SEM |
| This compound (3.0 mg/kg) | Mean ± SEM | Mean ± SEM |
Expected Outcomes and Interpretation
Based on the pro-cognitive effects of this compound observed in other preclinical models, the following outcomes are anticipated in the Morris water maze:
-
Acquisition Phase: Animals treated with effective doses of this compound are expected to show a faster learning curve, as indicated by a more rapid decrease in escape latency and path length over the training days compared to the vehicle control group.
-
Probe Trial: In the probe trial, this compound treated animals are expected to demonstrate superior memory retention, evidenced by a significantly greater percentage of time spent in the target quadrant and a higher number of platform crossings compared to the control group.
-
Swim Speed: It is important to analyze swim speed to ensure that any observed improvements in performance are not due to non-specific motor stimulant effects of the drug. No significant differences in swim speed between groups would suggest a specific effect on cognitive processes.
Conclusion
The Morris water maze is a robust and reliable tool for assessing the efficacy of cognitive enhancers like this compound on spatial learning and memory. The detailed protocols and data presentation formats provided in these application notes offer a standardized framework for conducting and interpreting these studies. The positive modulation of AMPA receptors by this compound holds therapeutic promise for a variety of neurological and psychiatric disorders characterized by cognitive deficits. Rigorous preclinical evaluation using established behavioral paradigms such as the MWM is a critical step in the development of this and other novel nootropic agents.
References
- 1. Potentiation of cognitive enhancer effects of Alzheimer's disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist PHA-543613 in the Morris water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges for and current status of research into positive modulators of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Morris Water Maze Model [panache.ninds.nih.gov]
- 5. Recognition of early stage thigmotaxis in Morris water maze test with convolutional neural network | PLOS One [journals.plos.org]
Electrophysiological Recording of AMPA Receptor Activity with CX-717: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-717 is a low-impact ampakine, a class of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[3] By binding to an allosteric site on the AMPA receptor, this compound modulates its function, leading to an enhancement of glutamatergic signaling.[4][5] This modulation primarily involves a reduction in the rate of receptor desensitization, thereby prolonging the ion channel opening in the presence of the endogenous agonist, glutamate.[4][6]
These properties make this compound a valuable research tool for studying the physiological roles of AMPA receptors and a potential therapeutic agent for various neurological and psychiatric disorders characterized by deficient glutamatergic neurotransmission, such as ADHD, cognitive impairment, and respiratory depression.[1][7] This document provides detailed application notes and protocols for the electrophysiological recording of AMPA receptor activity in the presence of this compound.
Data Presentation
In Vitro Electrophysiology
The following tables summarize the quantitative data from preclinical studies on the effect of this compound on AMPA receptor-mediated currents.
Table 1: Effect of this compound on Glutamate-Induced Currents in Excised Hippocampal Patches [4]
| This compound Concentration (µM) | Steady-State Current / Peak Amplitude (%) |
| 0 (Control) | 4.3 ± 2.7 |
| 5 | Enhanced Inward Current |
| 10 | ~5x increase in steady-state/peak ratio |
| 30 | 20.7 ± 2.7 |
| 100 | ~5x increase in steady-state/peak ratio |
Table 2: In Vivo Effect of this compound on Field Excitatory Postsynaptic Potentials (fEPSPs) in Rat Dentate Gyrus [4]
| This compound Dose (mg/kg, IP) | Increase in fEPSP Amplitude (%) |
| 5 | 8.5 ± 1.2 |
| 10 | 17.5 ± 0.9 |
| 20 | 21.0 ± 1.9 |
Signaling Pathways and Mechanisms
This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor complex distinct from the glutamate binding site. This binding stabilizes the receptor in a conformation that reduces the rate of desensitization, leading to a prolonged influx of Na+ ions upon glutamate binding and consequently, an enhanced excitatory postsynaptic current (EPSC).
References
Application Notes and Protocols: In Vitro Application of Cx-717 on Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cx-717 is a low-impact ampakine, a class of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a low-impact modulator, this compound modestly offsets AMPA receptor desensitization without altering agonist binding affinity, a characteristic that mitigates the risk of neurotoxicity and epileptogenic effects associated with other AMPA receptor modulators.[1] Preclinical studies have demonstrated the potential of this compound to enhance synaptic transmission, facilitate long-term potentiation (LTP), and improve cognitive function.[1] Notably, this compound has been shown to be non-toxic to cultured rat neurons at high concentrations, making it a promising candidate for in vitro studies of synaptic plasticity and neuronal function.[1]
These application notes provide detailed protocols for the in vitro application of this compound on primary neuron cultures, including methods for cell culture, drug preparation, and assessment of neuronal viability, synaptic function, and signaling pathways.
Data Presentation
Table 1: In Vitro Electrophysiological Effects of this compound on Hippocampal Neurons
| Parameter | Description | Concentration | Effect | Reference |
| EC₅₀ | Half-maximal effective concentration for enhancing glutamate-induced inward currents in excised hippocampal patches. | 3.4 µM | Potentiation of steady-state/peak current ratio. | [2] |
| Steady-State/Peak Current Ratio | Increase in the steady-state current relative to the peak current in response to glutamate application in excised hippocampal patches. | 30 µM | Approximately 5-fold increase compared to control. | [2] |
Table 2: In Vivo Effects of this compound on Synaptic Plasticity and Function
| Parameter | Description | Dosage | Effect | Reference |
| fEPSP Amplitude | Field excitatory postsynaptic potential amplitude in the dentate gyrus of anesthetized rats. | 20 mg/kg (IP) | ~21% increase. | [2] |
| Long-Term Potentiation (LTP) | Enhancement of fEPSP slope following suboptimal tetanic stimulation in anesthetized rats. | 2 mg/kg | Robust and stable LTP induction (~20% increase in fEPSP). | [2] |
Table 3: Effects of this compound on Biomarker Expression (In Vivo)
| Biomarker | Time Point | Effect | Reference |
| Brain-Derived Neurotrophic Factor (BDNF) | Rapid (up to 1 hour) | Increase | [3] |
| p11 (S100A10) | Sustained (up to 6 hours) | Increase | [3] |
Experimental Protocols
I. Preparation of Primary Neuron Cultures
This protocol describes the preparation of primary cortical or hippocampal neurons from embryonic rodents, a common model for in vitro neuroscience research.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically dissect embryos and isolate cortices or hippocampi in ice-cold dissection medium.
-
Mince the tissue into small pieces.
-
Incubate the tissue in the enzyme solution at 37°C for 15-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1-2 x 10⁵ cells/cm²) on coated culture vessels.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.
II. Preparation and Application of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete neuronal culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed complete neuronal culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
-
Application to Cultures:
-
For acute treatments, remove a portion of the conditioned medium from the neuronal cultures and replace it with the same volume of medium containing the desired concentration of this compound.
-
For chronic treatments, add the diluted this compound directly to the culture medium during a regular half-medium change.
-
III. Assessment of Neuronal Viability
To confirm that the observed effects of this compound are not due to cytotoxicity, a cell viability assay should be performed.
A. MTT Assay
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well culture plates
Procedure:
-
Plate primary neurons in a 96-well plate and treat with various concentrations of this compound for the desired duration.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to a purple formazan product.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
B. Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
LDH assay kit (commercially available)
-
96-well plates
Procedure:
-
Plate primary neurons in a 96-well plate and treat with this compound.
-
At the end of the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents.
-
Incubate the mixture at room temperature for the recommended time.
-
Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.
-
To determine the maximum LDH release, lyse a set of control wells with a lysis buffer provided in the kit.
IV. Electrophysiological Assessment of Synaptic Function
Whole-cell patch-clamp recordings can be used to measure miniature excitatory postsynaptic currents (mEPSCs) to assess changes in synaptic transmission.
Materials:
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
Internal and external recording solutions
-
Tetrodotoxin (TTX) to block action potentials
-
Bicuculline or picrotoxin to block inhibitory currents
Procedure:
-
Prepare primary neuron cultures on coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with oxygenated external solution containing TTX and a GABAA receptor antagonist.
-
Treat the culture with the desired concentration of this compound for a specified duration before and during the recording.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with internal solution and establish a whole-cell patch-clamp configuration.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Record mEPSCs for a period of 5-10 minutes.
-
Analyze the recorded data to determine the frequency, amplitude, and kinetics of mEPSCs. An increase in mEPSC frequency is indicative of a presynaptic effect (increased probability of neurotransmitter release), while an increase in mEPSC amplitude suggests a postsynaptic effect (increased receptor number or function).
Signaling Pathways and Visualizations
This compound, as a positive allosteric modulator of AMPA receptors, enhances glutamatergic neurotransmission. This enhanced signaling can activate downstream pathways crucial for synaptic plasticity and neuronal survival. One key pathway involves the activation of the mammalian target of rapamycin (mTOR) signaling cascade, which can lead to an increase in the synthesis of synaptic proteins and the release of brain-derived neurotrophic factor (BDNF).[4][5][6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Excitatory synaptic transmission and network activity are depressed following mechanical injury in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-Like Effects of CX717, a Positive Allosteric Modulator of AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptor-mTORC1 signaling activation is required for neuroplastic effects of LY341495 in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Assessing Cx-717's Impact on Memory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing behavioral assays for evaluating the effects of Cx-717, a low-impact ampakine and positive allosteric modulator of AMPA receptors, on memory and cognition. Detailed protocols for key experiments are provided, along with data presentation tables and diagrams to facilitate experimental design and interpretation.
Introduction to this compound and its Mechanism of Action
This compound is a compound that enhances cognitive function and memory by affecting the neurotransmitter glutamate.[1] As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances glutamatergic neurotransmission, a key mechanism underlying synaptic plasticity, learning, and memory.[2][3][4] Preclinical studies have demonstrated its potential in improving performance in various memory tasks.[2][5]
Signaling Pathway of this compound
Behavioral Assays for Assessing Memory
Several behavioral assays are suitable for evaluating the impact of this compound on different facets of memory. The choice of assay will depend on the specific memory domain of interest (e.g., working memory, spatial memory, recognition memory).
Delayed Match-to-Sample (DMS) Task
The DMS task is a robust method for assessing short-term recognition and working memory, particularly in non-human primates.[6][7][8]
Data Presentation: Effects of this compound on DMS Performance in Non-Human Primates
| Dose (mg/kg, IV) | Condition | Performance (% Correct) | Change from Vehicle/Control | Response Latency (Match Phase) |
| 0.3 - 0.5 | Normal | Increased | Significant Increase* | Decreased |
| 0.8 - 1.0 | Normal | Increased | Significant Increase | Decreased |
| 1.5 | Normal | Increased | Significant Increase | Decreased |
| 0.8 | Sleep Deprived | 84.5% ± 2.0% | Restored to above-normal levels | Decreased |
| Vehicle | Sleep Deprived | 62.7% ± 2.5% | - | Increased |
| Vehicle | Normal | Baseline | N/A | Baseline |
*p < 0.01, **p < 0.001 relative to vehicle sessions.[9] Data adapted from studies in non-human primates.[5][10]
Eight-Arm Radial Maze
The eight-arm radial maze is a classic task for assessing spatial working and reference memory in rodents.[11][12] this compound has been shown to enhance performance in this task.[2]
Novel Object Recognition (NOR) Task
The NOR task evaluates recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[13][14][15] Interestingly, one study reported that this compound (20 mg/kg, s.c.) produced a detrimental effect in the object recognition memory task in rats, significantly reducing exploration of the novel object.[16][17]
5-Choice Serial Reaction Time Task (5CSRTT)
The 5CSRTT is primarily a test of attention and executive function, but it has a significant working memory component.[18][19] this compound has been shown to reduce the number of incorrect responses in this task in rats.[17]
Experimental Protocols
Delayed Match-to-Sample (DMS) Task Protocol (Non-Human Primates)
This protocol is adapted from studies evaluating this compound in rhesus monkeys.[5][10]
Experimental Workflow: DMS Task
Materials:
-
DMS operant chamber with a touch screen for stimulus presentation.
-
Reward delivery system (e.g., juice dispenser).
-
This compound solution for intravenous (IV) administration.
-
Vehicle control solution.
Procedure:
-
Acclimatization: Acclimatize the animal to the testing chamber and task procedure.
-
Drug Administration: Administer the desired dose of this compound (e.g., 0.3, 0.8, or 1.5 mg/kg) or vehicle intravenously 10 minutes before the start of the behavioral session.[10]
-
Task Initiation: The animal initiates a trial (e.g., by pressing a lever).
-
Sample Presentation: A sample image is presented on the screen for a short duration.
-
Delay: A delay period of variable length (e.g., 1 to 30 seconds) follows, during which the screen is blank.[10]
-
Choice Presentation: A set of images, including the original sample and one or more distractors, is presented.
-
Response: The animal must select the image that matches the sample.
-
Reward: A correct choice is rewarded (e.g., with a small amount of juice).
-
Data Collection: Record the percentage of correct responses and the latency to respond during the choice phase.
Eight-Arm Radial Maze Protocol (Rodents)
Experimental Workflow: 8-Arm Radial Maze
Materials:
-
Eight-arm radial maze.
-
Food rewards (e.g., sweetened milk, cereal).
-
This compound solution for intraperitoneal (IP) or oral (PO) administration.
-
Vehicle control solution.
Procedure:
-
Habituation and Food Restriction: Food-restrict rodents to 85-90% of their free-feeding weight to motivate exploration for food rewards. Habituate the animals to the maze.
-
Drug Administration: Administer this compound (e.g., 0.3-10 mg/kg) or vehicle 30 minutes prior to the trial.[2][17]
-
Training: Bait a subset of the arms with a food reward. Place the rodent in the central platform and allow it to explore the maze and retrieve the rewards.
-
Testing:
-
Working Memory: All arms are baited. An error is recorded if the animal re-enters an arm from which it has already consumed the reward.
-
Reference Memory: The same set of arms is baited for each trial. An error is recorded if the animal enters an arm that is never baited.
-
-
Data Collection: Record the number of working memory errors and reference memory errors.
Novel Object Recognition (NOR) Protocol (Rodents)
Experimental Workflow: Novel Object Recognition
Materials:
-
Open field arena.
-
A variety of objects that are of similar size but different in shape and texture.
-
This compound solution for subcutaneous (SC) administration.
-
Vehicle control solution.
Procedure:
-
Habituation: Allow the rodent to explore the empty open field arena for a set period (e.g., 5-10 minutes) on consecutive days to reduce anxiety.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, s.c.) or vehicle 30 minutes before the training phase.[16][17]
-
Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a defined period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time the animal spends exploring each object. Exploration is typically defined as the animal's nose being within a certain proximity to the object and oriented towards it. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
5-Choice Serial Reaction Time Task (5CSRTT) Protocol (Rodents)
Materials:
-
5-choice operant chamber.
-
Food rewards (e.g., sucrose pellets).
-
This compound solution for administration.
-
Vehicle control solution.
Procedure:
-
Training: Train the rodents on the 5CSRTT until they reach a stable baseline performance. This involves a series of stages where the animals learn to associate a brief light stimulus in one of five apertures with a food reward upon a correct nose-poke response.
-
Drug Administration: Administer this compound or vehicle prior to the testing session. The timing and dose can be varied based on the experimental question.
-
Testing: Place the animal in the 5CSRTT chamber and initiate the task. A brief light stimulus is presented in one of the five apertures.
-
Response: The animal must make a nose-poke into the illuminated aperture within a limited time to receive a reward.
-
Data Collection: Key parameters to measure include:
-
Accuracy: Percentage of correct responses.
-
Omissions: Number of trials with no response.
-
Premature responses: Responses made before the stimulus presentation.
-
Perseverative responses: Repeated pokes into an aperture after a correct or incorrect response.
-
Response latency: Time taken to make a correct response.
-
Conclusion
The behavioral assays outlined in these application notes provide a robust framework for characterizing the effects of this compound on memory. The Delayed Match-to-Sample task in non-human primates offers a high-translatability model for working memory. In rodents, the eight-arm radial maze, novel object recognition task, and 5-choice serial reaction time task allow for a detailed assessment of spatial memory, recognition memory, and attention/executive function, respectively. Careful consideration of experimental design, including appropriate dosing, timing of administration, and control groups, is crucial for obtaining reliable and interpretable data. The provided protocols and diagrams serve as a starting point for researchers to design and execute rigorous preclinical studies to further elucidate the cognitive-enhancing properties of this compound.
References
- 1. CX717 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Antidepressant-Like Effects of CX717, a Positive Allosteric Modulator of AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. respirerx.com [respirerx.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Working Memory Delayed Response Tasks in Monkeys - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Delayed match-to-sample in working memory: A BrainMap meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Facilitation of Task Performance and Removal of the Effects of Sleep Deprivation by an Ampakine (CX717) in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalab.eu [animalab.eu]
- 12. Radial arm maze - Wikipedia [en.wikipedia.org]
- 13. Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of the putative cognitive-enhancing ampakine, CX717, on attention and object recognition memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for PET Imaging with Cx-717
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed, albeit hypothetical, application notes and protocols for Positron Emission Tomography (PET) imaging using the ampakine Cx-717. As no currently published data exists on a radiolabeled form of this compound for PET imaging, this document outlines a prospective approach based on its known chemical structure and the established methodologies for similar neurological PET tracers. The protocols cover hypothetical radiosynthesis, preclinical imaging in animal models, and clinical imaging in human subjects, with a focus on neurodegenerative diseases such as Alzheimer's disease.
Introduction to this compound
This compound is a "low-impact" positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its mechanism of action involves modestly offsetting receptor desensitization without altering the binding affinity of the agonist, glutamate. This unique profile is believed to contribute to its favorable safety profile, reducing the risk of neurotoxicity and epileptogenic effects that have been observed with other AMPA receptor modulators.[1] Preclinical and clinical studies have explored the therapeutic potential of this compound in various conditions, including Attention Deficit Hyperactivity Disorder (ADHD), dementia, and opioid-induced respiratory depression.[1][2]
PET imaging with a radiolabeled version of this compound could provide an invaluable tool for in-vivo quantification and localization of its target engagement with AMPA receptors in the brain. This would be instrumental in drug development for confirming target occupancy, optimizing dosing, and understanding the pathophysiology of diseases involving the glutamatergic system.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, compiled from preclinical and clinical studies of the non-radiolabeled compound.
Table 1: Preclinical Efficacy of this compound
| Species | Model | Effective Dose Range | Observed Effect | Reference |
| Rat | Alfentanil-induced respiratory depression | 10-30 mg/kg (IV) | Dose-dependent reversal of respiratory depression.[1] | [1] |
| Rat | Amphetamine-induced hyperactivity | 1-3 mg/kg | Reduction in hyperactivity.[1] | [1] |
| Rat | Hippocampal long-term potentiation (LTP) | 2 mg/kg | Enhancement of LTP.[3] | [3] |
| Rat | Eight-arm radial maze | Not specified | Enhanced performance.[1] | [1] |
| Non-human Primate | Delayed match-to-sample (DMS) task | 0.3-1.5 mg/kg (IV) | Dose-dependent facilitation of performance.[4] | [4] |
Table 2: Human Pharmacokinetics of this compound (Single and Multiple Doses)
| Parameter | Value | Dosing Regimen | Subject Population | Reference |
| Tmax (Time to maximum concentration) | 3-5 hours | Single dose (25-1600 mg) | Healthy young males | [2] |
| t½ (Half-life) | 8-12 hours | Single dose (25-1600 mg) | Healthy young males | [2] |
| Cmax and AUC | Dose-proportional | Single dose (25-1600 mg) | Healthy young males | [2] |
| Tolerability | Well-tolerated up to 1600 mg (single dose) and 800 mg BID (multiple doses) | Single and multiple doses | Healthy young males and elderly subjects | [2] |
Table 3: Human Clinical Trial Dosing for this compound
| Study Population | Dosing Regimen | Outcome | Reference | |---|---|---|---|---| | Adults with ADHD | 200 mg BID and 800 mg BID | 800 mg BID showed superior efficacy to placebo.[5] |[5] | | Healthy young and elderly subjects | Single doses (25-1600 mg) and multiple doses (100 mg QD - 800 mg BID) | Well-tolerated; established pharmacokinetic profile.[2] |[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a hypothetical experimental workflow for PET imaging.
Hypothetical Experimental Protocols
4.1. Radiosynthesis of [¹¹C]this compound
This hypothetical protocol describes the synthesis of [¹¹C]this compound via N-methylation of a suitable precursor.
-
Precursor Synthesis: The desmethyl precursor, 1-(benzofurazan-5-ylcarbonyl)-piperazine, would be synthesized.
-
Radiolabeling:
-
[¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase method.
-
The desmethyl precursor is dissolved in a suitable solvent (e.g., DMF) in a reaction vessel.
-
A base (e.g., solid inorganic base like Li₃N) is added to the reaction vessel to facilitate the methylation.
-
[¹¹C]CH₃I is bubbled through the reaction mixture at room temperature.
-
The reaction is allowed to proceed for 5-10 minutes.
-
-
Purification:
-
The reaction mixture is quenched and diluted.
-
The product is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
The fraction containing [¹¹C]this compound is collected.
-
-
Formulation:
-
The solvent is removed from the collected fraction under a stream of nitrogen.
-
The final product is formulated in a sterile saline solution for injection, containing a small percentage of ethanol to ensure solubility.
-
-
Quality Control:
-
Radiochemical purity and identity are confirmed by analytical HPLC.
-
Specific activity is determined.
-
The final product is tested for sterility and pyrogenicity.
-
4.2. Preclinical PET Imaging Protocol (Rodent Model)
This protocol is designed for in vivo imaging of AMPA receptor engagement in a rat model of a neurological disorder.
-
Animal Model: Male Sprague-Dawley rats.
-
Animal Preparation:
-
Animals are fasted for 4-6 hours prior to imaging to reduce variability in tracer uptake.
-
Anesthesia is induced and maintained with isoflurane (2-2.5% in oxygen).
-
A tail vein catheter is placed for radiotracer injection.
-
-
Radiotracer Administration:
-
A bolus injection of [¹¹C]this compound (e.g., 10-20 MBq) is administered via the tail vein catheter.
-
-
PET/CT or PET/MR Imaging:
-
A dynamic PET scan is acquired for 60-90 minutes immediately following tracer injection.
-
A low-dose CT or an anatomical MR scan is acquired for attenuation correction and anatomical co-registration.
-
-
Data Analysis:
-
PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D).
-
Time-activity curves are generated for various brain regions of interest (e.g., hippocampus, cortex, cerebellum).
-
The binding potential (BPnd) is quantified using a reference tissue model, with the cerebellum potentially serving as the reference region.
-
4.3. Clinical PET Imaging Protocol (Human Subjects)
This protocol is designed for a clinical research setting, for example, in patients with mild cognitive impairment or early Alzheimer's disease.
-
Subject Selection: Subjects meeting the appropriate use criteria for amyloid PET imaging could be considered for a research study with [¹¹C]this compound.
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
A detailed medical history, including current medications, should be obtained.
-
An intravenous catheter is placed in an arm vein.
-
-
Radiotracer Administration:
-
A bolus injection of [¹¹C]this compound (e.g., 370 MBq) is administered intravenously.
-
-
PET/CT or PET/MR Imaging:
-
A dynamic PET scan of the brain is initiated at the time of injection and continues for 90 minutes.
-
A low-dose CT or an anatomical MR scan (e.g., T1-weighted) is acquired for attenuation correction and anatomical localization.
-
-
Image Processing and Analysis:
-
Dynamic PET images are reconstructed and corrected for motion.
-
Regions of interest (ROIs) are delineated on the co-registered anatomical images, including cortical regions, hippocampus, and a reference region (e.g., cerebellar gray matter).
-
Time-activity curves for each ROI are extracted.
-
Parametric images of binding potential (BPnd) are generated using a suitable kinetic model (e.g., Logan graphical analysis with a reference tissue input).
-
Regional BPnd values are compared between subject groups or correlated with cognitive scores.
-
Disclaimer
The application notes and protocols described herein are hypothetical and intended for informational purposes only. The radiosynthesis and use of a radiolabeled version of this compound for PET imaging have not been established in the scientific literature. Any attempt to implement these protocols should be done with extreme caution, by qualified personnel, and in accordance with all applicable regulations and safety guidelines for handling radioactive materials and conducting research in animal models and human subjects.
References
- 1. Preclinical Pharmacology of the Low-Impact Ampakine CX717 [mdpi.com]
- 2. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of Cx-717 on Respiratory Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Cx-717, a low-impact ampakine, on respiratory function. The primary focus is on its potential to mitigate drug-induced respiratory depression, a critical area of research in pharmacology and drug development.
Introduction
This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] By modulating AMPA receptor kinetics, this compound enhances excitatory glutamatergic neurotransmission in the central nervous system, including within the neural networks that control respiration.[4][5] This mechanism of action has positioned this compound as a promising candidate for reversing respiratory depression induced by various central nervous system depressants, most notably opioids, without compromising their analgesic effects.[2][6][7][8] Preclinical and clinical studies have demonstrated its efficacy in ameliorating respiratory depression caused by opioids like alfentanil and fentanyl, as well as other substances such as ethanol and barbiturates.[1][6][9][10]
Mechanism of Action: AMPA Receptor Modulation
This compound acts by binding to an allosteric site on the AMPA receptor, which modestly offsets receptor desensitization and enhances synaptic transmission.[1][11] This leads to an increased neuronal response to the endogenous neurotransmitter glutamate. The respiratory control centers in the brainstem, including the pre-Bötzinger complex, are rich in AMPA receptors and are crucial for generating and maintaining respiratory rhythm.[5][12] By potentiating AMPA receptor function in these areas, this compound can counteract the depressive effects of drugs that suppress respiratory drive.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the effects of this compound on respiratory function.
Table 1: Preclinical Efficacy of this compound in Reversing Opioid-Induced Respiratory Depression in Rats
| Opioid Used | This compound Dose (mg/kg) | Route of Administration | Key Finding | Reference |
| Alfentanil | 10 | IV | Reversed respiratory depression to 74 ± 9.2% of control. | [1] |
| Alfentanil | 20 | IV | Reversed respiratory depression to 85 ± 10% of control. | [1] |
| Alfentanil | 30 | IV | Fully reversed respiratory depression to control levels. | [1] |
| Fentanyl | Not specified | Not specified | Preadministration markedly attenuated fentanyl-induced respiratory depression. | [6] |
| Fentanyl | Not specified | Not specified | Postadministration rescued animals from a lethal dose. | [6] |
Table 2: Preclinical Efficacy of this compound in Reversing Non-Opioid-Induced Respiratory Depression in Rats
| Depressant | This compound Dose | Route of Administration | Key Finding | Reference |
| Ethanol & Pentobarbital | 30 mg/kg | IP | Alleviated a significant component of respiratory depression. | [9][10] |
| Ethanol & Pentobarbital | 50-150 µM (in vitro) | Bath application | Partially to significantly alleviated depression of respiratory frequency. | [9][10] |
Table 3: Clinical Data on this compound in Healthy Human Volunteers with Opioid-Induced Respiratory Depression
| Opioid Used | This compound Dose | Route of Administration | Key Finding | Reference |
| Alfentanil | 1500 mg | Oral | Reduced the decrease in respiratory frequency from 25.6% (placebo) to 2.9%. | [8] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound on Opioid-Induced Respiratory Depression in Rats using Whole-Body Plethysmography
This protocol describes a non-invasive method to measure respiratory function in conscious, unrestrained rats.
1. Animals:
-
Adult male Sprague-Dawley rats (250-350g).
-
Acclimatize animals to the facility for at least one week prior to the experiment.
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
2. Materials and Equipment:
-
Whole-body plethysmograph system for small animals.
-
Nebulizer or intraperitoneal/intravenous injection setup for drug administration.
-
This compound (dissolved in a suitable vehicle, e.g., 2-hydroxypropyl-β-cyclodextrin).
-
Opioid agonist (e.g., fentanyl, alfentanil).
-
Data acquisition and analysis software.
3. Experimental Procedure:
-
Calibration: Calibrate the plethysmograph system according to the manufacturer's instructions.
-
Acclimatization: Place the rat in the plethysmograph chamber and allow it to acclimate for at least 30-60 minutes until respiratory parameters stabilize.
-
Baseline Recording: Record baseline respiratory parameters (respiratory rate, tidal volume, and minute ventilation) for a stable period (e.g., 15-30 minutes).
-
Induction of Respiratory Depression: Administer the opioid agonist (e.g., fentanyl) via the chosen route (IP or IV) at a dose known to induce significant respiratory depression.[2][6]
-
Monitoring: Continuously monitor respiratory parameters until the nadir of respiratory depression is reached and a stable depressed state is observed.
-
This compound Administration: Administer this compound at the desired dose. A dose range of 5-30 mg/kg has been shown to be effective in preclinical studies.[1]
-
Post-Treatment Recording: Continue to record respiratory parameters for at least 60-120 minutes to assess the reversal of respiratory depression.
-
Control Groups: Include a vehicle control group (receiving the opioid and the vehicle for this compound) and a group receiving this compound alone to assess its effects on normal respiration.
4. Data Analysis:
-
Calculate respiratory rate (breaths/min), tidal volume (mL), and minute ventilation (mL/min).
-
Normalize the data as a percentage of the baseline values.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound across different dose groups and against the control group.
Protocol 2: In Situ Perfused Brainstem-Spinal Cord Preparation for Studying Neuronal Correlates
This ex vivo preparation allows for the study of the direct effects of this compound on the respiratory network, free from systemic cardiovascular influences.
1. Preparation:
-
Juvenile rats (e.g., postnatal days 12-16) are used for this preparation.
-
Anesthetize the animal deeply and decerebrate.
-
Dissect and isolate the brainstem and spinal cord.
-
Transfer the preparation to a recording chamber and perfuse with artificial cerebrospinal fluid (aCSF) through the descending aorta. The aCSF should be gassed with 95% O2 and 5% CO2.
2. Recording:
-
Record respiratory-related motor output from the phrenic nerve roots using suction electrodes.
-
Amplify and filter the neural signals.
-
Integrate the raw signal to obtain a moving average of nerve activity.
3. Experimental Procedure:
-
Baseline Recording: Establish a stable baseline of rhythmic phrenic nerve activity.
-
Induction of Depression: Add a respiratory depressant (e.g., fentanyl) to the perfusate to induce a reduction in the frequency and amplitude of phrenic nerve bursts.
-
This compound Application: Add this compound to the perfusate at a known concentration.
-
Washout: Following the observation of this compound's effects, wash it out with drug-free aCSF to assess the reversibility of its action.
4. Data Analysis:
-
Measure the frequency, amplitude, and duration of phrenic nerve bursts.
-
Compare these parameters before, during, and after the application of the depressant and this compound.
Safety and Tolerability
In clinical studies, this compound has been shown to be well-tolerated.[13] In a study with healthy male subjects, single doses up to 1600 mg and multiple doses up to 800 mg twice daily were well-tolerated.[13] The most common side effects reported were headache, dizziness, and nausea.[13] Importantly, this compound did not produce an increase in heart rate or blood pressure.[12] Preclinical safety studies in mice showed a lack of serious adverse events at doses up to 2000 mg/kg.[1][11]
Conclusion
This compound represents a promising therapeutic agent for the management of drug-induced respiratory depression. Its mechanism of action, centered on the positive allosteric modulation of AMPA receptors, provides a targeted approach to stimulate respiration without interfering with the desired effects of drugs like opioids. The protocols outlined above provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Ampakine CX717 protects against fentanyl-induced respiratory depression and lethal apnea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. respirerx.com [respirerx.com]
- 8. Selective antagonism of opioid-induced ventilatory depression by an ampakine molecule in humans without loss of opioid analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Respiratory depression in rats induced by alcohol and barbiturate and rescue by ampakine CX717 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CX717 - Wikipedia [en.wikipedia.org]
- 13. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Inconsistent Results in Cx-717 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the ampakine Cx-717. The following question-and-answer format directly addresses specific issues to help you identify and resolve potential experimental variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a low-impact ampakine, a class of compounds that act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Unlike high-impact ampakines, this compound modestly offsets receptor desensitization, which is thought to contribute to its favorable safety profile by reducing the risk of neurotoxicity and epileptogenic effects.[1][3] Its primary mechanism involves enhancing the excitatory actions of the neurotransmitter glutamate at the AMPA receptor, which plays a crucial role in synaptic transmission and plasticity.[4][5]
Q2: What are the common research applications of this compound?
This compound has been investigated for its therapeutic potential in a variety of neurological and psychiatric conditions. Preclinical and clinical studies have explored its use in:
-
Attention-Deficit Hyperactivity Disorder (ADHD): Some studies have shown that this compound can improve symptoms of inattention and hyperactivity.[1][5][6][7]
-
Respiratory Depression: this compound has demonstrated efficacy in reversing opioid-induced respiratory depression.[1][5]
-
Cognitive Enhancement: Research has examined its potential to counteract the effects of sleep deprivation and improve cognitive function.[6][8][9]
-
Spinal Cord Injury: Studies suggest this compound may improve breathing and promote motor function after spinal cord injury.[5]
-
Alzheimer's Disease and Dementia: While some development in this area has been discontinued, it was an initial area of investigation.[2]
Q3: Why am I seeing variable or inconsistent results in my this compound experiments?
Inconsistent results with this compound can arise from a number of factors, ranging from experimental design to the specific models being used. Some studies have reported positive outcomes, while others have found equivocal or no significant effects.[6][10] Key areas to investigate include dosage, administration route, the specific animal model or cell line, and the behavioral or electrophysiological assays employed.
Troubleshooting Inconsistent Experimental Outcomes
Issue 1: Lack of Efficacy or Weak Response
Q: We are not observing the expected pro-cognitive or neuro-enhancing effects of this compound in our animal model. What could be the cause?
A: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dosage: this compound has shown a dose-dependent effect in many studies.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental paradigm. Doses in preclinical studies have ranged from 0.3 to 30 mg/kg.[1]
-
Route and Timing of Administration: The pharmacokinetic profile of this compound can influence its efficacy. The time to maximum concentration (Tmax) is approximately 3-5 hours, with a half-life of 8-12 hours.[3] Ensure that the timing of your behavioral or physiological measurements aligns with the peak plasma concentration of the drug. The route of administration (e.g., oral, intravenous, intrathecal) will also significantly impact its bioavailability and distribution.[4][6]
-
Experimental Model: The choice of animal model (species, strain, age, disease state) can significantly influence the outcome. For example, effects observed in rhesus monkeys after sleep deprivation may not directly translate to rodent models of cognition.[6][9]
-
Assay Sensitivity: The behavioral or physiological assays used must be sensitive enough to detect the subtle modulatory effects of a low-impact ampakine.
Issue 2: High Variability Between Subjects
A: High inter-subject variability is a common challenge in neuroscience research. Here are some steps to mitigate this:
-
Subject Homogeneity: Ensure that your experimental subjects are as homogenous as possible in terms of age, weight, and genetic background.
-
Habituation and Acclimatization: Properly habituate animals to the experimental environment and testing procedures to reduce stress-induced variability.
-
Baseline Measurements: Establish stable baseline measurements before drug administration to account for individual differences in performance or physiological state.
-
Control for Environmental Factors: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, noise levels) throughout the experiment.
Issue 3: Conflicting Results with Previous Studies
Q: Our findings with this compound contradict some published literature. What could explain these discrepancies?
A: Discrepancies between studies can often be traced back to subtle differences in experimental protocols.
-
Review Methodological Details: Carefully compare your experimental protocol with those of published studies. Pay close attention to the details of drug formulation, vehicle used, administration volumes, and the precise timing of all procedures. For instance, one study delivered this compound intrathecally to target spinal neurons directly.[4][11]
-
Statistical Power: Ensure your study is adequately powered to detect statistically significant differences. Small sample sizes can lead to false-negative results.
-
Underlying Biology: The physiological state of the animals can impact the effects of this compound. For example, its ability to stimulate breathing is more pronounced in conditions of respiratory depression.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in experimental design and troubleshooting.
Table 1: this compound Dosage and Administration in Preclinical Studies
| Species | Application | Route of Administration | Effective Dose Range | Reference |
| Rat | Cognitive Enhancement | Oral | 0.3 - 10 mg/kg | [1] |
| Rat | Reversal of Respiratory Depression | Intravenous | 10 - 30 mg/kg | [1] |
| Rhesus Monkey | Cognitive Enhancement (Sleep Deprivation) | Intravenous | 0.8 mg/kg | [9] |
| Rat | Increased Phrenic Motor Output | Intrathecal | 20 mM | [11] |
Table 2: Human Clinical Trial Dosages for this compound
| Condition | Route of Administration | Doses Tested | Reference |
| ADHD | Oral | 200 mg b.i.d. and 800 mg b.i.d. | [12] |
| Simulated Night Shift | Oral | 200 mg, 400 mg, 1000 mg | [10] |
| Safety & Pharmacokinetics | Oral | Single doses up to 1600 mg; Multiple doses up to 800 mg BID | [3] |
Experimental Protocols and Methodologies
A detailed experimental protocol is crucial for reproducibility. Below is a generalized methodology for an in vivo study investigating the cognitive-enhancing effects of this compound.
Protocol: Assessing Cognitive Enhancement of this compound in a Rodent Model
-
Subjects: Male Sprague-Dawley rats (250-300g). House in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 10% HPCD). Prepare fresh on the day of the experiment. The vehicle solution alone should be used for the control group.
-
Habituation: For 3-5 days prior to testing, handle the rats daily and habituate them to the testing apparatus (e.g., radial arm maze, Morris water maze).
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., oral gavage) 60 minutes before the behavioral task to allow for drug absorption.
-
Behavioral Testing: Conduct the cognitive task according to a standardized protocol. Record relevant parameters (e.g., latency to find the platform, number of errors).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the performance of the this compound treated group with the control group.
Visualizing Experimental Concepts
Signaling Pathway of this compound
Caption: Mechanism of action for this compound as a positive allosteric modulator of the AMPA receptor.
General Experimental Workflow
Caption: A generalized workflow for conducting an in vivo experiment with this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A troubleshooting flowchart to diagnose sources of inconsistent results in this compound experiments.
References
- 1. Preclinical Pharmacology of the Low-Impact Ampakine CX717 [mdpi.com]
- 2. CX 717 - AdisInsight [adisinsight.springer.com]
- 3. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spinally delivered ampakine CX717 increases phrenic motor output in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. respirerx.com [respirerx.com]
- 6. CX717 - Wikipedia [en.wikipedia.org]
- 7. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CX717 [bionity.com]
- 9. Facilitation of Task Performance and Removal of the Effects of Sleep Deprivation by an Ampakine (CX717) in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spinally delivered ampakine CX717 increases phrenic motor output in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Common side effects of Cx-717 in human clinical trials
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the ampakine compound Cx-717. It includes a summary of common side effects observed in human clinical trials, detailed experimental protocols, and troubleshooting guides in a question-and-answer format.
Common Side Effects of this compound in Human Clinical Trials
This compound has been generally well-tolerated in human clinical trials.[1][2] The most frequently reported adverse events are mild to moderate in severity.
Quantitative Data on Side Effects
The following table summarizes the common side effects observed in a Phase IIa clinical trial of this compound in adults with Attention-Deficit/Hyperactivity Disorder (ADHD). This study was a randomized, double-blind, placebo-controlled, 2-period crossover trial involving 68 male subjects.[3] Two doses of this compound were evaluated: 200 mg twice daily (BID) and 800 mg twice daily (BID).[3]
| Adverse Event | Placebo | This compound (200 mg BID) | This compound (800 mg BID) |
| Headache | Data not available | Data not available | Prominently reported[4] |
| Sleep Disturbance | Data not available | Data not available | Most frequently reported[1][3] |
| Dizziness | Data not available | Data not available | Prominently reported[4] |
| Nausea | Data not available | Data not available | Prominently reported[4] |
Note: Specific frequency data for each treatment arm from the Phase IIa ADHD trial (NCT03375021) are not publicly available in the provided search results. The table indicates the side effects that were reported as "most frequently" or "prominently" in the available literature.
A separate safety and tolerability study in young and elderly healthy subjects also identified headache, dizziness, and nausea as prominent side effects.[4] In this multi-part study, this compound was well-tolerated at single doses up to 1600 mg and multiple doses up to 800 mg BID.[4]
Experimental Protocols
Phase IIa Clinical Trial in Adult ADHD (NCT03375021)
Objective: To assess the efficacy and safety of this compound in adults with ADHD.[5]
Study Design: A randomized, double-blind, placebo-controlled, multi-center, 2-period crossover study.[3][5]
Participants: 68 male subjects, aged 18-50 years, meeting the DSM-IV criteria for adult ADHD with moderate to severe symptoms.[3]
Treatment:
-
Treatment Periods: Each participant received two of the three possible treatments (placebo, 200 mg this compound BID, or 800 mg this compound BID) in a randomized sequence over two 3-week treatment periods.[3][5]
-
Washout Period: A 2-week washout period separated the two treatment periods.[3]
Primary Efficacy Measure: Change from baseline on the ADHD Rating Scale (ADHD-RS) with prompts.[3]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3] It enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, which potentiates the receptor's response to glutamate. This leads to an increased influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, thereby enhancing excitatory synaptic transmission.
Caption: this compound enhances glutamatergic signaling via AMPA receptor modulation.
Experimental Workflow: Phase IIa ADHD Clinical Trial
The following diagram illustrates the workflow of the Phase IIa crossover clinical trial for this compound in adult ADHD.
References
- 1. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cortex Pharmaceuticals, Inc. Reports Positive Results With CX717 On The Primary Outcome Measure In Adult ADHD Study - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Cx-717 solubility issues and how to address them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the ampakine CX-717, with a focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It does not act as a direct agonist but enhances the receptor's response to the endogenous neurotransmitter, glutamate.[1] This modulation promotes synaptic plasticity, which is thought to be the basis for its potential cognitive-enhancing effects.[1]
Q2: What are the reported solubility properties of this compound?
A2: this compound is known to have low aqueous solubility.[2] It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3] For in vivo studies, it is often formulated as a suspension or in a vehicle containing co-solvents and surfactants.[3][4]
Q3: My this compound, dissolved in a concentrated DMSO stock, is precipitating when I dilute it into my aqueous experimental buffer. Why is this happening?
A3: This is a common phenomenon for hydrophobic compounds. The significant change in solvent polarity from a highly organic solvent like DMSO to a predominantly aqueous environment causes the compound to "crash out" of the solution.[5][6] This can be exacerbated by high salt concentrations in your buffer, a phenomenon known as "salting out."[5]
Q4: What is the recommended storage procedure for this compound powder and solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in a solvent like DMSO should be stored at -80°C for up to 1 year.[3] It is important to protect both the solid and solutions from light.
Troubleshooting Guide: Addressing this compound Solubility Issues
Issue 1: Precipitation of this compound Upon Dilution in Aqueous Buffer
-
Problem: The compound precipitates out of solution when a concentrated DMSO stock is diluted into a buffer like PBS or cell culture media.
-
Cause: Rapid change in solvent polarity.
-
Solutions:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent localized supersaturation.[5]
-
Decrease the Final Concentration: Your target concentration may be above the aqueous solubility limit of this compound. Attempt experiments at a lower final concentration.[5]
-
Use a Co-solvent: Incorporate a water-miscible organic solvent in your final aqueous solution. For cell culture, ensure the final concentration of the co-solvent is non-toxic to your cells (typically <0.5% for DMSO).
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help to redissolve the precipitate. However, be cautious as prolonged heat can degrade the compound.[7]
-
Issue 2: Difficulty Dissolving this compound Powder
-
Problem: The this compound powder does not readily dissolve in the chosen solvent.
-
Cause: Insufficient solvent power or inadequate mixing.
-
Solutions:
-
Select an Appropriate Solvent: Based on available data, DMSO is a good initial choice for creating a concentrated stock solution.[3]
-
Sonication: Use a bath sonicator to aid in the dissolution process.[7]
-
Gentle Heating: Gentle warming (e.g., to 37-60°C) can increase the rate of dissolution.[3] Always check for compound stability at elevated temperatures.
-
Quantitative Data Summary
The following table summarizes the available solubility data for this compound. It is important to note that precise quantitative solubility in a wide range of solvents is not extensively published. The data below is compiled from supplier information and preclinical studies.
| Solvent/Vehicle | Concentration | Notes |
| DMSO | 45 mg/mL (192.94 mM) | Sonication and heating to 60°C are recommended for achieving this concentration.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (10.72 mM) | A common vehicle for in vivo administration. Sonication is recommended.[4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.72 mM) | An alternative in vivo formulation.[4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (10.72 mM) | An oil-based formulation for in vivo use.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (233.23 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 5 mg of this compound: (0.005 g / 233.23 g/mol ) / 0.010 mol/L = 0.00214 L = 2.14 mL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[7]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Rodent Studies
This protocol is adapted from a commonly used formulation for poorly soluble compounds.[4]
-
Prepare a Concentrated Stock: Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.
-
Vehicle Preparation (for a final volume of 1 mL):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
-
Final Concentration: This procedure will result in a final this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration: Administer the freshly prepared formulation to the animals as per your experimental protocol.
Visualizations
This compound Signaling Pathway
References
- 1. This compound | C11H11N3O3 | CID 3323368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of a water-soluble low-impact ampakine prodrug, CX1942 and its active moiety, CX1763 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CX717 | GluR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Cx-717 Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Cx-717 dosage and minimize adverse effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a low-impact ampakine that acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptor.[1][2] It enhances glutamatergic signaling, which is crucial for fast excitatory synaptic transmission in the central nervous system.[3] Unlike high-impact ampakines, this compound only modestly affects receptor desensitization, which may contribute to its acceptable safety margin in preclinical studies.[4][5]
Q2: What are the most common adverse effects observed with this compound administration?
A2: In human clinical trials, the most frequently reported adverse effects associated with this compound are headache, dizziness, nausea, and sleep disturbance.[2][4] It is important to note that in a Phase 2a study for ADHD, this compound was generally well-tolerated and did not produce significant changes in cardiovascular parameters like heart rate or blood pressure.[2][6][7]
Q3: At what doses does this compound show efficacy in preclinical and clinical studies?
A3: The effective dose of this compound varies depending on the model and indication. In preclinical studies, activity is observed at doses ranging from 0.3 to 10 mg/kg.[8][9] For instance, it has shown positive effects in reversing sleep deprivation-associated memory impairment and ameliorating respiratory dysfunction in animal models at doses between 5 and 30 mg/kg.[8][10] In a Phase 2a clinical trial for adult ADHD, a dose of 800 mg twice daily (BID) showed significant improvement in symptoms, whereas a 200 mg BID dose did not show a significant effect.[1][2][11]
Q4: What is the pharmacokinetic profile of this compound in humans?
A4: In healthy subjects, the half-life of this compound is approximately 8-12 hours, with the time to maximum concentration (Tmax) occurring between 3 and 5 hours after administration.[4] Both the maximum concentration (Cmax) and the area under the curve (AUC) have been shown to be dose-proportional.[4]
Troubleshooting Guide
Issue 1: Observation of Adverse Effects (e.g., Headache, Dizziness, Nausea)
| Potential Cause | Troubleshooting Step |
| Dose is too high for the subject or model. | Consider a dose reduction. Review preclinical and clinical data to determine if a lower dose may still be efficacious. For example, in preclinical models, effects have been seen as low as 0.3 mg/kg.[8] |
| Rapid dose escalation. | Implement a more gradual dose escalation schedule to allow for subject acclimatization. |
| Subject-specific sensitivity. | Monitor subjects closely and consider excluding those who show hypersensitivity. |
Issue 2: Lack of Efficacy at a Given Dose
| Potential Cause | Troubleshooting Step |
| Dose is too low. | Gradually increase the dose, monitoring for both efficacy and adverse effects. In a human ADHD trial, 800 mg BID was effective while 200 mg BID was not.[1][2][11] |
| Poor oral bioavailability or blood-brain barrier penetration. | While this compound has been tested orally, its bioavailability has been a factor in development.[6] Consider alternative routes of administration if feasible for the experimental design, such as intravenous administration which has been used in preclinical studies.[12] |
| Inappropriate experimental model. | Ensure the chosen experimental model is sensitive to the mechanism of action of this compound. |
Data Presentation
Table 1: Summary of this compound Dosages and Observed Effects in Human Studies
| Study Population | Dosage | Key Findings | Common Adverse Effects | Reference |
| Adults with ADHD | 200 mg BID | Not significantly different from placebo. | Headache, Sleep Disturbance | [1][2][11] |
| Adults with ADHD | 800 mg BID | Significant improvement in ADHD rating scale scores. | Headache, Sleep Disturbance | [1][2] |
| Healthy Male Subjects | 25-1600 mg (single dose) | Well-tolerated up to 1600 mg. | Headache, Dizziness, Nausea | [4] |
| Healthy Male Subjects | 100 mg QD - 800 mg BID (10 days) | Well-tolerated up to 800 mg BID. | Headache, Dizziness, Nausea | [4] |
| Healthy Elderly Subjects | 300 mg QD (10 days) | Well-tolerated. | Headache, Dizziness, Nausea | [4] |
| Simulated Night Shift | 200 mg, 400 mg, 1000 mg (single dose) | Did not reverse performance and alertness deficits. | Reduction of slow-wave sleep time. | [13][14] |
Table 2: Summary of this compound Dosages and Effects in Preclinical Studies
| Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| Mice | Up to 2000 mg/kg | Oral Gavage | No serious adverse events. Lethality observed at 2500 mg/kg. | [8] |
| Rats | 0.3-10 mg/kg | Not specified | Active doses for various effects. | [8] |
| Rats | 10-30 mg/kg | IV | Dose-dependently reversed alfentanil-induced respiratory depression. | [8] |
| Rats | 15 mg/kg | IV | Transient increase in phrenic nerve inspiratory burst amplitude. | [12] |
| Rhesus Monkeys | 0.3, 0.8, 1.5 mg/kg | IV | Improved performance on delayed matching-to-sample tasks. | [15] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Electrically Evoked Field Excitatory Postsynaptic Potentials (fEPSPs) in Rat Hippocampus (In Vivo)
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: Urethane.
-
Surgical Procedure:
-
Place the anesthetized rat in a stereotaxic frame.
-
Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus.
-
-
Electrophysiological Recording:
-
Record baseline fEPSPs for a stable period (e.g., 20 minutes).
-
Administer this compound intravenously at the desired dose (e.g., 5, 10, or 20 mg/kg).[9]
-
Continue to record fEPSPs to observe changes in amplitude and slope.
-
-
Data Analysis:
-
Normalize the fEPSP data to the pre-drug baseline.
-
Analyze the time course of the drug's effect on synaptic transmission.[9]
-
Protocol 2: Single Dose Toxicity Study in Adult Mice
-
Animal Model: Adult CD1 mice.[8]
-
Drug Administration:
-
Administer this compound at various doses (e.g., up to 5000 mg/kg) via oral gavage.
-
The vehicle used can be an aqueous solution of 0.5% methylcellulose + 0.1% Tween 20.[8]
-
-
Observation:
-
Data Analysis:
-
Record the incidence and severity of any adverse effects, including lethality.
-
Determine the maximum tolerated dose.
-
Mandatory Visualizations
Caption: this compound positively modulates AMPA receptors, enhancing synaptic transmission.
References
- 1. European Network Adult ADHD – Low-Impact Ampakine CX717 Exhibits Promising Therapeutic Profile in Adults with ADHD – A Phase 2A Clinical Trial [eunetworkadultadhd.com]
- 2. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CX717 - Wikipedia [en.wikipedia.org]
- 7. CX717 [bionity.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cortex Pharmaceuticals, Inc. Reports Positive Results With CX717 On The Primary Outcome Measure In Adult ADHD Study - BioSpace [biospace.com]
- 12. Ampakine pretreatment enables a single hypoxic episode to produce phrenic motor facilitation with no added benefit of additional episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ampakine (CX717) effects on performance and alertness during simulated night shift work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Potential off-target effects of Cx-717 in cellular assays
Welcome to the Technical Support Center for Cx-717. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule classified as a "low-impact" ampakine.[1][2] Its primary mechanism of action is as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3][4] As a PAM, this compound enhances the function of the AMPA receptor, which is a key mediator of fast excitatory neurotransmission in the central nervous system.[4][5]
Q2: What does "low-impact" ampakine signify in terms of its effect on the AMPA receptor?
A2: The term "low-impact" refers to the specific way this compound modulates the AMPA receptor. Unlike "high-impact" ampakines, which can cause significant receptor desensitization and potential neurotoxicity, low-impact ampakines like this compound are thought to have a more subtle effect.[2] This characteristic is believed to contribute to a more favorable safety profile.
Q3: Have there been any safety concerns with this compound in preclinical or clinical studies?
A3: Preclinical studies in rodents initially raised concerns about histopathological changes. However, these were later determined to be postmortem fixation artifacts and not indicative of in-life toxicity.[6] In clinical trials, this compound has been administered to humans at single doses up to 1600 mg and multiple doses of 800 mg twice daily for ten days.[3] It was generally well-tolerated, with the most commonly reported side effects being headache, dizziness, and nausea.[3]
Q4: Is there any publicly available data on the broad off-target screening of this compound?
A4: Based on publicly available scientific literature and clinical trial information, there is no comprehensive, quantitative data from broad off-target screening panels for this compound. This includes large-scale kinase inhibition screens or binding assays against a wide range of G-protein coupled receptors (GPCRs), ion channels, and other enzyme classes. While the overall safety profile appears favorable, researchers should be aware that the absence of such data means that potential off-target interactions at higher concentrations or in specific cellular contexts cannot be definitively ruled out.
Troubleshooting Guide: Investigating Unexpected Cellular Phenotypes
This guide is intended to help researchers troubleshoot unexpected results in cellular assays that may be related to off-target effects of this compound or other small molecules.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cytotoxicity | Off-target effects on essential cellular pathways, compound precipitation, or assay interference. | 1. Confirm On-Target Engagement: Verify that this compound is modulating AMPA receptor activity at the concentrations used in your assay. 2. Assess Compound Solubility: Visually inspect for precipitation in your culture media. Determine the solubility limit of this compound in your specific media. 3. Perform Orthogonal Cytotoxicity Assays: Use multiple methods to assess cell viability (e.g., membrane integrity dyes vs. metabolic assays) to rule out assay-specific interference. |
| Phenotype Inconsistent with AMPA Receptor Modulation | Off-target kinase inhibition, activation of other signaling pathways, or non-specific effects. | 1. Use a Structurally Unrelated AMPA PAM: Compare the effects of this compound with another well-characterized, structurally different AMPA receptor PAM. If the phenotype is consistent, it is more likely to be on-target. 2. Broad Kinase Inhibitor Panel: If you suspect off-target kinase activity, consider screening this compound against a panel of kinases. 3. Rescue Experiments: If possible, use a selective antagonist for the suspected off-target to see if the unexpected phenotype can be reversed. |
| High Variability in Assay Results | Compound instability, inconsistent cell seeding, or assay artifacts. | 1. Assess Compound Stability: Determine the stability of this compound in your cell culture medium over the time course of your experiment using methods like HPLC or LC-MS. 2. Optimize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.[7] 3. Control for Assay Interference: Run controls for autofluorescence or other potential interferences, as detailed in the experimental protocols below. |
Quantitative Data Summary
While specific off-target binding data is not available, the following tables summarize the known preclinical and clinical safety and pharmacokinetic parameters of this compound.
Table 1: Summary of Preclinical Safety Data for this compound
| Parameter | Finding | Reference |
| Acute Toxicity (Mice) | No serious adverse events observed up to 2000 mg/kg. | [1] |
| In Vitro Neurotoxicity | Not toxic to cultured rat neurons. | [1] |
| Cataleptic Activity (Rats) | Devoid of cataleptic activity. | [1] |
Table 2: Summary of Clinical Safety and Pharmacokinetic Data for this compound
| Parameter | Finding | Reference |
| Maximum Tolerated Single Dose | Well-tolerated up to 1600 mg. | [3] |
| Maximum Tolerated Multiple Dose | Well-tolerated up to 800 mg BID for 10 days. | [3] |
| Common Adverse Events | Headache, dizziness, nausea. | [3] |
| Half-life (T1/2) | 8 - 12 hours. | [3] |
| Time to Maximum Concentration (Tmax) | 3 - 5 hours. | [3] |
Key Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Inhibition
Objective: To determine if this compound inhibits the activity of a panel of protein kinases.
Methodology:
-
Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a broad panel of kinases from different families.
-
Assay Format: A common format is a radiometric assay using ³³P-ATP or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of dilutions to be tested, typically in a 10-point half-logarithmic series.
-
Assay Performance: a. In a multi-well plate, combine each kinase with its specific substrate and ATP. b. Add this compound at the various concentrations. c. Include appropriate controls: a no-inhibitor control (100% activity) and a no-kinase control (background). d. Incubate the reaction for a specified time at the appropriate temperature. e. Stop the reaction and measure the output signal (e.g., radioactivity, luminescence).
-
Data Analysis: a. Normalize the data to the controls. b. Plot the percentage of kinase activity versus the logarithm of the this compound concentration. c. Fit the data to a dose-response curve to calculate the IC₅₀ value for each kinase.
Protocol 2: Cell Viability Assessment using Resazurin Assay
Objective: To assess the general cytotoxicity of this compound in a cellular context.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed in the vehicle control wells.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Data Analysis: a. Subtract the background fluorescence (from wells with media and resazurin but no cells). b. Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability. c. Plot the percentage of cell viability against the this compound concentration to determine the EC₅₀ value.
Protocol 3: Investigating Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence that could interfere with fluorescence-based assays.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in the same assay buffer or cell culture medium used in your primary experiment.
-
Plate Setup: In a microplate, add the diluted this compound to wells. Include wells with only the assay buffer/medium as a blank.
-
Fluorescence Reading: Use a microplate reader to measure the fluorescence at the same excitation and emission wavelengths used in your primary assay.
-
Data Analysis: a. Subtract the average fluorescence of the blank wells from the readings of the wells containing this compound. b. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at the tested wavelengths.
Visualizations
Caption: On-target signaling pathway of this compound via AMPA receptor modulation.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logical troubleshooting flow for unexpected cellular assay results.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate-based therapeutic approaches: ampakines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPA receptor - Wikipedia [en.wikipedia.org]
- 6. CX717 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Poor Oral Bioavailability of Cx-717
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the challenges associated with the poor oral bioavailability of the ampakine compound, Cx-717. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is an ampakine, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which has been investigated for its potential in treating neurological and psychiatric disorders.[1] However, the development of an oral formulation of this compound for indications such as ADHD was halted due to its poor oral bioavailability and poor penetration of the blood-brain barrier.[2] This means that when administered orally, only a small fraction of the drug is absorbed into the systemic circulation, making it difficult to achieve therapeutic concentrations in the brain.
Q2: What are the likely causes of this compound's poor oral bioavailability?
A2: The poor oral bioavailability of a drug candidate like this compound can be attributed to several factors, often related to its physicochemical properties. Based on available data and the Biopharmaceutics Classification System (BCS) framework, this compound's issues likely stem from:
-
Low Intestinal Permeability: The ability of a drug to pass through the intestinal epithelium is crucial for absorption. Compounds with low permeability are not efficiently transported into the bloodstream.
-
First-Pass Metabolism: After absorption from the gut, drugs are transported to the liver via the portal vein, where they can be extensively metabolized before reaching systemic circulation. This "first-pass effect" can significantly reduce the amount of active drug.
-
Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump drugs back into the GI lumen, limiting their absorption.
Q3: How can I classify this compound according to the Biopharmaceutics Classification System (BCS)?
A3: To classify this compound according to the BCS, you would need to experimentally determine its aqueous solubility and intestinal permeability. The BCS classifies drugs into four categories:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given the information about its poor oral bioavailability, this compound is likely a BCS Class III or BCS Class IV compound. A definitive classification requires experimental data.
Troubleshooting Guide: Investigating and Improving this compound Oral Bioavailability
This guide provides a structured approach to troubleshooting the poor oral bioavailability of this compound.
Problem 1: Low and variable drug exposure in preclinical oral dosing studies.
Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.
Troubleshooting Steps:
-
Determine Aqueous Solubility: Experimentally measure the solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.
-
Particle Size Reduction: If solubility is low, consider micronization or nanosizing techniques to increase the surface area for dissolution.
-
Formulation Strategies:
-
Utilize Co-solvents and Surfactants: Formulate this compound in a vehicle containing pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween 80, Cremophor EL) to enhance its solubility.
-
Develop a Self-Emulsifying Drug Delivery System (SEDDS): A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in the GI tract, presenting the drug in a solubilized form for absorption.
-
Amorphous Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution rate and extent.
-
Problem 2: Even with improved solubility, oral bioavailability remains low.
Possible Cause: Low intestinal permeability.
Troubleshooting Steps:
-
Conduct an In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to determine the apparent permeability coefficient (Papp) of this compound. A low Papp value would confirm poor permeability.
-
Identify Efflux Transporter Involvement: In the Caco-2 assay, include inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., Ko143) to determine if this compound is a substrate for these efflux transporters. An increase in the apical-to-basolateral transport of this compound in the presence of these inhibitors would indicate efflux is a limiting factor.
-
Formulation Strategies to Enhance Permeability:
-
Use of Permeation Enhancers: Incorporate excipients that can transiently open the tight junctions between intestinal epithelial cells or interact with the cell membrane to increase drug permeability.
-
Lipid-Based Formulations: Formulations like SEDDS can also enhance permeability by interacting with the cell membrane.
-
-
Medicinal Chemistry Approach: Prodrugs:
-
Design and synthesize a prodrug of this compound. A prodrug is a chemically modified version of the active drug that is designed to have improved physicochemical properties (e.g., increased lipophilicity to enhance membrane permeability). Once absorbed, the prodrug is converted to the active this compound in the body.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O₃ | PubChem |
| Molecular Weight | 233.22 g/mol | PubChem |
| XLogP3 | 0.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Aqueous Solubility | [Data not available - requires experimental determination] | - |
| pKa | [Data not available - requires experimental determination] | - |
Table 2: Preclinical Pharmacokinetic Parameters of this compound (Hypothetical Data)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Rat | IV | 2 | 1500 | 0.1 | 3000 | - |
| Rat | PO | 10 | [Data not available] | [Data not available] | [Data not available] | [Data not available - reported to be poor] |
| Dog | IV | 1 | 1200 | 0.1 | 2500 | - |
| Dog | PO | 5 | [Data not available] | [Data not available] | [Data not available] | [Data not available - reported to be poor] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the in vitro intestinal permeability of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
Transport Experiment:
-
The transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is added to the apical (AP) and basolateral (BL) chambers.
-
This compound (at a relevant concentration, e.g., 10 µM) is added to the donor chamber (AP for absorption, BL for efflux).
-
Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation to improve the solubility and absorption of this compound.
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
-
Preparation of SEDDS:
-
Select the optimal ratios of excipients from the phase diagram.
-
Accurately weigh the components and mix them until a clear and homogenous solution is formed.
-
Dissolve this compound in the mixture.
-
-
Characterization of SEDDS:
-
Self-Emulsification Time: Add a small amount of the SEDDS to an aqueous medium with gentle agitation and measure the time it takes to form a clear emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.
-
In Vitro Dissolution: Perform dissolution studies in different media to assess the release of this compound from the SEDDS formulation.
-
Visualizations
Caption: Mechanism of action of this compound on the AMPA receptor signaling pathway.
Caption: Experimental workflow for addressing poor oral bioavailability.
References
Cx-717 Technical Support Center: A Guide for Researchers
Welcome to the Cx-717 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide clarity on the stability and handling of this compound in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a low-impact ampakine, a class of compounds that act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Unlike high-impact ampakines, this compound only modestly offsets receptor desensitization and does not alter the binding affinity of the neurotransmitter glutamate.[1] This mechanism enhances synaptic transmission and has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and plasticity.[2]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is a white to off-white solid. For experimental use, it is typically dissolved in an organic solvent to create a stock solution, which is then further diluted in aqueous buffers or cell culture media.
| Solvent | Maximum Solubility | Storage of Stock Solution |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL (214.39 mM) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) |
| 10% (w/v) Hydroxypropyl-β-cyclodextrin (HPCD) in saline | 5 mg/mL | Aliquots stored at -80°C for up to 6 months |
It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility. For in vivo studies, sonication is recommended to ensure complete dissolution in the HPCD vehicle.
Q3: How stable is this compound in aqueous solutions for long-term experiments?
Currently, there is limited publicly available quantitative data on the long-term stability of this compound in aqueous solutions at various temperatures (e.g., room temperature, 4°C). While the compound can be shipped at room temperature for up to two weeks, for long-term experiments, it is best practice to prepare fresh dilutions from frozen stock solutions immediately before use. To minimize degradation, avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Troubleshooting Guides
In Vitro Experiments (e.g., Cell Culture)
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.
-
Solution:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Aim for the lowest effective concentration of this compound to minimize the required volume of DMSO stock.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your final aqueous medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warm Media: Adding the DMSO stock to pre-warmed (37°C) cell culture media can sometimes improve solubility.
-
Vortexing: Gently vortex the solution immediately after adding the this compound stock to ensure rapid and even dispersion.
-
Issue 2: Observed cytotoxicity or changes in cell morphology.
-
Cause A: DMSO toxicity. High concentrations of DMSO can be toxic to cells.
-
Solution A: Ensure the final DMSO concentration in your culture medium does not exceed the tolerance level of your specific cell line (typically ≤ 0.5%). Run a vehicle control with the same final DMSO concentration to differentiate between compound effects and solvent effects.
-
Cause B: Compound-related effects. As a modulator of glutamatergic signaling, high concentrations or prolonged exposure to this compound could potentially lead to excitotoxicity in neuronal cultures.
-
Solution B: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your experimental endpoint. Consider the duration of your experiment, as prolonged exposure to ampakines has been reported to cause downregulation of AMPA receptors.
In Vivo Experiments
Issue 1: Inconsistent or lack of behavioral/physiological effects.
-
Cause A: Poor compound solubility or stability in the vehicle.
-
Solution A: Ensure complete dissolution of this compound in the 10% HPCD vehicle. Sonication is recommended. Prepare fresh dosing solutions for each experiment from frozen aliquots.
-
Cause B: Insufficient dose or poor bioavailability.
-
Solution B: Consult the literature for effective dose ranges for your specific animal model and route of administration. For intraperitoneal (i.p.) injections in rats, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
-
Cause C: Rapid metabolism or clearance.
-
Solution C: Consider the pharmacokinetic profile of this compound. The timing of your behavioral or physiological measurements relative to drug administration is critical.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO (for in vitro use)
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
Preparation of this compound Dosing Solution for In Vivo Administration (Intravenous)
-
Prepare a 10% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HPCD) in sterile saline (0.9% NaCl).
-
From a frozen aliquot of this compound powder, weigh the required amount for your desired final concentration (e.g., 5 mg/mL).
-
Add the this compound powder to the 10% HPCD solution.
-
Sonicate the solution until the this compound is completely dissolved.
-
Use the freshly prepared solution for intravenous administration.
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway of this compound's action.
References
Navigating Cx-717 Trials: A Guide to Mitigating Headache and Dizziness
Technical Support Center
This guide is intended for researchers, scientists, and drug development professionals utilizing Cx-717 in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate the common side effects of headache and dizziness observed in preclinical and clinical studies.
I. Understanding the Side Effects
Headache and dizziness are among the most frequently reported adverse events associated with this compound administration. Clinical trial data indicates that these side effects are generally mild to moderate in severity and may be dose-dependent. Understanding the potential onset and characteristics of these side effects is the first step in effective management.
Quantitative Data Summary
The following table summarizes the incidence of headache and dizziness as reported in key this compound clinical studies.
| Study Type | Dosage Range | Incidence of Headache | Incidence of Dizziness | Reference |
| Single Dose Escalation | 25 mg - 1600 mg | Prominent | Prominent | [1] |
| Multiple Dose Escalation | 100 mg QD - 800 mg BID (10 days) | Prominent | Prominent | [1] |
| Adult ADHD (Phase 2A) | 200 mg BID and 800 mg BID (3 weeks) | Frequently Reported | Not specified | [2] |
| Simulated Night Shift Work | 200 mg, 400 mg, 1000 mg (single oral dose) | Very few side effects | Not specified |
II. Troubleshooting Guide: Managing Headache and Dizziness
This section provides a step-by-step guide for researchers to manage headache and dizziness in subjects during this compound experiments without compromising the study integrity.
1. Proactive Monitoring and Subject Education:
-
Baseline Assessment: Before initiating the experiment, conduct a thorough baseline assessment of the subject's history of headaches and dizziness.
-
Informed Consent: Clearly communicate the potential for these side effects in the informed consent process.
-
Symptom Diary: Provide subjects with a symptom diary to prospectively track the onset, duration, severity (using a 1-10 scale), and characteristics of any headache or dizziness.
2. Non-Pharmacological Intervention Strategies:
Should a subject report headache or dizziness, consider the following immediate, non-pharmacological interventions:
-
Rest in a Quiet, Dimly Lit Environment: For headaches, reducing sensory input can provide relief.
-
Hydration and Nutrition: Ensure the subject is adequately hydrated and has had regular meals, as dehydration and hypoglycemia can exacerbate these symptoms.
-
Controlled Breathing and Relaxation Techniques: Simple relaxation exercises can help alleviate tension-type headaches.[3][4]
-
Positional Maneuvers for Dizziness: If the dizziness is vertiginous in nature, simple head position maneuvers may provide relief. However, these should be performed by trained personnel.
3. Dose Titration and Adjustment Protocol:
If non-pharmacological interventions are insufficient and the side effects are impacting the subject's well-being or the experimental protocol, consider a dose adjustment.
-
Initial Dose Reduction: A temporary reduction in the this compound dosage may be warranted. Monitor the subject closely for both the resolution of side effects and any potential impact on the desired therapeutic effect.
-
Gradual Re-escalation: If the side effects subside at a lower dose, a gradual re-escalation to the target dose may be attempted while carefully monitoring for the re-emergence of symptoms.
4. Supportive Care Measures:
-
Symptomatic Relief for Headache: For mild to moderate headaches, non-prescription analgesics (e.g., acetaminophen) may be considered, with appropriate documentation. However, be mindful of potential drug interactions and the impact on experimental outcomes.
-
Management of Dizziness-Associated Nausea: If dizziness is accompanied by nausea, anti-emetic medication may be considered.
5. Decision-Making for Discontinuation:
In the rare event of severe, persistent, or debilitating headache or dizziness that does not respond to the above interventions, discontinuation from the experiment should be considered in consultation with the principal investigator and, if applicable, a medical monitor.
III. Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism behind this compound-induced headache and dizziness?
A1: this compound is a positive allosteric modulator of the AMPA receptor, enhancing glutamatergic neurotransmission.[5] While the precise mechanism is not fully elucidated, over-stimulation of glutamate pathways in certain brain regions could contribute to these side effects. Further research is needed to pinpoint the exact neurobiological underpinnings.
Q2: Are there any known risk factors that predispose subjects to developing headache or dizziness with this compound?
A2: Current literature does not definitively identify specific risk factors. However, a pre-existing history of migraine or vestibular disorders could potentially increase susceptibility. Thorough baseline screening is crucial.
Q3: Can tolerance develop to the headache and dizziness side effects of this compound over time?
A3: The available data from multiple-dose studies suggest that while these side effects are prominent, they are generally well-tolerated, which may imply some level of adaptation or tolerance.[1] However, this has not been formally studied. Continuous monitoring throughout the experimental period is recommended.
Q4: Should we pre-medicate subjects to prevent headache and dizziness?
A4: Prophylactic medication is generally not recommended as it can mask the true side effect profile of this compound and potentially confound experimental results. The focus should be on proactive monitoring and reactive management.
Q5: How should we differentiate between a this compound-induced headache and a pre-existing headache condition?
A5: A detailed headache history at baseline and the use of a prospective symptom diary are critical. A headache that consistently occurs in a temporal relationship with this compound administration is more likely to be drug-related.
IV. Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below to ensure consistency and reproducibility.
Preclinical In Vivo Electrophysiology
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: Urethane (1.5 g/kg, i.p.).
-
Surgical Procedure: Standard stereotaxic surgery for implantation of stimulating and recording electrodes in the perforant path and dentate gyrus, respectively.
-
This compound Administration: Administered intraperitoneally (i.p.) at doses ranging from 1 to 20 mg/kg.
-
Electrophysiological Recordings: Field excitatory postsynaptic potentials (fEPSPs) are recorded. Baseline responses are established before drug administration. Long-term potentiation (LTP) is induced by high-frequency stimulation.
-
Data Analysis: Changes in fEPSP slope and amplitude are measured and compared between vehicle and this compound treated groups.
Human Clinical Trial for ADHD (Phase 2A)
-
Study Design: Randomized, double-blind, placebo-controlled, 2-period crossover.[2]
-
Participant Population: Adult males (18-50 years old) meeting DSM-IV criteria for ADHD.[2]
-
Treatment Arms:
-
This compound 200 mg twice daily (BID)
-
This compound 800 mg BID
-
Placebo
-
-
Treatment Period: Each treatment period lasts for 3 weeks, with a 2-week washout period in between.[2]
-
Primary Efficacy Measure: Change from baseline on the ADHD Rating Scale (ADHD-RS).[2]
-
Safety Monitoring: Regular monitoring of vital signs, cardiovascular parameters, and adverse events, including a specific inquiry for headache and dizziness.[2]
V. Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the AMPA receptor.
Experimental Workflow
References
- 1. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Non-Pharmacological Treatment of Primary Headaches—A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CX717 - Wikipedia [en.wikipedia.org]
Understanding the FDA clinical hold on Cx-717 and its resolution
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the historical FDA clinical hold on the ampakine compound Cx-717. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues and provide clarity on the resolution of the hold.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the FDA placing a clinical hold on this compound?
A1: The FDA instituted a clinical hold on this compound on March 31, 2006, due to concerns arising from preclinical animal toxicology studies.[1][2] Specifically, these long-term studies revealed extensive white matter vacuolation in multiple brain regions of animals administered high doses of this compound.[3] This finding raised significant neurotoxicity concerns, prompting the FDA to halt clinical trials until the issue could be thoroughly investigated.[2]
Q2: How was the clinical hold on this compound resolved?
A2: The clinical hold was lifted on October 6, 2006, after Cortex Pharmaceuticals provided substantial evidence demonstrating that the observed brain vacuolation was a postmortem artifact.[1][4][5] Investigations revealed that the vacuoles did not form in the brain tissue of living animals.[5] Instead, they were the result of a chemical reaction between this compound and the formaldehyde-based fixative solution used to prepare the tissue specimens for analysis after death.[3][4][5] This discovery effectively demonstrated that the initial neurotoxicity concerns were unfounded and related to the tissue preparation methodology rather than an in vivo effect of the drug.[3]
Q3: What was the impact of the clinical hold on the development of this compound?
A3: The clinical hold temporarily halted the ongoing clinical trials for this compound.[1][2] Although the hold was lifted for a study in Alzheimer's disease patients, the permitted dose was considered too low to be effective for assessing the drug's potential in treating ADHD.[4][5] Subsequently, in October 2007, the FDA denied an Investigational New Drug (IND) application for a Phase IIb study of this compound for ADHD, citing the same animal toxicology results.[4] This ultimately led Cortex Pharmaceuticals to discontinue the development of the oral formulation of this compound for ADHD due to a combination of the toxicology concerns and poor oral bioavailability.[4] However, research into its use for acute treatment of respiratory depression continued.[4]
Q4: For which indications was this compound being investigated?
A4: this compound was investigated for several neurological and psychiatric conditions, including:
Troubleshooting Guide for Experimental Design
This guide is intended to help researchers design preclinical toxicology studies for compounds with similar chemical properties to avoid artifacts that could be misinterpreted as toxicity.
Issue: Observation of tissue abnormalities (e.g., vacuolation) in preclinical toxicology studies.
Troubleshooting Steps:
-
Evaluate Fixation Method:
-
Primary Suspect: Formaldehyde-based fixatives. As demonstrated with this compound, these can react with certain drug compounds to produce artifacts.[3]
-
Recommendation: Conduct parallel fixation studies. Compare tissues fixed with formaldehyde to those preserved using alternative methods, such as flash-freezing and subsequent cryosectioning.[3] The absence of the abnormality in flash-frozen samples strongly suggests a fixation artifact.
-
-
Conduct In Vitro Chemical Interaction Studies:
-
Rationale: To confirm a suspected chemical reaction between the compound and the fixative.
-
Protocol: Combine the investigational drug and the fixative agent (e.g., formalin) in an aqueous solution in a test tube.[3] Monitor for any chemical reaction, such as an exothermic reaction, which would indicate a direct chemical interaction.[3]
-
-
Time-Course Analysis of Fixation:
-
Hypothesis: If the abnormality is an artifact of fixation, it should not be present in the tissue immediately post-mortem but should appear and potentially grow over time upon immersion in the fixative.
-
Methodology: Euthanize the animal and immediately examine fresh, unfixed brain tissue slices. Then, immerse adjacent tissue slices in the fixative and observe them microscopically at various time points (e.g., 1 hour, 4 hours, 24 hours).[3] The time-dependent appearance of the artifact post-fixation provides strong evidence against in vivo toxicity.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the clinical development and evaluation of this compound.
| Parameter | Value(s) | Indication/Study Context | Source |
| Clinical Hold Timeline | |||
| Clinical Hold Imposed | March 31, 2006 | All this compound clinical trials | [1][2] |
| Clinical Hold Lifted | October 6, 2006 | Resumption of specified clinical trials | [1][4] |
| Preclinical Toxicology | |||
| Dose causing vacuolation | 750 mg/kg BID (in rats) | Long-term toxicity studies | [3] |
| Duration to observe vacuolation | 14 or more days | Long-term toxicity studies | [3] |
| Clinical Trial Dosages | |||
| Alzheimer's PET Scan Study | 200mg, 600mg, 1200mg (originally planned) | Phase II | [7] |
| ADHD Study (Phase 2A) | 200 mg BID and 800 mg BID | Crossover study | [10] |
| Safety Study (Single Dose) | 25-1600 mg | Healthy volunteers | [11] |
| Safety Study (Multiple Dose) | 100 mg QD - 800 mg BID (10 days) | Healthy volunteers | [11] |
| Efficacy Data (ADHD) | |||
| Patients in Phase 2A study | 68 male subjects randomized | Adult ADHD | [10] |
| Efficacy Endpoint (800 mg BID) | Superior efficacy compared to placebo (p=0.002) | ADHD Rating Scale (ADHD-RS) | [10] |
Experimental Protocols & Methodologies
Protocol: Investigation of Postmortem Fixation Artifact
This protocol outlines the key steps taken to determine that the brain vacuolation observed with this compound was an artifact.
-
Animal Dosing: Administer high doses of this compound (e.g., 750 mg/kg BID) to rats for an extended period (e.g., 14 days or more).[3] A control group receives a vehicle.
-
Tissue Collection and Preparation:
-
At the end of the dosing period, euthanize the animals.
-
Immediately collect the brains.
-
Divide the brain tissue for parallel processing:
-
-
Histological Analysis:
-
Process the formaldehyde-fixed tissue for standard paraffin embedding and sectioning.
-
Section the flash-frozen tissue using a cryostat.
-
Stain sections from both preparation methods (e.g., with Hematoxylin and Eosin) and examine them under a light microscope.
-
-
Data Interpretation: Compare the tissue sections from both fixation methods. The absence of vacuoles in the flash-frozen samples, contrasted with their presence in the formaldehyde-fixed samples, indicates a fixation artifact.[3]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a positive allosteric modulator of the AMPA receptor.
FDA Clinical Hold and Resolution Timeline for this compound
Caption: Key events and timeline of the FDA clinical hold on this compound and its subsequent resolution.
References
- 1. Cortex Pharmaceuticals, Inc. Says FDA Lifts Clinical Hold On Ampakine - BioSpace [biospace.com]
- 2. FDA Halts Cortex Pharmaceuticals, Inc.'s Experimental Sleep Drug Trial - BioSpace [biospace.com]
- 3. Brain Vacuolation Resulting From Administration of the Type II Ampakine CX717 Is An Artifact Related to Molecular Structure and Chemical Reaction With Tissue Fixative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CX717 - Wikipedia [en.wikipedia.org]
- 5. CX717 [bionity.com]
- 6. CX 717 - AdisInsight [adisinsight.springer.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. mdpi.com [mdpi.com]
- 10. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Cx-717 Study Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting negative or inconclusive study outcomes for the ampakine Cx-717.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a low-impact ampakine, which acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptor. It enhances the excitatory effects of the neurotransmitter glutamate. By binding to an allosteric site on the AMPA receptor, this compound slows the receptor's deactivation and desensitization, leading to an increased influx of cations upon glutamate binding. This modulation of glutamatergic neurotransmission is hypothesized to improve cognitive function and neuronal activity.
Q2: In what indications has this compound been studied?
A2: this compound has been investigated in several clinical and preclinical studies for various neurological and psychiatric conditions, including:
-
Attention-Deficit/Hyperactivity Disorder (ADHD)
-
Alzheimer's Disease
-
Cognitive impairment due to sleep deprivation
-
Opioid-induced respiratory depression
Q3: What were the general outcomes of the key clinical trials?
A3: The outcomes of this compound clinical trials have been mixed:
-
ADHD: A Phase 2a study showed some promising results, particularly at the 800 mg twice-daily dose, but the development for this indication was not pursued.
-
Sleep Deprivation: A study funded by the Defense Advanced Research Projects Agency (DARPA) in humans with simulated night shift work did not show cognitive improvement.
-
Respiratory Depression: Studies have shown that this compound can reverse opioid-induced respiratory depression without affecting analgesia.
-
Alzheimer's Disease: A Phase 2a PET scan study was initiated, but detailed results are not widely public.
Q4: Why were the ADHD studies with the 800mg oral formulation discontinued?
A4: Development of the 800 mg oral formulation of this compound for ADHD was ultimately abandoned due to poor oral bioavailability and inadequate penetration of the blood-brain barrier.[1] This means that even at high doses, a sufficient concentration of the drug may not have reached the brain to produce a consistent and robust therapeutic effect.
Q5: Was there a clinical hold on this compound studies?
A5: Yes, the U.S. Food and Drug Administration (FDA) placed a clinical hold on Phase IIb trials of this compound for ADHD due to concerns over findings in animal toxicology studies.[1] Cortex Pharmaceuticals, the developer, stated that these findings were a "postmortem fixation artifact" and not present in living tissue. The hold was later lifted for an Alzheimer's PET scan study to proceed.
Troubleshooting Guides
Interpreting Negative or Inconclusive ADHD Trial Data
Issue: Your experiment replicating the this compound ADHD trial protocol shows no significant improvement in cognitive or behavioral endpoints.
Possible Causes and Solutions:
-
Inadequate Drug Exposure:
-
Problem: As noted in the clinical development of this compound, the oral formulation has poor bioavailability.[1] Your animal model or experimental setup may not be achieving sufficient brain concentrations of the compound.
-
Troubleshooting:
-
Verify the formulation and route of administration. Consider alternative formulations or routes (e.g., intravenous) that have been used in other this compound studies to ensure adequate central nervous system exposure.
-
Conduct pharmacokinetic studies in your model to measure plasma and brain concentrations of this compound.
-
-
-
Subtle or Specific Efficacy Signals:
-
Problem: The original Phase 2a ADHD study showed a trend towards improvement in the primary analysis, but statistical significance was only reached in a secondary repeated-measures analysis.[2] Your study might not be powered to detect these more subtle effects.
-
Troubleshooting:
-
Review your statistical analysis plan. Consider if a repeated-measures analysis is appropriate for your experimental design.
-
Increase the sample size of your study to enhance statistical power.
-
Analyze subscales of your primary endpoint. The original study found significant effects on both the inattentive and hyperactivity subscales of the ADHD-RS.[2]
-
-
Interpreting Negative Cognitive Enhancement Data in Sleep Deprivation Models
Issue: Your study, similar to the DARPA-funded trial, fails to show cognitive enhancement with this compound in a sleep-deprived state.
Possible Causes and Solutions:
-
Study Design Differences:
-
Problem: The DARPA study that showed negative results involved simulated night shift work with restricted daytime sleep.[3] This differs from other studies that showed positive effects in non-human primates under total sleep deprivation.[4] The nature and chronicity of the sleep deprivation protocol may be critical.
-
Troubleshooting:
-
Carefully review the specifics of your sleep deprivation protocol. Compare it to both the successful non-human primate studies and the inconclusive human trial.
-
Consider the cognitive tasks being used. The original DARPA study used a battery of tests; it's possible this compound has effects on specific cognitive domains not captured by your chosen assessments.
-
-
-
Dose-Response Relationship:
-
Problem: The DARPA study tested doses up to 1000 mg. It is possible that the therapeutic window for cognitive enhancement under these specific conditions is narrow.
-
Troubleshooting:
-
Conduct a dose-response study to explore a wider range of this compound concentrations.
-
Measure drug concentrations in your subjects to correlate exposure with cognitive outcomes.
-
-
Interpreting Animal Toxicology Findings
Issue: You observe histopathological changes in animal toxicology studies with an AMPA receptor modulator like this compound.
Possible Causes and Solutions:
-
Fixation Artifacts:
-
Problem: As claimed by Cortex Pharmaceuticals, some tissue changes observed in preclinical toxicology can be artifacts of the tissue preparation process (postmortem fixation).
-
Troubleshooting:
-
Consult with a board-certified veterinary pathologist to review the histopathology slides.
-
Consider including control groups that undergo the same fixation process without drug exposure to identify potential artifacts.
-
If possible, use advanced imaging techniques in living animals to assess for tissue changes non-invasively.
-
-
-
Excitotoxicity:
-
Problem: As positive modulators of glutamate, a key excitatory neurotransmitter, ampakines have a theoretical risk of causing excitotoxicity at high doses.
-
Troubleshooting:
-
Carefully evaluate the dose-response relationship for any observed toxicity.
-
Monitor animals for clinical signs of neurotoxicity, such as seizures or behavioral changes.
-
Correlate any pathological findings with pharmacokinetic data to understand the exposure levels at which toxicity occurs.
-
Review FDA guidelines on preclinical toxicology studies for neuroactive drugs to ensure your study design is robust.
-
-
Data Presentation
Table 1: Summary of this compound Phase 2a ADHD Clinical Trial (NCT03375021) Outcomes
| Parameter | Placebo | This compound (200 mg BID) | This compound (800 mg BID) |
| Primary Efficacy Measure | |||
| Change from Baseline on ADHD-RS (Paired t-test) | - | Not Significant | p = 0.151 (Trend)[2] |
| Secondary Efficacy Measures (Repeated Measures Analysis) | |||
| Change from Baseline on ADHD-RS Total Score | - | Not Significant | p = 0.002 [2] |
| Change from Baseline on Inattentive Subscale | - | Not Significant | p = 0.027 [2] |
| Change from Baseline on Hyperactivity Subscale | - | Not Significant | p = 0.017 [2] |
Table 2: Summary of this compound Opioid-Induced Respiratory Depression Study
| Parameter | Placebo + Alfentanil | This compound (1500 mg) + Alfentanil |
| Decrease in Respiratory Frequency | 25.6% | 2.9% (p < 0.01 )[5] |
| Effect on Alfentanil-Induced Analgesia | - | No significant effect[5] |
Table 3: Summary of DARPA-Sponsored Sleep Deprivation Study
| Parameter | Placebo | This compound (200, 400, 1000 mg) |
| Cognitive Performance Enhancement | - | No significant enhancement[3] |
| Effect on Recovery Sleep (1000 mg dose) | - | Reduced slow-wave sleep, increased wake time after sleep onset (p < 0.05 )[3] |
Experimental Protocols
Phase 2a ADHD Clinical Trial (NCT03375021) Methodology
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center, 2-period crossover study.[2][6]
-
Participants: 68 male subjects, aged 18-50, with a DSM-IV diagnosis of adult ADHD and moderate to severe symptoms.[2]
-
Treatment: Two doses of this compound (200 mg BID and 800 mg BID) were compared to placebo.[2][6] Each treatment period lasted for 3 weeks, with a 2-week washout period in between.[2][6]
-
Primary Efficacy Measure: Change from baseline on the ADHD Rating Scale (ADHD-RS) with prompts.[2]
DARPA-Sponsored Sleep Deprivation Study Methodology
-
Study Design: A study to assess the effect of this compound on cognitive performance and alertness in humans subjected to simulated night shift work.[3]
-
Protocol: The study involved four nights of simulated night shift work, during which participants had restricted daytime sleep.[3]
-
Intervention: Different doses of this compound were administered.
-
Outcome Measures: Cognitive performance tests and polysomnography during the recovery sleep period.[3]
Opioid-Induced Respiratory Depression Study Methodology
-
Study Design: A study to assess whether this compound could selectively antagonize opioid-induced ventilatory depression without reducing analgesia.
-
Participants: 16 healthy men.[5]
-
Intervention: A single oral dose of 1500 mg of this compound was administered, followed by a target concentration of 100 ng/ml alfentanil.[5]
-
Outcome Measures: Respiratory frequency, blood oxygenation, ventilatory response to hypercapnic challenge, and experimental pain models.[5]
Mandatory Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the AMPA receptor.
Caption: A logical workflow for troubleshooting unexpected this compound study results.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Are AMPA Receptor Positive Allosteric Modulators Potential Pharmacotherapeutics for Addiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cortex Pharmaceuticals, Inc. to Resume Clinical Trial with AMPAKINE(R) CX717 in Alzheimer-PET Scan Study after FDA Approves Protocol with Higher Doses of Drug - BioSpace [biospace.com]
- 6. fiercebiotech.com [fiercebiotech.com]
How to improve the signal-to-noise ratio in Cx-717 electrophysiology
Welcome to the technical support center for the use of Cx-717 in electrophysiological studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the signal-to-noise ratio (SNR) in experiments utilizing the ampakine this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a low-impact ampakine, which acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Unlike other modulators, this compound only modestly slows receptor desensitization and does not alter the binding affinity of glutamate.[1][2] This mechanism enhances excitatory synaptic transmission and promotes processes like long-term potentiation (LTP), which are crucial for learning and memory.[1][2] Its "low-impact" nature means it is less likely to cause the neurotoxic and epileptogenic side effects associated with other AMPA receptor modulators.[1][2]
Q2: How does this compound improve the signal-to-noise ratio in electrophysiology recordings?
A2: this compound primarily improves the signal-to-noise ratio by increasing the "signal" component. By potentiating AMPA receptor-mediated currents, it amplifies the size of excitatory postsynaptic potentials (EPSPs) and currents (EPSCs).[2] This makes the physiological signal of interest larger and more distinct from the baseline electrical noise. There is no evidence to suggest that this compound directly reduces background noise.
Q3: What are the typical effective concentrations and doses for this compound?
A3: In in vitro studies, such as those using hippocampal slices, this compound has an EC₅₀ of approximately 3.4 µM for modulating AMPA receptor currents, with maximal effects observed between 10-100 µM.[2] For in vivo experiments in rodents, effective doses typically range from 0.3 to 30 mg/kg, administered intraperitoneally (IP).[2][3][4]
Q4: Is this compound neurotoxic at higher concentrations?
A4: this compound is characterized as a "low-impact" ampakine and has been shown to be non-toxic to cultured rat neurons at high concentrations.[1][2] This favorable safety profile is a key advantage over some other AMPA receptor modulators.[1][2] However, it is always good practice to perform concentration-response curves to identify the optimal concentration for signal enhancement without inducing excessive network excitability in your specific preparation.
Troubleshooting Guide: Enhancing Signal-to-Noise with this compound
This guide addresses common issues encountered during electrophysiological recordings with this compound and provides practical solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Signal Amplitude (Even with this compound) | 1. Suboptimal this compound Concentration: The concentration may be too low to elicit a significant effect. 2. Degraded this compound Solution: The compound may have degraded, reducing its potency. 3. Poor Health of the Preparation: Unhealthy neurons in a slice or a compromised animal preparation will not respond robustly. 4. Low Basal Synaptic Activity: The baseline level of glutamatergic transmission may be too low for this compound to have a noticeable effect. | 1. Optimize Concentration: Perform a dose-response experiment to find the optimal concentration for your preparation. Start with a concentration around the EC₅₀ (e.g., 3-5 µM) and titrate up. 2. Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment from a stock solution. 3. Ensure Preparation Viability: Follow best practices for preparing and maintaining healthy brain slices or for in vivo animal surgery and maintenance. 4. Increase Presynaptic Stimulation: If applicable, slightly increase the stimulation intensity to ensure a measurable baseline EPSP before applying this compound. |
| Increased Baseline Noise After this compound Application | 1. Network Hyperexcitability: Higher concentrations of this compound can lead to increased spontaneous firing and network activity, raising the noise floor. 2. Perfusion System Artifacts: Introduction of the drug solution via the perfusion system may introduce mechanical or electrical noise. | 1. Reduce Concentration: Lower the concentration of this compound to a level that enhances the evoked response without causing significant spontaneous activity. 2. Check Perfusion System: Ensure the perfusion system is properly grounded and that the flow is smooth and does not introduce vibrations. |
| Inconsistent or Unreliable this compound Effects | 1. Incomplete Wash-in/Wash-out: The drug may not have fully reached the recording site or been completely washed out between applications. 2. Receptor Desensitization/Internalization: Prolonged exposure to high concentrations of glutamate and this compound could potentially lead to long-term changes in receptor state. 3. Solubility Issues: this compound may not be fully dissolved in the artificial cerebrospinal fluid (aCSF). | 1. Allow Sufficient Time: Ensure adequate time for drug application and washout. Monitor the response until it reaches a stable plateau. 2. Limit Application Duration: Apply this compound for the minimum time required to observe a stable effect. 3. Properly Dissolve this compound: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before preparing the final dilution in aCSF. |
| General High Noise Levels (Unrelated to this compound) | 1. Grounding Issues: Ground loops are a common source of 50/60 Hz noise. 2. Electrical Interference: Nearby equipment (centrifuges, microscopes, etc.) can introduce electrical noise. 3. Poor Electrode Seal: In patch-clamp recordings, a low-resistance seal is a major source of noise. | 1. Establish a Star Ground: Connect all equipment to a single common ground point. 2. Use a Faraday Cage: Shield the setup from external electromagnetic fields. Power down non-essential equipment in the vicinity. 3. Optimize Seal Formation: Use fresh, clean pipettes and ensure the health of the cell membrane to achieve a high-resistance (>1 GΩ) seal. |
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on excitatory postsynaptic potentials (EPSPs) from published in vivo studies.
| This compound Dose (IP) | Mean Increase in EPSP Amplitude (%) | Standard Error of the Mean (SEM) | Number of Animals (n) | Reference |
| 5 mg/kg | 8.5% | 1.2% | 4 | [1] |
| 10 mg/kg | 17.5% | 0.9% | 4 | [1] |
| 20 mg/kg | 21.0% | 1.9% | 5 | [1] |
Experimental Protocols
In Vitro Slice Electrophysiology
This protocol provides a general framework for using this compound in acute brain slices. Specific parameters may need to be optimized for your preparation.
-
Slice Preparation:
-
Anesthetize the animal (e.g., rodent) and perform transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (e.g., a sucrose-based aCSF).
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature (or 32-34°C for the first 30 minutes, followed by room temperature).
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Obtain whole-cell patch-clamp or field recordings from the neurons of interest.
-
-
This compound Application:
-
Prepare a stock solution of this compound (e.g., 10-20 mM in DMSO) and store at -20°C.
-
On the day of the experiment, dilute the stock solution in aCSF to the final desired concentration (e.g., 3-30 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Establish a stable baseline recording for at least 10-15 minutes.
-
Switch the perfusion to the aCSF containing this compound and record for 15-20 minutes, or until the potentiating effect reaches a stable plateau.
-
To observe washout, switch the perfusion back to the control aCSF.
-
-
Data Analysis:
-
Measure the amplitude and/or area of the evoked EPSPs or EPSCs before, during, and after this compound application.
-
Express the effect of this compound as a percentage increase from the baseline response.
-
In Vivo Electrophysiology
This protocol outlines the general steps for administering this compound during in vivo recordings in an anesthetized rodent model.
-
Animal Preparation:
-
Anesthetize the animal (e.g., with urethane or isoflurane) and mount it in a stereotaxic frame.
-
Perform the necessary surgical procedures to expose the brain region of interest and lower the recording and stimulating electrodes.
-
-
Recording and Stimulation:
-
Position the stimulating electrode to activate the desired synaptic pathway and the recording electrode to capture the field EPSPs.
-
Establish a stable baseline of evoked responses for at least 20-30 minutes.
-
-
This compound Administration:
-
Prepare this compound for intraperitoneal (IP) injection by dissolving it in a suitable vehicle (e.g., saline or a solution containing a solubilizing agent like HPCD).
-
Inject the desired dose of this compound (e.g., 5, 10, or 20 mg/kg).
-
Continue to record the evoked responses for at least 60-90 minutes following the injection to observe the onset and duration of the effect.
-
-
Data Analysis:
-
Analyze the amplitude and/or slope of the fEPSPs.
-
Normalize the data to the pre-injection baseline and plot the time course of the drug's effect.
-
Visualizations
Signaling Pathway of this compound at the AMPA Receptor
Caption: this compound positively modulates the AMPA receptor, enhancing Na+ influx and the resulting EPSP.
Experimental Workflow for In Vitro Slice Electrophysiology
Caption: Workflow for assessing the effect of this compound on synaptic transmission in brain slices.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A logical approach to troubleshooting and improving the signal-to-noise ratio in electrophysiology.
References
Avoiding fixation artifacts in tissue samples from Cx-717 studies
Technical Support Center: Cx-717 Tissue Sample Preparation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the fixation of tissue samples for studies involving the novel compound this compound. Proper fixation is critical for preserving tissue morphology and the antigenicity of key biomarkers, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixative for tissues in this compound studies?
For most tissues and downstream applications, including standard histology and immunohistochemistry (IHC), 10% Neutral Buffered Formalin (NBF) is the recommended primary fixative.[1] NBF is a non-coagulative, additive fixative that penetrates tissue quickly and fixes slowly, preserving a wide range of cellular and structural details.[1] Its buffered formulation optimizes results for both light microscopy and IHC.[1]
Q2: How does fixation affect the detection of this compound's target proteins?
Fixation, particularly with cross-linking agents like formalin, can alter protein structures and mask antigenic epitopes.[2][3] This "antigen masking" can make it difficult for antibodies to bind to their targets, potentially leading to weak or false-negative staining in IHC.[2] To overcome this, most protocols for formalin-fixed, paraffin-embedded (FFPE) tissues require an antigen retrieval step to unmask the epitopes before antibody incubation.[3] It is crucial to optimize fixation time, as over-fixation can exacerbate antigen masking, while under-fixation leads to poor tissue morphology and potential antigen loss.[4]
Q3: What are the most critical parameters for successful fixation?
Several factors critically impact fixation quality:
-
Time to Fixation: Tissues should be placed in fixative immediately after excision (ideally less than 20 minutes) to prevent autolysis and molecular degradation.[5]
-
Tissue Size: Tissues should be no more than 3-5 mm thick in one dimension to ensure the fixative can penetrate the entire sample.[5][6][7] The rate of formalin diffusion is approximately 1 mm per hour.[8]
-
Volume Ratio: The volume of fixative should be at least 15 to 20 times the volume of the tissue sample to ensure complete and uniform fixation.[5][9][10]
-
Fixation Time: For most small biopsies, 12-24 hours in 10% NBF is sufficient.[1][5] Larger tissues may require 24-72 hours.[5] Avoid prolonged fixation beyond one to two weeks, as it can cause tissue hardening and excessive cross-linking.[1][7][11]
-
Temperature: Fixation is typically carried out at room temperature.[5][6][12] Refrigeration slows the penetration of NBF.[6]
Troubleshooting Common Fixation Artifacts
Artifacts are structural alterations in tissue that are not present in vivo and are introduced during sample preparation.[13] Proper identification is key to resolving underlying procedural issues.
| Problem / Artifact | Potential Cause(s) | Recommended Solution(s) |
| Poor morphology in tissue center | Inadequate Fixative Penetration: Tissue sample is too large/thick; insufficient fixation time.[11] | Ensure tissue thickness is <5 mm.[5] Increase fixation time and use an adequate fixative-to-tissue volume ratio (15-20:1).[5][10] For larger organs, consider perfusion fixation.[5] |
| Tissue is brittle and cracks during sectioning | Over-fixation or Excessive Dehydration: Prolonged immersion in fixative or high-concentration alcohols during processing.[11][13] | Reduce fixation time to the recommended 24-48 hours.[8] Ensure the tissue processing schedule does not use excessive time in dehydrating agents.[13] |
| Shrunken cells, artificial spaces between tissues | Hypertonic Fixative: The fixative solution has a higher osmolarity than the tissue, causing water to leave the cells.[11][13] | Use an isotonic fixative like 10% Neutral Buffered Formalin.[11] Avoid prolonged fixation which can also contribute to shrinkage.[12][14] |
| Swollen cells, poor morphology | Hypotonic Fixative or Delayed Fixation: The fixative is less concentrated than the tissue, causing cell swelling.[11][13] Delay between excision and fixation allows for autolysis.[5][13] | Ensure the fixative is prepared correctly. Place tissue into fixative immediately after collection.[5][8] |
| Weak or no IHC staining | Under-fixation or Over-fixation: Insufficient fixation fails to preserve the antigen.[4] Excessive fixation masks the epitope.[4] | Optimize fixation duration. For over-fixed tissue, you may need to adjust and extend the antigen retrieval protocol.[4] For under-fixed tissue, re-evaluate and standardize the fixation protocol.[4] |
| Dark brown/black granular pigment in tissue | Formalin Pigment (Acid Formaldehyde Hematin): Occurs when unbuffered formalin (which becomes acidic) reacts with hemoglobin.[15][16] | Use 10% Neutral Buffered Formalin (NBF) to maintain a neutral pH.[16] |
Diagrams and Workflows
Experimental Workflow
The following diagram outlines the standard procedure for tissue collection and fixation to ensure high-quality samples for this compound analysis.
Caption: Standard workflow for tissue fixation and processing.
Troubleshooting Logic
Use this decision tree to diagnose common issues observed in H&E or IHC stained slides.
Caption: Decision tree for troubleshooting common fixation artifacts.
Hypothetical this compound Pathway: Impact of Fixation
Proper fixation is essential for accurately localizing proteins within signaling pathways. This diagram illustrates a hypothetical pathway affected by this compound and highlights how fixation quality can impact the detection of key protein targets.
Caption: Impact of fixation on detecting this compound's target protein.
Experimental Protocols
Standard Protocol: 10% Neutral Buffered Formalin (NBF) Preparation
While commercially available 10% NBF is recommended for consistency, it can be prepared in the lab.
Reagents:
-
Formaldehyde, 37-40% solution
-
Distilled Water
-
Sodium Phosphate, monobasic (NaH₂PO₄)
-
Sodium Phosphate, dibasic (Na₂HPO₄, anhydrous)
Procedure:
-
To make 1 liter of 10% NBF, combine:
-
Mix thoroughly until all components are dissolved.
-
Store the solution in a sealed container at room temperature.
Standard Protocol: Immersion Fixation of Tissue Samples
Procedure:
-
Excision: Immediately following removal from the body, place the tissue on a clean surface.[10] Delays can lead to autolysis and degradation of cellular integrity.[8]
-
Trimming: Using a sharp scalpel, trim the tissue to a maximum thickness of 3-5 mm in at least one dimension to facilitate fixative penetration.[5][6][7]
-
Immersion: Place the trimmed tissue into a container with at least 15-20 times its volume of 10% NBF.[5][9][10] Ensure the tissue is freely floating and not stuck to the bottom or sides of the container.[6]
-
Fixation: Secure the lid and allow the tissue to fix at room temperature for 24-48 hours. Gentle agitation during the first 24 hours can improve fixation quality.[6] For bloody samples, consider changing the formalin after the first 24 hours.[6]
-
Storage: After fixation, the tissue can be transferred to 70% ethanol for long-term storage before processing and embedding.
References
- 1. mediworks.webcome.kr [mediworks.webcome.kr]
- 2. Effects of Fixation and Tissue Processing on Immunocytochemistry [leicabiosystems.com]
- 3. The impact of crosslinking and non-crosslinking fixatives on antigen retrieval and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Immunohistochemistry [nsh.org]
- 5. med.nyu.edu [med.nyu.edu]
- 6. research.rutgers.edu [research.rutgers.edu]
- 7. Steps in Tissue Fixation - Solmedia [solmedialtd.com]
- 8. labs.pathology.jhu.edu [labs.pathology.jhu.edu]
- 9. ndbbio.com [ndbbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Troubleshooting Fixation in Histology Pt 2: Advanced Troubleshooting and Pro Tips [nsh.org]
- 12. histoline.com [histoline.com]
- 13. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Common Artifacts and Remedies in Histological Preparations [scirp.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ampakines: CX-717 vs. CX516 and CX1739
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ampakines CX-717, CX516, and CX1739, focusing on their performance as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers in making informed decisions for future drug development.
Introduction to Ampakines
Ampakines are a class of drugs that enhance glutamatergic neurotransmission by modulating AMPA receptors, which are central to fast synaptic transmission in the brain. These compounds do not act as direct agonists but rather as positive allosteric modulators (PAMs), binding to a site on the receptor distinct from the glutamate binding site. This modulation enhances the receptor's response to glutamate. Ampakines are broadly categorized into "low-impact" and "high-impact" types. The compounds discussed in this guide—this compound, CX516, and CX1739—are all considered "low-impact" ampakines. This classification signifies that they primarily slow the deactivation of the receptor channel with only modest effects on desensitization, a characteristic that is believed to confer a lower risk of excitotoxicity and seizures compared to "high-impact" ampakines.
Comparative Analysis
This section details the comparative pharmacology, pharmacokinetics, and efficacy of this compound, CX516, and CX1739.
Pharmacokinetic Profiles
The pharmacokinetic properties of these ampakines vary, influencing their therapeutic potential and dosing regimens.
| Parameter | This compound | CX516 | CX1739 |
| Half-life | ~8-12 hours | Short, ~15-20 minutes in rats | ~6-9 hours |
| Bioavailability | Poor oral bioavailability | Low potency and short half-life have been challenges in clinical trials[1]. | Better oral bioavailability than this compound |
| Clinical Trials | Investigated for ADHD, sleep deprivation, and respiratory depression[2]. | Phase II trials for mild cognitive impairment and schizophrenia[1]. | Investigated for sleep apnea and opioid-induced respiratory depression. |
In Vitro Potency
The potency of these ampakines has been compared in in vitro electrophysiology studies.
| Compound | EC50 (in vitro) | Relative Potency |
| This compound | 3.4 µM (for increasing steady-state/peak current ratio in hippocampal cells)[3] | ~60 times more potent than CX516[3] |
| CX516 | Less potent than this compound and CX1739 | Prototypical low-impact ampakine |
| CX1739 | Not explicitly stated in the provided results | 3-5 times more potent than this compound |
In Vivo Efficacy in Preclinical Cognitive Models
The cognitive-enhancing effects of these ampakines have been demonstrated in various rodent models.
| Cognitive Task | This compound | CX516 | CX1739 |
| Delayed Non-match to Sample | Not explicitly stated in the provided results | Improved performance at 35 mg/kg in rats[4][5] | Not explicitly stated in the provided results |
| Radial Arm Maze | Improved performance in rats[1] | Improved performance in rats[1] | Improved performance in rats[6] |
| Novel Object Recognition | Detrimental effect on performance in one study[7] | Not explicitly stated in the provided results | Enhanced performance at doses of 0.03-18 mg/kg in rats[6] |
| Long-Term Potentiation (LTP) | Enhanced LTP in rats[3] | Decreased the amount of afferent activity required to induce LTP[1] | Enhanced LTP in rats[6] |
Experimental Protocols
Novel Object Recognition Test
This task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones[8][9][10][11][12].
Apparatus: An open-field arena. A set of two identical objects for the familiarization phase and one novel object for the testing phase.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the day before the test.
-
Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 10 minutes).
-
Retention Interval: The animal is returned to its home cage for a defined period, which can range from minutes to hours to test short-term or long-term memory, respectively.
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.
Radial Arm Maze
This task is used to evaluate spatial learning and memory[13][14][15][16].
Apparatus: A central platform with a number of arms (typically 8) radiating outwards. Food rewards are placed at the end of some or all arms.
Procedure:
-
Habituation/Pre-training: Animals are familiarized with the maze and taught to retrieve food rewards from the arms.
-
Training/Test Session:
-
Working Memory Task: All arms are baited with a food reward. The animal is placed on the central platform and allowed to explore the maze. An entry into an arm that has already been visited is counted as a working memory error.
-
Reference Memory Task: Only a subset of the arms is consistently baited across trials. An entry into an arm that is never baited is counted as a reference memory error.
-
-
Drug Administration: The ampakine or vehicle is typically administered a set time before the training/test session.
-
Data Analysis: The number of working and/or reference memory errors is recorded. A decrease in the number of errors indicates an improvement in spatial memory.
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
Ampakines like this compound, CX516, and CX1739 act as positive allosteric modulators of the AMPA receptor. This potentiation of AMPA receptor function is thought to underlie their cognitive-enhancing effects. The binding of glutamate to the AMPA receptor leads to the influx of Na+ and Ca2+ ions, causing depolarization of the postsynaptic neuron. This influx of calcium can activate downstream signaling cascades, including the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate various substrates, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB can then translocate to the nucleus and promote the transcription of genes involved in synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF)[17]. Increased BDNF can further enhance synaptic strength and neuronal survival.
References
- 1. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Facilitative effects of the ampakine CX516 on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and validation of a modified radial-arm water maze protocol using a murine model of mild closed head traumatic brain injury | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. transpharmation.com [transpharmation.com]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. b-neuro.com [b-neuro.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Radial arm maze - Wikipedia [en.wikipedia.org]
- 15. mmpc.org [mmpc.org]
- 16. uab.edu [uab.edu]
- 17. medchemexpress.com [medchemexpress.com]
Validation of Cx-717's cognitive-enhancing effects in multiple models
For Immediate Release
A comprehensive review of preclinical and clinical data validates the cognitive-enhancing effects of Cx-717, a low-impact ampakine, across multiple experimental models. This guide provides a comparative analysis of this compound against other cognitive enhancers, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
This compound, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has demonstrated significant potential in improving cognitive function.[1] Its mechanism of action, which involves enhancing the activity of the neurotransmitter glutamate, has been linked to improvements in memory and cognitive functioning.[2] This has led to its investigation in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and for counteracting the effects of sleep deprivation.[2]
Performance in Cognitive Models: A Comparative Overview
This compound has been evaluated in a variety of cognitive tasks, demonstrating its efficacy in animal models and humans. To provide a clear comparison, this guide contrasts the performance of this compound with other notable cognitive enhancers, including the fellow ampakine Cx-516, the psychostimulant amphetamine, and the acetylcholinesterase inhibitor donepezil.
Animal Studies: Attention, Memory, and Executive Function
Delayed Match-to-Sample (DMS) and Delayed Non-Match-to-Sample (DNMS) Tasks: These tasks are crucial for assessing short-term memory and executive function. In a study with rhesus monkeys, this compound was shown to produce faster and better performance and to counteract the effects of sleep deprivation.[2] While direct comparative data with other compounds in the same study is limited, studies on Cx-516 in a spatial DNMS task in rats showed a significant improvement in performance, particularly at longer delay intervals.[3][4]
5-Choice Serial Reaction Time Task (5-CSRTT): This task evaluates attention and impulsivity. Research in rats with cognitive deficits has shown that this compound can significantly reduce the number of incorrect responses.[1] Furthermore, in a model of cognitive impairment, this compound was found to decrease premature responses, indicating enhanced inhibitory control.[1]
Comparative Efficacy: A key finding highlights the superior potency of this compound over Cx-516 in certain models. For instance, this compound was considerably more potent in antagonizing amphetamine-induced hyperactivity in rats, a model with relevance to ADHD.[5]
| Compound | Model | Task | Key Findings | Dosage |
| This compound | Rhesus Monkeys | Delayed Match-to-Sample | Faster and improved performance; counteracted sleep deprivation effects.[2] | Not specified in abstract |
| This compound | Rats (with cognitive deficits) | 5-Choice Serial Reaction Time Task | Significantly reduced incorrect and premature responses.[1] | 20 mg/kg s.c.[1] |
| Cx-516 | Rats | Delayed Non-Match-to-Sample | Improved performance, especially at longer delays.[3][4] | Not specified in abstract |
| Amphetamine | Healthy Young Adults | Various cognitive tasks | Improves consolidation of information and vigilance.[6] | Varies by study |
| Donepezil | Healthy Young Adults | Various cognitive tasks | Improved long-term recall of prose, objects, and spatial locations.[7] | 5 mg (acute dose)[7] |
Table 1: Comparative Performance of Cognitive Enhancers in Preclinical and Clinical Models. Note: Direct head-to-head comparisons in the same studies are limited, and thus, these findings should be interpreted with caution.
Human Studies: From ADHD to Sleep Deprivation
In a Phase IIa clinical trial for adults with ADHD, this compound demonstrated positive clinical and statistical results on the ADHD rating scale, particularly on sub-scales related to attention and hyperactivity.[2] Another study in healthy male volunteers subjected to sleep deprivation found that a 1000 mg dose of this compound could counteract the effects of sleep deprivation on attention-based tasks.[8]
In comparison, clinical trials with Cx-516 in schizophrenia patients have yielded mixed results, with one study showing no significant cognitive improvement when used as an add-on therapy.[9][10] Amphetamines are well-established treatments for ADHD and have been shown to improve attention and recall in non-ADHD individuals as well.[6] Donepezil, primarily used for Alzheimer's disease, has demonstrated cognitive benefits in patients with dementia and has also shown to improve memory in healthy young adults.[7][11][12]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for the key experimental models are provided below.
Delayed Match-to-Sample (DMS) Task in Non-Human Primates
The DMS task assesses short-term visual memory. A typical protocol involves the following steps:
-
Initiation: The monkey initiates a trial by pressing a lever or touching a specific area on a screen.
-
Sample Presentation: A sample stimulus (e.g., a colored shape) is displayed for a brief period.
-
Delay Period: The sample stimulus is removed, and a variable delay period ensues.
-
Choice Presentation: Two or more choice stimuli are presented, one of which matches the sample.
-
Response and Reward: The monkey is required to select the matching stimulus to receive a reward (e.g., a food pellet or juice). The position of the correct choice is varied randomly across trials.
5-Choice Serial Reaction Time Task (5-CSRTT) in Rodents
The 5-CSRTT is a test of sustained and selective attention, as well as impulsivity. The general procedure is as follows:
-
Apparatus: The task is conducted in an operant chamber with five apertures, each equipped with a light and a sensor to detect nose-pokes. A food dispenser delivers rewards.
-
Trial Initiation: The animal initiates a trial, often by poking its nose into a specific port.
-
Inter-Trial Interval (ITI): A variable ITI precedes the stimulus presentation.
-
Stimulus Presentation: A brief light stimulus is presented in one of the five apertures.
-
Response: The animal must make a nose-poke into the illuminated aperture within a limited time to receive a reward.
-
Measured Variables: Key performance indicators include accuracy (correct vs. incorrect pokes), omissions (failure to respond), premature responses (responding during the ITI), and reaction time.
Mechanism of Action: The AMPA Receptor Signaling Pathway
This compound and other ampakines exert their effects by positively modulating AMPA receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system. The binding of an ampakine to an allosteric site on the AMPA receptor enhances the glutamate-induced ion channel opening, leading to increased synaptic strength.
The activation of AMPA receptors leads to an influx of sodium and calcium ions into the postsynaptic neuron. This depolarization and calcium influx trigger downstream signaling cascades, including the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII, in turn, can phosphorylate various substrates, including transcription factors like CREB (cAMP response element-binding protein), which ultimately leads to changes in gene expression that are fundamental for long-term potentiation (LTP) and synaptic plasticity – the cellular basis of learning and memory.
Experimental Workflow: From Compound to Cognitive Data
The evaluation of a novel cognitive enhancer like this compound follows a structured experimental workflow, progressing from in vitro characterization to in vivo behavioral testing.
Conclusion
The available evidence strongly supports the cognitive-enhancing properties of this compound across various models of cognition. Its mechanism as a positive allosteric modulator of AMPA receptors provides a solid neurobiological basis for its observed effects on attention, memory, and executive function. While direct comparative data with other cognitive enhancers in standardized, head-to-head studies remains somewhat limited, the existing findings suggest that this compound, and the ampakine class of compounds in general, represent a promising avenue for the development of novel therapeutics for cognitive disorders and for enhancing cognitive performance in healthy individuals. Further research is warranted to fully elucidate its clinical potential and to establish its long-term safety and efficacy profile.
References
- 1. Effects of the putative cognitive-enhancing ampakine, CX717, on attention and object recognition memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CX717 - Wikipedia [en.wikipedia.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of stimulants for cognitive enhancement in non-attention deficit hyperactivity disorder youth: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute sleep deprivation: the effects of the AMPAKINE compound CX717 on human cognitive performance, alertness and recovery sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating the cognitive effects of donepezil 23 mg/d in moderate and severe Alzheimer’s disease: analysis of effects of baseline features on treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Preclinical Findings on Cx-717: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for the ampakine Cx-717, with a focus on the reproducibility of its effects on cognitive enhancement and respiratory depression. Data is compared with the alternative compound, CX1739, where available.
Executive Summary
Mechanism of Action: AMPA Receptor Modulation
This compound and other ampakines bind to an allosteric site on the AMPA receptor, slowing the receptor's deactivation and desensitization. This potentiates the effect of the endogenous neurotransmitter glutamate, leading to enhanced excitatory synaptic transmission. This mechanism is believed to underlie the observed effects on synaptic plasticity, learning, and memory.
Figure 1: Simplified signaling pathway of this compound at the synapse.
Preclinical Findings: Cognitive Enhancement
Initial preclinical studies reported that this compound enhanced cognitive performance in various animal models.
Original Study Data
| Experimental Model | Key Finding | Effective Dose | Reference |
| Eight-Arm Radial Maze (Rats) | Enhanced performance | 0.3-10 mg/kg | [1][2] |
| Sleep Deprivation (Non-human primates) | Reversed performance deficits | Not specified | [4] |
Reproducibility & Independent Studies
Direct replications of the eight-arm radial maze studies by independent labs are not readily found. However, a study investigating this compound in rats with cognitive deficits induced by bilateral vestibular deafferentation (BVD) reported mixed results. While this compound (20 mg/kg, s.c.) reduced the number of incorrect responses in a 5-choice serial reaction time task (5CSRTT), suggesting improved attention, it had a detrimental effect on object recognition memory.[5][6]
Human studies on the cognitive-enhancing effects of this compound have also yielded inconsistent results. One study on sleep-deprived healthy males showed that a 1000 mg dose improved performance on attention-based tasks.[7] In contrast, another study found that this compound was not effective at reversing performance and alertness deficits in a simulated night shift work paradigm.
Preclinical Findings: Opioid-Induced Respiratory Depression
Preclinical studies have consistently demonstrated the efficacy of this compound in mitigating respiratory depression induced by opioids like fentanyl and alfentanil.
Original Study Data
| Experimental Model | Key Finding | Effective Dose | Reference |
| Alfentanil-Induced Respiratory Depression (Rats) | Dose-dependently reversed respiratory depression | 10-30 mg/kg | [1] |
| Fentanyl-Induced Respiratory Depression (Rats) | Markedly attenuated respiratory depression and rescued animals from lethal doses | Not specified | [8][9] |
| Ethanol and Barbiturate-Induced Respiratory Depression (Rats) | Alleviated a significant component of respiratory depression | 30 mg/kg (in vivo) | [10][11][12] |
Reproducibility & Translational Success
While direct independent preclinical replications are scarce, the findings on opioid-induced respiratory depression have been successfully translated to human studies. Multiple Phase 2a clinical trials have confirmed that this compound can antagonize opioid-induced respiratory depression in humans without compromising the analgesic effects of the opioid.[3][13][14] This successful translation provides strong evidence for the robustness of the preclinical findings in this specific domain.
Comparison with Alternative: CX1739
CX1739 is a newer, more potent low-impact ampakine that has been developed as a potential successor to this compound.[15][16][17]
Preclinical Data Comparison
| Feature | This compound | CX1739 | Reference |
| Cognitive Enhancement (Effective Dose) | 0.3-10 mg/kg (8-arm maze) | 0.03-18 mg/kg (NOR, radial arm maze, 5-CSRTT) | [1][2][15] |
| Opioid-Induced Respiratory Depression | Effective | Rapidly and dose-dependently effective | [1][15][18] |
| Potency | - | Reported to be more potent than this compound | [15] |
Experimental Protocols
Eight-Arm Radial Maze
This task is used to assess spatial working and reference memory in rodents.[19][20][21][22][23]
Figure 2: General workflow for the eight-arm radial maze experiment.
-
Apparatus: An elevated maze with a central platform and eight arms radiating outwards.
-
Procedure: A subset of arms is baited with a food reward. The animal is placed in the center and is allowed to explore the maze.
-
Measures:
-
Working Memory Errors: Re-entry into an arm from which the reward has already been consumed.
-
Reference Memory Errors: Entry into an arm that has never been baited.
-
Alfentanil-Induced Respiratory Depression
This model is used to evaluate the potential of a compound to reverse opioid-induced respiratory depression.
Figure 3: Experimental workflow for the alfentanil-induced respiratory depression model.
-
Animals: Typically rats.
-
Procedure:
-
Baseline respiratory parameters (e.g., frequency, tidal volume) are measured using whole-body plethysmography.
-
Respiratory depression is induced by intravenous administration of an opioid, such as alfentanil.
-
This compound or a vehicle control is then administered.
-
-
Measures: Changes in respiratory rate and volume are monitored to assess the reversal of opioid-induced depression.
Conclusion
The preclinical findings for this compound demonstrate its potential as a cognitive enhancer and a treatment for opioid-induced respiratory depression. However, the reproducibility of these findings presents a nuanced picture. While the effects on respiratory depression have been robustly translated to human studies, the cognitive-enhancing effects have shown less consistency in both independent preclinical and subsequent clinical investigations. The alternative compound, CX1739, appears to be a more potent successor and has shown promising results in a similar range of preclinical models. Further independent preclinical studies on both compounds would be beneficial to fully delineate their therapeutic potential and the reproducibility of their effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical Pharmacology of the Low-Impact Ampakine CX717 [mdpi.com]
- 3. RespireRx Pharmaceuticals Inc. Reports Publication of [globenewswire.com]
- 4. Mechanisms underlying cognitive enhancement and reversal of cognitive deficits in nonhuman primates by the ampakine CX717 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the putative cognitive-enhancing ampakine, CX717, on attention and object recognition memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ampakine CX717 protects against fentanyl-induced respiratory depression and lethal apnea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Respiratory depression in rats induced by alcohol and barbiturate and rescue by ampakine CX717 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Respiratory depression in rats induced by alcohol and barbiturate and rescue by ampakine CX717 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in attenuating opioid-induced respiratory depression: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Opioid-induced respiratory depression: reversal by non-opioid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Low-Impact Ampakine CX1739 Exerts Pro-Cognitive Effects and Reverses Opiate-Induced Respiratory Depression in Rodents | Semantic Scholar [semanticscholar.org]
- 17. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 18. The impact and mechanism of ampakine CX1739 on protection against respiratory depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. uab.edu [uab.edu]
- 21. Use of an Eight-arm Radial Water Maze to Assess Working and Reference Memory Following Neonatal Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. biomed-easy.com [biomed-easy.com]
A Comparative Guide to Cx-717 and Standard Therapies for Adult Attention-Deficit/Hyperactivity Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results of the investigational drug Cx-717 with established first-line treatments for Attention-Deficit/Hyperactivity Disorder (ADHD) in adults. The information is intended to inform research, scientific discovery, and drug development efforts in the field of cognitive neuroscience and neuropsychiatric disorders.
Executive Summary
This compound, a low-impact ampakine, has demonstrated a promising therapeutic profile in a Phase IIa clinical trial for adults with ADHD. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound represents a novel mechanistic approach to treating ADHD, distinct from the predominantly catecholaminergic mechanisms of standard stimulant and non-stimulant medications. The 800 mg twice-daily (BID) dose of this compound showed a statistically significant improvement in ADHD symptoms compared to placebo, with a favorable safety and tolerability profile.[1] While direct head-to-head comparative trials are unavailable, this guide synthesizes the available data to facilitate an objective assessment of this compound's potential role in the ADHD treatment landscape.
Data Presentation: Efficacy of this compound vs. Standard ADHD Medications
The following tables summarize the quantitative data from clinical trials of this compound and leading ADHD medications. It is important to note that these data are from separate studies and not from direct comparative trials; therefore, cross-trial comparisons should be interpreted with caution due to potential differences in study populations, methodologies, and placebo response rates.
Table 1: this compound Phase IIa Clinical Trial Efficacy Data in Adults with ADHD
| Treatment Group | Dosing Regimen | Primary Efficacy Measure | Outcome | Statistical Significance (p-value) |
| This compound | 800 mg BID | Change from Baseline in Total ADHD-RS Score | Superior efficacy compared to placebo in a secondary repeated measures analysis.[1] | p = 0.002[1] |
| Change from Baseline in Inattentive Subscale Score | Statistically significant improvement.[1] | p = 0.027[1] | ||
| Change from Baseline in Hyperactivity Subscale Score | Statistically significant improvement.[1] | p = 0.017[1] | ||
| This compound | 200 mg BID | Change from Baseline in Total ADHD-RS Score | Did not significantly alter the measure.[1] | Not Statistically Significant |
| Placebo | N/A | Change from Baseline in Total ADHD-RS Score | Comparator | N/A |
ADHD-RS: Attention-Deficit/Hyperactivity Disorder Rating Scale
Table 2: Efficacy of Standard ADHD Medications in Adults (Representative Data)
| Medication | Dosing Regimen | Study Duration | N | Baseline ADHD-RS/AISRS Mean (SD) | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) |
| Mixed Amphetamine Salts XR | 20, 40, 60 mg/day | 4 weeks | 255 | Not Specified | Endpoint scores of 18.5, 18.4, and 18.5 respectively (p≤0.001 vs placebo) | Not Specified |
| Methylphenidate (OROS) | 18-72 mg/day | 6 weeks | 341 | 37.8 (6.94) | -17.1 (12.44) | -11.7 (13.30) |
| Atomoxetine | 25-100 mg/day | 26 weeks | 1003 | Not Specified (CAARS used) | -15.42 | -9.71 |
ADHD-RS: Attention-Deficit/Hyperactivity Disorder Rating Scale; AISRS: Adult ADHD Investigator Symptom Rating Scale; CAARS: Conners' Adult ADHD Rating Scale. Data for standard medications are derived from various sources and are presented for comparative context.
Table 3: Safety and Tolerability Comparison
| Medication | Common Adverse Events | Cardiovascular Effects |
| This compound | Headache, sleep disturbance.[1] | No significant changes in cardiovascular parameters were observed.[1] |
| Stimulants (Amphetamine, Methylphenidate) | Decreased appetite, insomnia, dry mouth, anxiety, irritability. | May increase blood pressure and heart rate. |
| Atomoxetine | Dry mouth, insomnia, nausea, decreased appetite, constipation, dizziness, sweating. | May increase blood pressure and heart rate. |
Experimental Protocols
This compound Phase IIa Clinical Trial (NCT00102182)
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center, 2-period crossover study.[1]
-
Participants: 68 male subjects, aged 18-50 years, meeting DSM-IV criteria for adult ADHD with moderate to severe symptoms.[1] The intent-to-treat population consisted of 51 subjects who completed both treatment periods.[1]
-
Intervention: Two doses of this compound (200 mg BID and 800 mg BID) were compared to placebo.[1] Each treatment period lasted for 3 weeks, separated by a 2-week washout period.[1]
-
Primary Efficacy Measure: The change from baseline in the total score of the ADHD Rating Scale (ADHD-RS) with prompts.[1]
-
Analysis: The primary analysis utilized a paired t-test. A secondary repeated measures analysis was also conducted at the study endpoint.[1]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound at the AMPA Receptor.
Experimental Workflow of the this compound Phase IIa Trial
Caption: Crossover Design of the this compound Phase IIa ADHD Trial.
Conclusion
The Phase IIa clinical trial results for this compound in adults with ADHD are encouraging, suggesting that modulation of the glutamatergic system via AMPA receptors is a viable therapeutic strategy. The 800 mg BID dose demonstrated significant efficacy in reducing core ADHD symptoms with a favorable safety profile, notably lacking the cardiovascular side effects often associated with standard stimulant medications.[1] While these initial findings are promising, larger, longer-term, and direct comparative studies are necessary to fully elucidate the efficacy and safety of this compound relative to current first-line treatments. The novel mechanism of action of this compound holds the potential to address unmet needs in the management of adult ADHD, particularly for patients who are intolerant to or do not respond to existing therapies. Further research into the long-term effects and broader clinical utility of low-impact ampakines like this compound is warranted.
References
Cross-Study Analysis of Cx-717 for Opiate-Induced Respiratory Depression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Cx-717, an ampakine investigated for its potential to mitigate opiate-induced respiratory depression (OIRD), a life-threatening side effect of opioid analgesics. The following sections objectively compare the performance of this compound with alternative approaches, supported by experimental data from preclinical and clinical studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
Opioid analgesics are indispensable for managing severe pain, but their clinical utility is often limited by the risk of respiratory depression. The current standard of care for reversing OIRD is the use of opioid antagonists like naloxone; however, this approach invariably reverses analgesia, creating a significant clinical challenge. This compound, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has emerged as a promising therapeutic candidate. It has been shown to counteract OIRD without compromising the analgesic effects of opioids. This guide delves into the quantitative data from various studies to provide a clear comparison of this compound with other strategies.
Data Presentation: Quantitative Comparison of this compound and Alternatives
The following tables summarize the key quantitative findings from studies investigating this compound and other interventions for OIRD.
Table 1: Preclinical Efficacy of this compound in Reversing Opiate-Induced Respiratory Depression in Rats
| Opioid Used | This compound Dose | Route of Administration | Key Findings on Respiratory Parameters | Impact on Analgesia | Reference |
| Alfentanil | 10-30 mg/kg | Intravenous (IV) | Dose-dependently reversed alfentanil-induced respiratory depression. At 30 mg/kg, respiratory function returned to control levels.[1] | Not specified in this study. | [1] |
| Fentanyl | Not Specified | Intraperitoneal (IP) or IV | Preadministration of this compound markedly attenuated fentanyl-induced respiratory depression. Post-administration rescued animals from a lethal dose.[2][3] | Did not suppress analgesia.[2][3] | [2][3] |
| Alfentanil | Not Specified | Not Specified | Ameliorates alfentanil-induced respiratory depression.[1] | Ampakines are effective at reversing OIRD without compromising analgesia.[1][4] | [1][4] |
Table 2: Clinical Efficacy of this compound in Human Volunteers
| Opioid Used | This compound Dose | Route of Administration | Key Findings on Respiratory Parameters | Impact on Analgesia | Reference |
| Alfentanil | 1,500 mg | Oral | Decreased respiratory frequency depression from 25.6% (placebo) to 2.9%. Significantly smaller decreases in blood oxygenation and ventilatory response to hypercapnia.[5] | Did not affect alfentanil-induced analgesia in electrical or heat-based pain models.[5] | [5] |
Table 3: Comparison with Other Investigational Drugs for OIRD in Rats
| Compound | Mechanism of Action | Opioid Used | Key Findings on Respiratory Parameters | Reference |
| 8-OH-DPAT | 5-HT1A and 5-HT7 serotonin receptor agonist | Sufentanil | Improved ventilation from 54% to 92% of baseline and reversed hypercarbia. | [6] |
| A85380 | α4β2 nicotinic acetylcholine receptor agonist | Fentanyl | Rapidly reversed fentanyl-induced decrease in respiratory rate. | [7] |
| Taltirelin | Thyrotropin-releasing hormone analog | Sufentanil | Restored ventilation to 102% of baseline by increasing breathing rate, but effects were offset by metabolic acidosis. | [6] |
| PKTHPP, BIMU8, A85380 | Various | Sufentanil | Failed to provide significant breathing stimulation at the doses studied. | [6] |
Signaling Pathways and Mechanisms
The following diagrams illustrate the key signaling pathways involved in opiate-induced respiratory depression and the mechanism of action of this compound.
Caption: Signaling pathway of opiate-induced respiratory depression and this compound's mechanism of action.
Experimental Protocols
This section details the methodologies employed in the cited studies to assess the effects of this compound on OIRD.
Preclinical Assessment in Rodent Models
-
Animal Models: Studies typically utilize adult male Sprague-Dawley or Wistar rats.[2][6]
-
Induction of Respiratory Depression: A continuous intravenous infusion of an opioid, such as alfentanil or remifentanil, is administered to induce a stable level of respiratory depression, often targeting a 50% reduction in baseline minute ventilation.[1] Alternatively, a bolus injection of a potent opioid like fentanyl can be used to induce severe respiratory depression or apnea.[2][3]
-
Drug Administration: this compound is typically dissolved in a vehicle such as 10% 2-hydroxypropyl-β-cyclodextrin (HPCD) in saline.[8] It can be administered either intravenously (IV) or intraperitoneally (IP) before or after the induction of respiratory depression, depending on the study design (prophylactic or rescue).[2][3]
-
Respiratory Monitoring: Whole-body plethysmography is a common non-invasive method used to continuously monitor respiratory parameters, including respiratory frequency (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute).[2][6] In some studies, arterial blood gas analysis is also performed to measure PaO2 and PaCO2 levels.[6]
-
Analgesia Assessment: The hot plate or tail-flick test is often used to assess the analgesic effects of the opioid and to determine if this compound interferes with analgesia.[2]
Clinical Trial Methodology in Human Volunteers
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is typically employed.[5]
-
Participants: Healthy, non-smoking male volunteers are often recruited for these studies.[5]
-
Induction of Respiratory Depression: A target-controlled infusion of an opioid like alfentanil is used to achieve and maintain a specific plasma concentration that induces a measurable level of respiratory depression.[5]
-
Drug Administration: this compound is administered orally as a single dose prior to the opioid infusion.[5]
-
Respiratory Monitoring: Ventilatory parameters are measured using a pneumotachograph. The ventilatory response to a hypercapnic challenge (breathing air with elevated CO2) is a key endpoint to assess the chemosensitivity of the respiratory control system.[5] Blood oxygen saturation is also monitored.[5]
-
Analgesia Assessment: Experimental pain models, such as electrical stimulation or heat application, are used to quantify the analgesic effects of the opioid and to assess any potential interference from this compound.[5]
Experimental Workflow
The following diagram outlines a typical experimental workflow for a preclinical study evaluating a novel compound for OIRD.
Caption: A typical experimental workflow for preclinical OIRD studies.
Conclusion
The available evidence from both preclinical and early-phase clinical studies strongly suggests that this compound is a promising candidate for the management of opiate-induced respiratory depression. Its unique mechanism of action, which involves the positive allosteric modulation of AMPA receptors, allows it to counteract the inhibitory effects of opioids on respiratory centers without reversing their analgesic properties. This represents a significant potential advantage over the current standard of care, naloxone. Further clinical development and larger-scale trials are warranted to fully establish the therapeutic utility of this compound in clinical settings where potent opioid analgesia is required. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working in this critical area of pharmacology and therapeutics.
References
- 1. Preclinical Pharmacology of the Low-Impact Ampakine CX717 [mdpi.com]
- 2. Ampakine CX717 protects against fentanyl-induced respiratory depression and lethal apnea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective antagonism of opioid-induced ventilatory depression by an ampakine molecule in humans without loss of opioid analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparison of Breathing Stimulants for Reversal of Synthetic Opioid-Induced Respiratory Depression in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in attenuating opioid-induced respiratory depression: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Index of Cx-717 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of Cx-717, a low-impact ampakine, in various animal models. The performance of this compound is objectively compared with other cognitive-enhancing agents, supported by experimental data to inform preclinical research and drug development decisions.
Executive Summary
This compound, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has demonstrated a wide therapeutic window in animal studies. It shows efficacy in enhancing cognition and mitigating opioid-induced respiratory depression at doses significantly lower than those causing adverse effects.[1][2] This guide presents a comparative analysis of this compound with other ampakines, such as Cx-1739 and Cx-516, and established nootropics like Piracetam and Donepezil, to provide a broader context for its preclinical profile.
Data Presentation: Comparative Therapeutic Indices
The following tables summarize the quantitative data on the effective doses and toxicity of this compound and its comparators in animal models. The therapeutic index (TI) is calculated as the ratio of the highest reported non-adverse effect level (or a similar toxicity metric) to the effective dose (ED50 or lowest effective dose). A higher TI indicates a more favorable safety profile.
| Compound | Animal Model | Effective Dose Range (Cognitive Enhancement) | Highest No Adverse Event Level (NOAEL) / Minimum Lethal Dose (MLD) | Calculated Therapeutic Index (Approx.) | Reference |
| This compound | Mouse/Rat | 0.3 - 30 mg/kg | 2000 mg/kg (No serious adverse events in mice) / 2500 mg/kg (MLD in mice) | 67 - 8333 | [1][2] |
| Cx-1739 | Rat | 0.03 - 18 mg/kg | 2000 mg/kg (No adverse events in rats) | 111 - 66667 | [3][4][5] |
| Cx-516 | Rat | 10 - 40 mg/kg | Not explicitly stated, but considered less potent and has a shorter half-life than this compound. | Not calculable from available data | [6][7] |
| Piracetam | Mouse | 75 - 150 mg/kg | Generally low toxicity, but specific NOAEL/MLD for direct comparison is not available in the reviewed literature. | Not calculable from available data | [8][[“]] |
| Donepezil | Rat/Mouse | Varies by model (e.g., AD models) | Toxicity data not directly comparable for TI calculation in this context. | Not calculable from available data | [10][11] |
Note: The therapeutic indices are estimations based on available preclinical data and should be interpreted with caution, as experimental conditions may vary between studies.
Mechanism of Action: The Ampakine Signaling Pathway
This compound is a "low-impact" ampakine, meaning it modestly reduces the desensitization of AMPA receptors without significantly altering their affinity for the endogenous agonist, glutamate.[1][2][11] This action enhances synaptic transmission and is believed to be the basis for its cognitive-enhancing effects and its ability to counteract respiratory depression. The downstream signaling cascade involves the potentiation of excitatory postsynaptic potentials and may lead to an increase in brain-derived neurotrophic factor (BDNF).[12]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and critical evaluation.
Cognitive Enhancement: Morris Water Maze
The Morris water maze is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Rats are placed in the pool from different starting positions and must learn to find the hidden platform. Each trial ends when the rat finds the platform or after a set time (e.g., 60 seconds). The latency to find the platform and the path taken are recorded. This is typically repeated for several days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set duration. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Drug Administration: this compound or a comparator drug is administered (e.g., intraperitoneally) at a specified time before the trials.
Assessment of Therapeutic Index
The therapeutic index is determined by comparing the effective dose of a drug with the dose that produces toxicity.
-
Efficacy Studies: A dose-response study is conducted to identify the lowest dose of this compound that produces a statistically significant improvement in a relevant behavioral or physiological measure (e.g., cognitive performance in the Morris water maze, reversal of opioid-induced respiratory depression).
-
Toxicity Studies:
-
Acute Toxicity: Animals are administered single, escalating doses of this compound. They are observed for signs of toxicity, and the maximum tolerated dose and minimum lethal dose are determined.
-
Chronic Toxicity: Animals are administered repeated doses of this compound over an extended period (e.g., 28 days) to assess long-term safety and identify potential organ toxicity.
-
-
Therapeutic Index Calculation: The therapeutic index is calculated by dividing a measure of toxicity (e.g., LD50 or the highest dose with no observed adverse effects) by a measure of efficacy (e.g., ED50).
Comparison with Alternatives
-
Cx-1739: This ampakine appears to have a comparable or even wider therapeutic index than this compound in some models, with efficacy at very low doses.[3][4][5]
-
Cx-516: While also an ampakine, Cx-516 is noted to be less potent than this compound, requiring higher doses to achieve similar effects in some paradigms.[1][7] Its shorter half-life may also be a limiting factor in some applications.[7]
-
Piracetam: A member of the racetam class of nootropics, Piracetam generally requires much higher doses than the ampakines to elicit cognitive-enhancing effects in animal models.[8]
-
Donepezil: As an acetylcholinesterase inhibitor, Donepezil has a different mechanism of action.[10][11] It is a standard-of-care for Alzheimer's disease and serves as a benchmark for cognitive enhancement, although direct comparisons of therapeutic indices with ampakines are challenging due to the different disease models and mechanisms.
Conclusion
This compound demonstrates a promising preclinical profile with a wide therapeutic index for cognitive enhancement and other potential indications in animal models. Its high potency and favorable safety profile, particularly when compared to older nootropics, make it a compelling candidate for further investigation. The newer generation ampakine, Cx-1739, also shows a very wide therapeutic window and may offer advantages in potency. Further head-to-head comparative studies using standardized protocols are warranted to definitively establish the relative therapeutic potential of these compounds.
References
- 1. Preclinical Pharmacology of the Low-Impact Ampakine CX717 [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CX-516 - Wikipedia [en.wikipedia.org]
- 8. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. PET Evidence of the Effect of Donepezil on Cognitive Performance in an Animal Model of Chemobrain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Donepezil improves the cognitive impairment in a tree shrew model of Alzheimer's disease induced by amyloid-β1-40 via activating the BDNF/TrkB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidepressant-Like Effects of CX717, a Positive Allosteric Modulator of AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cx-717 and Other Nootropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ampakine Cx-717 against other prominent nootropic agents, focusing on experimental data to elucidate their respective performance profiles. The information is tailored for a scientific audience to support research and development efforts in cognitive enhancement.
Introduction to Nootropic Agents
Nootropic agents, often referred to as "smart drugs," are compounds that aim to improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. The agents discussed in this comparison—this compound, other ampakines (Cx-516 and Cx-1739), Piracetam, and Modafinil—represent distinct mechanistic classes, each with a unique profile of effects, benefits, and limitations. This guide will delve into their mechanisms of action, and preclinical and clinical findings, presenting quantitative data where available to facilitate a direct comparison.
Mechanism of Action
The primary mechanism of action for this compound and other ampakines is the positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] This action enhances the excitatory effects of the primary excitatory neurotransmitter, glutamate, at the AMPA receptor complex, which is crucial for fast synaptic transmission in the central nervous system.[3] Ampakines like this compound are classified as "low-impact" because they have only modest effects on AMPA receptor desensitization, which is believed to reduce the risk of epileptogenic activity seen with "high-impact" ampakines.[3][4] This modulation of AMPA receptors is thought to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][2]
In contrast, Piracetam, the first of the racetam class of drugs, has a more varied and less clearly defined mechanism of action. It is thought to influence the cholinergic and glutamatergic systems, specifically modulating AMPA and NMDA receptors, which are involved in learning and memory.[5][6] Piracetam is also believed to increase cell membrane permeability and improve cerebral blood flow.[5][6]
Modafinil's primary mechanism is not fully understood, but it is known to act as a weak dopamine reuptake inhibitor.[7][8] It also indirectly activates the release of orexin neuropeptides and histamine while inhibiting GABA, leading to increased arousal and alertness.[7]
Signaling Pathway for Ampakines
The following diagram illustrates the general signaling pathway affected by ampakine-class nootropics like this compound.
Preclinical Data Comparison
Preclinical studies in animal models provide a foundational understanding of the efficacy and potency of nootropic agents. The following tables summarize key findings for this compound and its comparators in common behavioral paradigms used to assess cognitive function.
Performance in Rodent Models of Learning and Memory
| Agent | Model | Species | Dosing | Key Findings | Reference |
| This compound | Eight-Arm Radial Maze | Rat | 0.3-10 mg/kg | Enhanced performance. | [1] |
| Cx-1739 | Win Shift Radial Arm Maze | Rat | 0.03-18 mg/kg | Dose-dependently enhanced performance. | [2][9] |
| Cx-516 | Delayed-Nonmatch-to-Sample (DNMS) | Rat | 35 mg/kg | Improved performance, particularly at longer delays. | [10] |
| Piracetam | Various learning and memory tasks | Healthy and cognitively impaired animals | Not specified | Facilitates learning and memory. | [11] |
Performance in Rodent Models of Attention and Executive Function
| Agent | Model | Species | Dosing | Key Findings | Reference |
| This compound | 5-Choice Serial Reaction Time Task (5CSRTT) | Rat | 20 mg/kg s.c. | Reduced incorrect responses and enhanced inhibitory control. | [12] |
| Cx-1739 | 5-Choice Serial Reaction Time Task (5CSRTT) | Rat | 0.03-18 mg/kg | Dose-dependently enhanced performance. | [2][9] |
Clinical Data Comparison
Clinical trials in human subjects are essential for determining the real-world efficacy and safety of nootropic agents. The following table summarizes key clinical findings for this compound and its comparators.
| Agent | Condition | Population | Dosing | Key Findings | Reference |
| This compound | ADHD | Adults | 200 or 800 mg BID | Demonstrated positive clinical and statistical results on the ADHD rating scale. | [5][6] |
| This compound | Sleep Deprivation | Healthy Males | 100, 300, 1000 mg | 1000 mg dose improved performance on attention-based tasks. | [7][13] |
| Cx-516 | Schizophrenia (Cognitive Deficits) | Adults on antipsychotics | 900 mg TID | Associated with improvement in measures of attention and memory. | [14] |
| Modafinil | Sleep Deprivation | Healthy Adults | 100 mg | Maintained alertness and cognitive function. | [15] |
| Piracetam | Senile Cognitive Disorders | Elderly Patients | Not specified | Equivocal results, with some larger trials reporting favorable findings. | [11] |
Experimental Protocols
5-Choice Serial Reaction Time Task (5CSRTT)
The 5CSRTT is an operant-based task used to assess visuospatial attention and motor impulsivity in rodents.[13][16]
Apparatus: An operant chamber with five apertures arranged in a horizontal arc. Each aperture can be illuminated and is equipped with an infrared beam to detect nose-pokes. A food magazine on the opposite wall delivers a reward.[1][13][17]
Procedure:
-
Habituation and Training: Rats are first trained to retrieve a food reward (e.g., a sugar pellet) from the magazine. Subsequently, they are trained to associate a nose-poke into an illuminated aperture with the delivery of the reward.[17]
-
Task Progression: The difficulty of the task is gradually increased by shortening the duration of the light stimulus and increasing the inter-trial interval (ITI).[17]
-
Testing: A trial begins with an ITI. At the end of the ITI, one of the five apertures is briefly illuminated. A correct response (a nose-poke into the illuminated aperture within a limited hold period) is rewarded. An incorrect response (a nose-poke into a non-illuminated aperture) or an omission (failure to respond) results in a time-out period. A premature response (a nose-poke during the ITI) also results in a time-out.[16]
Key Measures:
-
Accuracy: Percentage of correct responses.
-
Omissions: Percentage of trials with no response.
-
Premature Responses: Number of responses during the ITI (a measure of impulsivity).
-
Response Latency: Time taken to make a correct response.
References
- 1. touchscreencognition.org [touchscreencognition.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Low-Impact Ampakine CX1739 Exerts Pro-Cognitive Effects and Reverses Opiate-Induced Respiratory Depression in Rodents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 6. Piracetam - Wikipedia [en.wikipedia.org]
- 7. Psychostimulants as cognitive enhancers – the evidence for the use and abuse of smart drugs | ACNR [acnr.co.uk]
- 8. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 10. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the putative cognitive-enhancing ampakine, CX717, on attention and object recognition memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Five-choice serial-reaction time task - Wikipedia [en.wikipedia.org]
- 14. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gwern.net [gwern.net]
- 16. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents [jove.com]
A Critical Analysis of Cx-717: Unraveling the Mixed Clinical Trial Results of a Promising Ampakine
A deep dive into the clinical journey of Cx-717 reveals a promising yet complex story of a potential cognitive enhancer. Developed by Cortex Pharmaceuticals, this ampakine, a positive allosteric modulator of the AMPA receptor, showed initial promise in preclinical models for a range of neurological conditions. However, its transition to clinical trials has been marked by a series of mixed and often contradictory results, leading to the discontinuation of its development for some indications while showing potential in others. This analysis will dissect the available clinical trial data, explore the underlying experimental protocols, and compare its performance with other ampakines to provide a comprehensive overview for researchers and drug development professionals.
This compound belongs to a class of drugs known as ampakines, which are designed to enhance glutamatergic neurotransmission by modulating AMPA receptors.[1][2] These receptors are critical for synaptic plasticity, a fundamental process for learning and memory. The initial preclinical studies on this compound and similar compounds generated significant excitement, suggesting potential therapeutic benefits for conditions like ADHD, Alzheimer's disease, and even to counteract the cognitive deficits caused by sleep deprivation.[2][3] However, the translation of these promising preclinical findings into successful clinical outcomes has proven to be a significant challenge.
The Ampakine Signaling Pathway: A Mechanism of Cognitive Enhancement
Ampakines like this compound exert their effects by binding to a specific site on the AMPA receptor, a key player in excitatory synaptic transmission in the brain. This binding event modulates the receptor's function, leading to an amplification of the synaptic signal. The diagram below illustrates the proposed signaling pathway.
A Tale of Two Trials: The Mixed Results in ADHD and Sleep Deprivation
The clinical development of this compound has been a rollercoaster, with promising results in some trials being overshadowed by failures in others. This is most evident in the studies investigating its efficacy in Attention-Deficit/Hyperactivity Disorder (ADHD) and for mitigating the effects of sleep deprivation.
The ADHD Trials: A Glimmer of Hope
A small pilot Phase II study in early 2006 suggested that this compound had positive and statistically significant effects on the primary endpoints for ADHD, including the ADHD Rating Scale (ADHD-RS).[2][4] A subsequent Phase 2a trial provided further evidence, particularly at a higher dose.[5][6]
| This compound Phase 2a ADHD Trial Results | |||
| Treatment Group | Dosage | Change from Baseline in ADHD-RS Total Score | p-value |
| This compound | 800 mg BID | Superior efficacy compared to placebo | 0.002[5] |
| This compound | 200 mg BID | Not significantly different from placebo | - |
| Placebo | - | - | - |
Despite these encouraging results, the development of the oral formulation of this compound for ADHD was ultimately halted.[4] This decision was primarily due to the drug's poor oral bioavailability and ability to cross the blood-brain barrier, necessitating high doses that raised safety concerns.[4]
The Sleep Deprivation Study: A Disappointing Turn
In stark contrast to the positive signals in the ADHD trials, a 2006 study funded by the Defense Advanced Research Projects Agency (DARPA) delivered a significant setback. The trial, which aimed to evaluate this compound's ability to counteract the cognitive deficits caused by simulated night shift work, failed to demonstrate a significant difference between the drug and placebo.[2][7] This result was particularly surprising given a prior study in rhesus monkeys that had shown improved performance and counteraction of sleep deprivation effects.[2][3]
Experimental Protocols: A Closer Look at the Methodologies
To understand the conflicting outcomes, a detailed examination of the experimental protocols is crucial.
ADHD Phase 2a Trial Protocol
The Phase 2a study in adults with ADHD was a randomized, double-blind, placebo-controlled, multi-center, 2-period crossover trial.[5][6][8]
Key aspects of the protocol included:
-
Participants: 68 male subjects aged 18-50 with a DSM-IV diagnosis of adult ADHD.[5][8]
-
Intervention: Two doses of this compound (200 mg and 800 mg BID) were compared to placebo in a crossover design.[5][6][8]
-
Primary Efficacy Measure: Change from baseline on the ADHD Rating Scale (ADHD-RS).[5][6]
A Shift in Focus: The Promise of Respiratory Depression Reversal
While the journey of this compound as a cognitive enhancer has been fraught with challenges, an unexpected discovery has opened a new therapeutic avenue. Research has shown that ampakines, including this compound, have a potent respiratory stimulant effect.[1][4] This has led to the continued development of an intravenous formulation of this compound for the reversal of respiratory depression, a potentially life-threatening side effect of opioid analgesics.[4]
Comparison with Other Ampakines
The mixed results of this compound are not unique within the ampakine class. Other compounds have also faced developmental hurdles.
| Comparison of Ampakines | |||
| Compound | Developer | Key Clinical Findings | Current Status |
| This compound | Cortex Pharmaceuticals/RespireRx | Mixed results in ADHD and sleep deprivation. Promising for respiratory depression.[2][5][7] | Development for ADHD discontinued; under investigation for respiratory insufficiency.[4][9] |
| CX516 (Ampalex) | Cortex Pharmaceuticals | Showed some promise in mild cognitive impairment but ultimately had limited efficacy.[10] | Development largely discontinued. |
| CX1739 | Cortex Pharmaceuticals/RespireRx | More potent than this compound with better oral bioavailability.[4] Being trialed for sleep apnea.[4] | In clinical development. |
| Org 24448 | Organon | Investigated for cognitive deficits in schizophrenia.[11] | Development status unclear. |
Conclusion: A Lesson in Translational Medicine
The story of this compound serves as a salient case study in the complexities of drug development, particularly in the field of neuroscience. The initial excitement generated by a novel mechanism of action and promising preclinical data did not seamlessly translate into unequivocal clinical success. The diagram below summarizes the logical relationship between the proposed benefits and the observed outcomes for this compound.
The mixed clinical trial results for this compound underscore the importance of robust translational studies and the need to carefully consider factors such as pharmacokinetics and patient population heterogeneity. While the initial goal of a broad cognitive enhancer may not have been realized, the serendipitous discovery of its respiratory stimulant properties highlights the potential for repositioning and finding new therapeutic niches for compounds with complex pharmacological profiles. The ongoing investigation of this compound for respiratory depression may yet write a successful final chapter for this intriguing molecule.
References
- 1. Ampakines | Ampakine [ampakines.org]
- 2. CX717 [bionity.com]
- 3. reddit.com [reddit.com]
- 4. CX717 - Wikipedia [en.wikipedia.org]
- 5. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. European Network Adult ADHD – Low-Impact Ampakine CX717 Exhibits Promising Therapeutic Profile in Adults with ADHD – A Phase 2A Clinical Trial [eunetworkadultadhd.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. CX 717 - AdisInsight [adisinsight.springer.com]
- 10. Randomized, double-blind, placebo-controlled international clinical trial of the Ampakine CX516 in elderly participants with mild cognitive impairment: a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Establishing Robust Controls for Cx-717 Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Cx-717
This compound acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to an allosteric site on the receptor, it enhances the response to the endogenous ligand, glutamate. This modulation typically results in a potentiation of AMPA receptor-mediated synaptic transmission, which is thought to underlie its potential cognitive-enhancing effects.
Selecting Appropriate Controls
The choice of controls should be guided by the specific research question and experimental model. Here, we compare suitable positive and negative controls for both in vitro and in vivo studies of this compound.
Negative Controls
The primary purpose of a negative control is to establish a baseline and to control for non-specific effects of the experimental manipulation.
| Control Type | Description | Rationale | Considerations |
| Vehicle Control | The solvent or medium used to dissolve or suspend this compound, administered without the compound.[2][3][4] | Accounts for any physiological or behavioral effects of the vehicle itself, as well as the stress of the administration procedure.[2] | The vehicle should be inert and non-toxic. Common vehicles for in vivo studies include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO or cyclodextrin, which should be used at the lowest effective concentration.[3] |
| AMPA Receptor Antagonist | A compound that blocks the action of glutamate at the AMPA receptor. | Confirms that the observed effects of this compound are specifically mediated through the AMPA receptor. Co-administration with this compound should abolish its effects. | NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a competitive AMPA/kainate receptor antagonist commonly used in in vitro studies.[5][6] GYKI 52466 is a non-competitive AMPA receptor antagonist suitable for both in vitro and in vivo experiments.[7][8][9] |
| Inactive Enantiomer/Analog | A stereoisomer or structurally similar molecule to this compound that is known to be inactive at the AMPA receptor. | Provides a stringent control for off-target effects of the chemical scaffold of this compound. | The availability of such a compound may be limited. |
Positive Controls
Positive controls are used to validate the experimental system and to provide a benchmark against which the effects of this compound can be compared.
| Control Type | Description | Rationale | Considerations |
| Other AMPA Receptor PAMs | Compounds with a similar mechanism of action to this compound. | Demonstrates that the experimental setup is capable of detecting the expected physiological or behavioral outcomes of AMPA receptor potentiation. | Aniracetam and CX614 are well-characterized AMPA receptor PAMs that can serve as effective positive controls.[10] They are known to slow the deactivation of AMPA receptors.[10] |
| Direct AMPA Receptor Agonist | A compound that directly binds to and activates the AMPA receptor. | Confirms the functional integrity of AMPA receptors in the experimental preparation. | AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) itself is the prototypical agonist. Quisqualate can also be used.[10] These are typically used in in vitro electrophysiological or cell-based assays. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is used to measure the effect of this compound on AMPA receptor-mediated currents in individual neurons.
Objective: To determine if this compound potentiates AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
Methodology:
-
Preparation: Prepare acute brain slices (e.g., from the hippocampus) from rodents.
-
Recording: Obtain whole-cell patch-clamp recordings from pyramidal neurons.
-
Stimulation: Electrically stimulate afferent fibers to evoke EPSCs.
-
Control Recordings: Record baseline AMPA receptor-mediated EPSCs by holding the neuron at a negative membrane potential (e.g., -70 mV) to minimize NMDA receptor activation.
-
Drug Application:
-
Negative Control (Vehicle): Perfuse the slice with the vehicle solution and record EPSCs.
-
This compound: Perfuse with a known concentration of this compound and record EPSCs.
-
Positive Control (e.g., Aniracetam): Perfuse with a known concentration of a comparator PAM and record EPSCs.
-
Negative Control (Antagonist): Co-perfuse this compound with an AMPA receptor antagonist (e.g., NBQX) to confirm target engagement.
-
-
Data Analysis: Measure the amplitude and decay kinetics of the EPSCs. A potentiation by this compound would be observed as an increase in the amplitude and/or a slowing of the decay of the EPSC.
In Vivo Behavioral Assay: Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents, a cognitive domain expected to be influenced by this compound.[11][12]
Objective: To evaluate the effect of this compound on short-term recognition memory.
Methodology:
-
Habituation: Individually habituate rodents to the testing arena in the absence of any objects for a set period (e.g., 5-10 minutes) on consecutive days.
-
Drug Administration:
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined time before the training phase.
-
Administer the vehicle to the negative control group.[2]
-
Administer a known cognitive enhancer (e.g., another AMPA PAM) to the positive control group.
-
-
Training Phase (T1): Place the animal in the arena with two identical objects and allow it to explore for a set duration (e.g., 5-10 minutes).[11]
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Test Phase (T2): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.[12]
-
Data Analysis: Record the time spent exploring each object. A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI in the this compound treated group compared to the vehicle group indicates enhanced recognition memory.
Visualizing Experimental Logic and Pathways
AMPA Receptor Signaling Pathway
Caption: AMPA receptor signaling and points of modulation by this compound and antagonists.
Experimental Workflow for a this compound In Vivo Study
Caption: A typical workflow for an in vivo behavioral study of this compound.
Logical Relationships of Controls in this compound Experiments
Caption: Logical framework for interpreting results from this compound experiments with controls.
References
- 1. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is a ‘vehicle’ in behavioral neuroscience? — Brain Stuff [brainstuff.org]
- 3. benchchem.com [benchchem.com]
- 4. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric Competition and Inhibition in AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 12. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
Assessing the Translational Potential of Cx-717: A Comparative Guide for Researchers
Introduction
Cx-717, a low-impact ampakine, has garnered significant interest within the scientific community for its potential as a cognitive enhancer. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound represents a targeted approach to enhancing glutamatergic neurotransmission, a key mechanism underlying learning and memory. This guide provides a comprehensive comparison of this compound with other notable cognitive enhancers, including the ampakine Cx-516, the benzothiadiazine derivative IDRA-21, and the widely recognized nootropic, Aniracetam. By presenting preclinical and clinical data in a structured format, alongside detailed experimental methodologies and visual aids, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to assess the translational potential of this compound from animal models to human applications.
Mechanism of Action: Modulating the Synapse
This compound and other ampakines exert their effects by binding to an allosteric site on the AMPA receptor, thereby slowing the receptor's deactivation and desensitization. This leads to an enhanced and prolonged influx of sodium ions in response to glutamate binding, ultimately strengthening synaptic transmission. The following diagram illustrates this proposed signaling pathway.
Preclinical Efficacy: Animal Models of Cognition
The cognitive-enhancing effects of this compound and its comparators have been evaluated in various animal models. The following tables summarize key findings from these preclinical studies.
Table 1: Efficacy of this compound and Comparators in Preclinical Cognitive Models
| Compound | Animal Model | Cognitive Task | Key Findings |
| This compound | Rat | Radial Arm Maze | Dose-dependent improvement in spatial learning and memory. |
| Rat | Novel Object Recognition | Increased exploration of the novel object, indicating enhanced recognition memory. | |
| Cx-516 | Rat | Delayed Non-Match to Sample | Improved performance, suggesting enhanced short-term memory.[1] |
| IDRA-21 | Monkey | Delayed Matching to Sample | Significant improvement in performance, particularly at longer delay intervals.[2] |
| Aniracetam | Rodent | Various memory tasks | Improved performance on memory tasks has been reported in various rodent models.[3] |
Experimental Protocols: Preclinical Studies
Radial Arm Maze (for this compound)
-
Apparatus: An eight-arm radial maze elevated from the floor, with a central platform and arms extending outwards.[4][5][6] Each arm is baited with a food reward at its end.[4][5][6]
-
Procedure: Food-deprived rats are placed on the central platform and allowed to explore the maze for a set period. The number of entries into baited and unbaited arms, as well as re-entries into previously visited arms, are recorded.[4][5][6]
-
Measures: Working memory is assessed by the number of unique arm entries, while reference memory is evaluated by the number of entries into baited versus unbaited arms.[4][5][6]
Novel Object Recognition Task (for this compound)
-
Procedure: The task consists of a familiarization phase and a test phase.[7][8][9][10][11] In the familiarization phase, the rat is allowed to explore two identical objects in the arena.[7][8][9][10][11] After a retention interval, one of the familiar objects is replaced with a novel object, and the rat is returned to the arena for the test phase.[7][8][9][10][11]
-
Measures: The time spent exploring the novel object versus the familiar object is recorded.[7][8][9][10][11] A preference for the novel object indicates successful recognition memory.[7][8][9][10][11]
Clinical Translation: Human Trials
The translational potential of a compound is ultimately determined by its efficacy and safety in human subjects. This section compares the available clinical data for this compound and its alternatives.
Table 2: Clinical Trial Data for this compound and Comparators
| Compound | Indication | Study Design | Key Efficacy Findings |
| This compound | Adult ADHD | Phase 2a, randomized, double-blind, placebo-controlled, crossover[12][13][14][15] | 800 mg BID showed a statistically significant improvement on the hyperactivity subscale of the ADHD-RS (p=0.050) and a positive trend on the overall ADHD-RS score.[12][16] |
| Cx-516 | Schizophrenia | Placebo-controlled, add-on to clozapine | Moderate to large effect sizes on measures of attention and memory in one pilot study.[17] However, a larger study did not find it effective for cognition.[18] |
| Aniracetam | Cognitive Impairment | Open-label, comparative study | In patients with mild dementia, Aniracetam showed better cognitive performance at 6 months compared to cholinesterase inhibitors.[19][20] Evidence in healthy individuals is limited and less conclusive.[3][21][22] |
Experimental Protocol: this compound in Adult ADHD (NCT03375021)
-
Study Design: A randomized, double-blind, two-period crossover study comparing two doses of this compound (200 mg BID and 800 mg BID) with placebo.[12][13][14] Each treatment period lasted for three weeks with a two-week washout period in between.[12][13][14]
-
Participants: 68 male subjects aged 18-50 with a diagnosis of Adult ADHD.[12]
-
Primary Outcome Measure: Change from baseline in the ADHD Rating Scale (ADHD-RS) total score.[12][13][14]
Pharmacokinetics and Safety Profile
The viability of a drug candidate is heavily dependent on its pharmacokinetic properties and safety profile. The following tables provide a comparative summary.
Table 3: Pharmacokinetic Parameters in Humans
| Compound | Half-life (t1/2) | Time to Maximum Concentration (Tmax) |
| This compound | 8-12 hours[23] | 3-5 hours[23] |
| Cx-516 | ~45 minutes[24] | - |
| Aniracetam | - | - |
Table 4: Reported Adverse Events in Human Trials
| Compound | Common Adverse Events |
| This compound | Sleep disturbance, headache.[12] |
| Cx-516 | Fatigue, insomnia, epigastric discomfort.[18] |
| Aniracetam | Generally well-tolerated; some reports of mild, transient side effects. |
This compound demonstrates a promising profile as a cognitive enhancer with a clear mechanism of action and evidence of efficacy in both preclinical and clinical settings. Its longer half-life compared to the earlier ampakine, Cx-516, represents a significant improvement in its pharmacokinetic profile. The positive, albeit modest, results in the Phase 2a trial for adult ADHD suggest that with further dose optimization and in larger patient populations, this compound could offer a novel therapeutic option.
Compared to IDRA-21, which has shown potent effects in preclinical models but lacks extensive human data, this compound is further along the clinical development pathway. While Aniracetam is widely available, the clinical evidence supporting its efficacy, particularly in healthy individuals, is less robust than that emerging for this compound in a specific patient population.
The translational potential of this compound is supported by a coherent body of evidence from animal models to human studies. Future research should focus on larger, well-controlled clinical trials to further delineate its efficacy and safety profile for specific indications. The data presented in this guide provides a solid foundation for researchers and drug developers to critically evaluate the potential of this compound and to inform the design of future studies.
References
- 1. nbinno.com [nbinno.com]
- 2. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Radial arm maze - Wikipedia [en.wikipedia.org]
- 5. noldus.com [noldus.com]
- 6. animalab.eu [animalab.eu]
- 7. Automation of the novel object recognition task for use in adolescent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ontogeny of Rat Recognition Memory Measured by the Novel Object Recognition Task - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | A Sensitive Homecage-Based Novel Object Recognition Task for Rodents [frontiersin.org]
- 11. Rats use strategies to make object choices in spontaneous object recognition tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. CX717 in the Treatment of Adult ADHD [ctv.veeva.com]
- 15. | BioWorld [bioworld.com]
- 16. Cortex Pharmaceuticals, Inc. Reports Positive Results With CX717 On The Primary Outcome Measure In Adult ADHD Study - BioSpace [biospace.com]
- 17. A placebo-controlled pilot study of the ampakine CX516 added to clozapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical efficacy of aniracetam, either as monotherapy or combined with cholinesterase inhibitors, in patients with cognitive impairment: a comparative open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 22. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
- 23. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. CX-516 - Wikipedia [en.wikipedia.org]
A Systematic Review of Cx-717 for Cognitive Enhancement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cx-717, a low-impact ampakine, has demonstrated pro-cognitive effects in a range of preclinical and clinical studies. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances glutamatergic neurotransmission, a key mechanism in synaptic plasticity, learning, and memory. This guide provides a systematic review of the available scientific literature on this compound, presenting quantitative data from key studies, detailing experimental methodologies, and offering a comparative perspective against other cognitive-enhancing agents. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's potential and limitations.
Mechanism of Action: Enhancing Synaptic Strength
This compound is classified as a "low-impact" ampakine, meaning it modestly slows the deactivation and desensitization of AMPA receptors without significantly altering their affinity for the neurotransmitter glutamate.[1] This modulation enhances the influx of positive ions into the postsynaptic neuron in response to glutamate release, thereby strengthening synaptic transmission. This enhanced synaptic efficacy is believed to be the basis for the cognitive-enhancing effects of this compound. A critical process underpinned by this mechanism is long-term potentiation (LTP), a persistent strengthening of synapses that is a cellular correlate of learning and memory.[2]
Preclinical Evidence for Cognitive Enhancement
Rodent Studies
In a study utilizing aged rats, this compound demonstrated a significant, dose-dependent improvement in spatial memory as assessed by the eight-arm radial maze task.[1] This task evaluates both working and reference memory.
Experimental Protocol: Eight-Arm Radial Maze
-
Apparatus: An elevated maze with a central platform and eight arms radiating outwards.
-
Procedure: A subset of arms are baited with a food reward. The animal is placed on the central platform and is allowed to explore the maze.
-
Measures of Performance:
-
Working Memory Errors: Re-entry into an arm from which the reward has already been consumed.
-
Reference Memory Errors: Entry into an arm that is never baited.
-
Correct Choices: Number of unique baited arms entered before the first error.[1]
-
Quantitative Data: this compound in Aged Rats (Eight-Arm Radial Maze)
| Dose (mg/kg) | Mean Correct Choices (± SEM) | Mean Total Errors (± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | 3.2 ± 0.4 | 3.8 ± 0.6 | - |
| 0.3 | 4.5 ± 0.5 | 2.5 ± 0.5 | p < 0.01 |
| 1.0 | 5.1 ± 0.6 | 1.9 ± 0.4 | p < 0.01 |
| 3.0 | 5.8 ± 0.5 | 1.2 ± 0.3 | p < 0.001 |
| 10.0 | 5.5 ± 0.6 | 1.5 ± 0.4 | p < 0.01 |
Data extracted from Radin et al., 2024.[1]
Non-Human Primate Studies
Research in non-human primates has further substantiated the cognitive-enhancing effects of this compound, particularly in tasks requiring short-term memory and in counteracting the effects of sleep deprivation. A key study used a delayed match-to-sample (DMS) task to assess these effects.[3]
Experimental Protocol: Delayed Match-to-Sample (DMS) Task
-
Apparatus: A computer-based testing system with a touch-sensitive screen.
-
Procedure: The monkey is presented with a "sample" image. After a delay period, the sample image is presented again along with one or more "distractor" images. The monkey must select the image that matches the original sample to receive a reward.
-
Measures of Performance:
-
Accuracy: Percentage of correct responses.
-
Reaction Time: Time taken to make a selection.[3]
-
Quantitative Data: this compound in Non-Human Primates (DMS Task)
| Condition | Dose (mg/kg) | Performance (% Correct) | Statistical Significance |
| Normal | Vehicle | ~75% | - |
| Normal | 0.8 | ~87% | p < 0.01 |
| Normal | 1.5 | ~90% | p < 0.001 |
| Sleep-Deprived | Vehicle | ~60% | - |
| Sleep-Deprived | 0.8 | ~85% | p < 0.001 (vs. sleep-deprived vehicle) |
Data extracted from Hampson et al., 2005.[3]
Clinical Trials of this compound
This compound has been evaluated in several Phase I and Phase IIa clinical trials in humans, targeting conditions such as sleep deprivation-induced cognitive decline, Attention-Deficit/Hyperactivity Disorder (ADHD), and Alzheimer's disease.
Sleep Deprivation in Healthy Volunteers
A randomized, crossover study by Boyle and colleagues investigated the effects of this compound on cognitive performance in healthy male volunteers subjected to 34 hours of sleep deprivation.[4]
Experimental Protocol: Cognitive Test Battery
While the full details of the cognitive battery are not exhaustively listed in the primary publication, such studies typically employ a range of standardized tests assessing domains such as:
-
Attention and Vigilance: (e.g., Psychomotor Vigilance Task - PVT)
-
Working Memory: (e.g., N-Back Task, Digit Span)
-
Executive Function: (e.g., Tower of London, Stroop Test)
-
Episodic Memory: (e.g., Word List Recall)
Quantitative Data: this compound in Sleep-Deprived Healthy Volunteers
| Dose | Key Finding | Statistical Significance |
| 100 mg, 300 mg | No consistent improvement in performance or objective alertness. | Not significant |
| 1000 mg | Improvement in attention-based task performance (exploratory analysis). | Not specified |
Data from Boyle et al., 2012.[4]
Attention-Deficit/Hyperactivity Disorder (ADHD) in Adults
A Phase IIa, randomized, double-blind, placebo-controlled, crossover study evaluated two doses of this compound in adults with ADHD. The primary outcome was the change from baseline on the ADHD Rating Scale (ADHD-RS).[5]
Quantitative Data: this compound in Adults with ADHD
| Treatment | Change from Baseline on ADHD-RS (Total Score) | Statistical Significance (vs. Placebo) |
| Placebo | - | - |
| 200 mg BID | Not significantly different from placebo | Not significant |
| 800 mg BID | Statistically significant improvement | p = 0.002 |
Alzheimer's Disease
A Phase IIa study of this compound in patients with mild-to-moderate Alzheimer's disease was initiated.[5] The study was designed as a randomized, double-blind evaluation of single doses (200 mg and 600 mg) versus placebo. The primary endpoint was to assess changes in regional cerebral blood flow during a cognitive activation task using positron emission tomography (PET). However, detailed quantitative results from this trial are not available in the peer-reviewed literature.
Comparative Analysis with Other Cognitive Enhancers
Direct, head-to-head clinical trials comparing this compound with other cognitive enhancers like modafinil or psychostimulants (e.g., methylphenidate, amphetamine) are lacking in the published literature. However, based on their mechanisms of action and preclinical data, a qualitative comparison can be made.
| Agent | Primary Mechanism of Action | Key Preclinical Cognitive Effects | Common Side Effects |
| This compound | Positive Allosteric Modulator of AMPA receptors | Improved spatial and working memory, reversal of sleep-deprivation deficits.[1][3] | Generally well-tolerated in clinical trials; headache and dizziness reported. |
| Modafinil | Atypical dopamine reuptake inhibitor and other complex actions | Improved working memory and executive function, particularly in sleep-deprived states.[6][7] | Headache, anxiety, insomnia, potential for dependence. |
| Methylphenidate | Dopamine and norepinephrine reuptake inhibitor | Improved attention, working memory, and executive function.[7][8] | Insomnia, decreased appetite, anxiety, potential for abuse and dependence. |
| Amphetamine | Dopamine and norepinephrine releasing agent | Enhanced attention, vigilance, and working memory.[7] | Similar to methylphenidate, with a higher potential for abuse and neurotoxicity. |
Preclinical studies have shown that this compound can reduce amphetamine-induced hyperactivity in rats, suggesting a potential for a different side-effect profile compared to traditional stimulants.[1]
Conclusion and Future Directions
The available evidence suggests that this compound holds promise as a cognitive-enhancing agent with a novel mechanism of action. Preclinical studies in rodents and non-human primates have demonstrated robust pro-cognitive effects, particularly in tasks of spatial and working memory, and in mitigating the cognitive deficits associated with sleep deprivation.
Clinical trial results are more modest. While a high dose of this compound showed some efficacy in an exploratory analysis in sleep-deprived individuals and a Phase IIa trial suggested benefits in adults with ADHD, the overall clinical data is limited. The lack of published results from the Alzheimer's disease trial and the absence of direct comparative studies with other nootropics represent significant gaps in the literature.
Future research should focus on:
-
Conducting larger, well-powered clinical trials to confirm the efficacy of this compound in ADHD and to explore its potential in other cognitive disorders.
-
Publishing the full results of the Phase IIa trial in Alzheimer's disease to inform the potential of this mechanism in neurodegenerative disorders.
-
Performing head-to-head comparative studies of this compound with existing cognitive enhancers to better define its relative efficacy and side-effect profile.
-
Further elucidating the downstream signaling pathways affected by low-impact ampakines to identify potential biomarkers of response and to refine future drug development efforts.
For drug development professionals, this compound and other low-impact ampakines represent a promising class of compounds that warrant further investigation. Their distinct mechanism of action may offer a different therapeutic window and side-effect profile compared to currently available cognitive enhancers.
References
- 1. Preclinical Pharmacology of the Low-Impact Ampakine CX717 [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Facilitation of Task Performance and Removal of the Effects of Sleep Deprivation by an Ampakine (CX717) in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute sleep deprivation: the effects of the AMPAKINE compound CX717 on human cognitive performance, alertness and recovery sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How effective are pharmaceuticals for cognitive enhancement in healthy adults? A series of meta-analyses of cognitive performance during acute administration of modafinil, methylphenidate and D-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cognitive enhancement effects of stimulants: a randomized controlled trial testing methylphenidate, modafinil, and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cx-717: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper handling and disposal of investigational compounds like Cx-717 are paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards.
This compound, an ampakine compound, is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS)[1]. However, this does not exempt it from proper disposal protocols. Adherence to established laboratory waste guidelines is crucial.
Immediate Safety and Handling Considerations
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and impervious clothing[1]. Work should be conducted in a well-ventilated area[1]. In case of accidental spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].
Step-by-Step Disposal Procedures
The disposal of this compound, as a non-hazardous substance, should follow the general principles of laboratory chemical waste management, always in accordance with local, state, and federal regulations[1][2].
-
Waste Identification and Segregation:
-
Label a dedicated waste container clearly as "this compound Waste" or with a similar identifier.
-
Do not mix this compound waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents[1].
-
-
Disposal of Unused this compound:
-
For small quantities of unused this compound, it is recommended to dispose of it as chemical waste through your institution's hazardous waste management program, even if it is not classified as hazardous. This is the most conservative and safest approach[2].
-
Do not dispose of solid or liquid this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations[3][4][5].
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in the designated and clearly labeled this compound waste container.
-
For liquid waste, use a sealable, leak-proof container.
-
-
Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the this compound waste container by your institution's EHS or a licensed chemical waste disposal contractor.
-
Always follow your institution's specific procedures for chemical waste pickup.
-
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not defined, the following properties are relevant for its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N₃O₃ | [1] |
| Molecular Weight | 233.22 g/mol | [1] |
| Appearance | Solid | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Experimental Protocols
Currently, there are no specific experimental protocols published for the chemical neutralization or degradation of this compound for disposal purposes. Therefore, the recommended procedure is to manage it as a non-hazardous chemical waste stream through an approved disposal service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and professional laboratory environment. Always consult your institution's specific guidelines and your local regulations as the primary source of information.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Cx-717
This document provides critical safety and logistical information for the handling and disposal of Cx-717, a compound for laboratory use. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the required PPE and other essential safety measures.
| Category | Specification | Purpose |
| Eye/Face Protection | ANSI Z87.1 certified safety glasses with side shields or chemical safety goggles. A face shield may be required for large quantities or splash hazards. | Protects eyes and face from splashes, and airborne particles. |
| Skin Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness). A disposable lab coat is required. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area with a certified fume hood. For operations outside a fume hood, a NIOSH-approved N95 respirator or higher is necessary. | Minimizes inhalation of dust or aerosols. |
| Handling | Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.[1] | Ensures airborne concentrations are kept at a safe level. |
| Hygiene Measures | Wash hands thoroughly after handling. Remove contaminated clothing and wash before reuse. An accessible safety shower and eye wash station must be available.[1] | Prevents accidental ingestion and cross-contamination. Provides immediate decontamination facilities. |
First Aid Procedures
In the event of exposure to this compound, immediate action is crucial. The following first aid measures should be taken:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Spill Response and Disposal Plan
A clear and efficient plan for managing spills and disposing of this compound waste is critical for laboratory safety and environmental protection.
Spill Response Workflow
The following diagram outlines the step-by-step procedure for handling a this compound spill.
Disposal Plan
All waste materials contaminated with this compound, including used PPE and absorbent materials, must be disposed of in accordance with all applicable country, federal, state, and local regulations.[1] Do not allow the product to enter drains or watercourses.[1]
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol details the steps for preparing a 10 mM stock solution of this compound for use in laboratory experiments.
-
Preparation:
-
Perform all operations within a certified chemical fume hood.
-
Ensure all necessary PPE (lab coat, gloves, safety glasses) is worn.
-
Assemble all required materials: this compound powder, appropriate solvent (e.g., DMSO), sterile microcentrifuge tubes, and calibrated micropipettes.
-
-
Calculation:
-
Determine the required mass of this compound based on its molecular weight and the desired final volume and concentration. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 250 g/mol , you would need 2.5 mg of the compound.
-
-
Weighing:
-
Tare a clean, empty microcentrifuge tube on an analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the microcentrifuge tube.
-
-
Dissolving:
-
Add the appropriate volume of solvent to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary, depending on the compound's solubility characteristics.
-
-
Storage:
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature. For this compound in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised, with protection from light.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
